N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid
Description
Properties
IUPAC Name |
2-[(4-amino-4-oxo-3,3-diphenylbutyl)amino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-17(24)18(13-7-3-1-4-8-13,14-9-5-2-6-10-14)11-12-20-15(21)16(22)23/h1-10H,11-12H2,(H2,19,24)(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGURMKOKFOQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)O)(C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503598-07-0 | |
| Record name | 2-((4-Amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((4-AMINO-4-OXO-3,3-DIPHENYLBUTYL)AMINO)-2-OXOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DZ5IE80WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Foreword: From a Specific Scaffold to a Broad Therapeutic Principle
An In-Depth Technical Guide to N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid and the Broader Class of Oxamic Acid-Based Enzyme Inhibitors
This guide addresses the compound N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid (CAS 503598-07-0), a molecule of interest within the broader, therapeutically significant class of oxamic acid derivatives. While detailed public-domain data on this specific entity is nascent, its structural motifs—the oxamic acid core and a carbamoyl group—point toward a rich field of enzyme inhibition. This document, therefore, takes an expansive view, using the well-established principles of oxamic acid chemistry and biology as a foundational framework to understand and explore the potential of complex derivatives like N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid.
Our focus will be on the most prominent mechanism of action for this class: the inhibition of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. By understanding the synthesis, mechanism, and evaluation of simpler oxamic acids, researchers can extrapolate and design robust experimental plans for more complex and novel derivatives.
Part 1: Synthesis and Chemical Landscape
The synthesis of oxamic acid derivatives is a versatile process, often starting from readily available amino compounds. A common and effective strategy involves the reaction of a primary or secondary amine with an oxalate ester, such as diethyl oxalate, under reflux conditions. This approach allows for the generation of diverse libraries of oxamic acids for screening and optimization.[1]
A generalized synthetic scheme is presented below. The "R" group can be a simple aromatic ring or a more complex substituent, such as the 3-carbamoyl-3,3-diphenylpropyl group in our topic compound.
Caption: Generalized workflow for the synthesis of oxamic acid derivatives.
For more advanced applications, a "catch and release" solid-phase synthesis strategy has been developed for the rapid generation of oxamic acid libraries, which is particularly useful for high-throughput screening campaigns to identify lead inhibitors.[2]
Part 2: Core Mechanism of Action - Inhibition of Lactate Dehydrogenase (LDH)
A primary and extensively studied target of oxamic acid and its derivatives is Lactate Dehydrogenase (LDH), particularly the human isoform LDH-A.[3] LDH is a pivotal enzyme in the final step of anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate.
Many cancer cells exhibit a metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen. This metabolic shift makes cancer cells highly dependent on LDH-A to regenerate NAD+ from NADH, which is essential for maintaining a high glycolytic flux. Inhibition of LDH-A, therefore, represents a promising anti-cancer strategy.
Oxamic acid acts as a competitive inhibitor of LDH, binding to the enzyme's active site due to its structural similarity to the substrate, pyruvate. This inhibition disrupts the regeneration of NAD+, leading to a halt in glycolysis, depletion of ATP, and ultimately, cell death.
Caption: Inhibition of LDH-A by oxamic acid derivatives disrupts glycolysis.
Part 3: Therapeutic Applications
Oncology
The dependence of many tumors on LDH-A makes it a compelling target. Inhibition by oxamic acid derivatives has been shown to suppress proliferation, migration, and invasion of cancer cells.[3] Mechanistically, this can lead to cell cycle arrest, typically at the G2/M phase, and induce apoptosis through the mitochondrial pathway, often involving the activation of caspase-3.[3]
Infectious Diseases
The utility of LDH inhibition extends beyond cancer. The lactate dehydrogenase of the malaria parasite Plasmodium falciparum (pfLDH) is a key enzyme for its glycolytic pathway.[2] Importantly, structural differences in the active site between human LDH and pfLDH allow for the development of selective inhibitors. Several oxamic acid derivatives have shown micromolar activity against pfLDH, with some exhibiting 2-5 fold selectivity over mammalian LDH, highlighting their potential as antimalarial agents.[2]
Part 4: Key Experimental Protocols
To evaluate novel derivatives such as N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid, a series of standardized assays are required. The following protocols provide a robust framework for initial characterization.
Protocol 1: LDH-A Enzymatic Inhibition Assay
This protocol determines the concentration of the test compound required to inhibit 50% of LDH-A activity (IC50).
Materials:
-
Human recombinant LDH-A enzyme
-
NADH
-
Sodium Pyruvate
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Test Compound (e.g., N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate/co-factor mix containing NADH and sodium pyruvate in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer to create 2X final concentrations.
-
-
Assay Plate Setup:
-
Add 50 µL of the 2X test compound dilutions to the appropriate wells.
-
Add 50 µL of assay buffer with the corresponding DMSO concentration to control wells (0% inhibition).
-
Add 50 µL of a known LDH inhibitor (e.g., oxamic acid) to positive control wells (100% inhibition).
-
-
Enzyme Addition:
-
Add 50 µL of the 2X LDH-A enzyme solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 100 µL of the 2X substrate/co-factor mix to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH oxidation is proportional to LDH-A activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well.
-
Normalize the data to the controls (% Inhibition).
-
Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Step-by-step workflow for the LDH-A enzymatic inhibition assay.
Protocol 2: Cell-Based Anti-Proliferation Assay
This protocol assesses the cytotoxic or cytostatic effect of the compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A2780 ovarian cancer, CNE-1 nasopharyngeal carcinoma)[3]
-
Complete cell culture medium
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
96-well clear-bottom cell culture plate
-
Multichannel pipette, incubator, plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[3]
-
-
Viability Assessment (MTT Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours until purple formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot % Viability versus the logarithm of the compound concentration to determine the GI50/IC50 value.
-
Part 5: Data Presentation
Quantitative data from screening campaigns should be tabulated for clear comparison. Below is a representative table summarizing hypothetical data for a series of oxamic acid derivatives.
| Compound ID | Structure (R-group) | LDH-A IC50 (µM) | pfLDH IC50 (µM) | A2780 Cell Proliferation IC50 (µM) |
| Oxamic Acid | -H | 150 | >200 | >200 |
| Compound 5 | [Structure from Ref. 4] | 28 | 15.4 | 25 |
| Compound 6 | [Structure from Ref. 4] | 35 | 9.4 | 18 |
| 503598-07-0 | -CH₂(CH₂)C(Ph)₂CONH₂ | TBD | TBD | TBD |
| TBD: To Be Determined |
Conclusion and Future Directions
The oxamic acid scaffold is a validated starting point for the development of potent enzyme inhibitors, particularly targeting lactate dehydrogenase. The principles and protocols outlined in this guide provide a comprehensive framework for researchers investigating novel derivatives like N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid. Future work should focus on establishing a clear structure-activity relationship (SAR) to optimize potency and, crucially, selectivity—both between enzyme isoforms (e.g., LDH-A vs. LDH-B) and between species (e.g., human vs. pathogen). The translation of in vitro potency into in vivo efficacy will be the ultimate measure of success for this promising class of therapeutic agents.
References
- Benchchem. Carbamic acid, N-[3-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl] - Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqCCoqRm7pSAQyRvTtCPE5KUYouhoJ3eSdNhEUIefF0LuOXF-o-fWts4x2p2B4kXoj4Vm0mxSM6i-JwuuVEAsrF57k7C94xkL8lHt91Py3hy5lbXwMfkYp_UBGKXuxWS8J2E1uKO4=
- Simson Pharma Limited. N-(3-Carbamoyl-3,3-Diphenylpropyl)-Oxamic Acid | CAS No- 503598-07-0.
- MedChemExpress. Oxamic acid (Oxamidic acid) | LDH-A Inhibitor.
- PubMed. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase.
- ResearchGate. Synthesis and biocidal nature of oxamic acids.
Sources
Imidafenacin Impurity Profile and Degradation Mechanisms: A Comprehensive Technical Guide
Introduction & Pharmacological Context
Imidafenacin (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) is a highly selective muscarinic M1 and M3 receptor antagonist utilized in the management of overactive bladder (OAB)[1]. While its pharmacological profile offers targeted detrusor muscle relaxation with minimal central nervous system penetration[1], its physicochemical properties present significant challenges during formulation and storage.
Administered at ultra-low clinical doses (typically 0.1 mg per tablet), even trace degradation can lead to sub-therapeutic dosing and regulatory non-compliance. Consequently, establishing a rigorous impurity profile and stability-indicating method (SIM) is not just a regulatory formality, but a critical requirement for product efficacy and safety.
Structural Elucidation of Key Impurities
Impurities in Imidafenacin drug products generally stem from two sources: synthetic intermediate carryover and environmental degradation (hydrolysis, oxidation, and photolysis)[2]. High-resolution analytical techniques, specifically Liquid Chromatography coupled with Electrospray Ionization Ion Trap Time-of-Flight Mass Spectrometry (LC-ESI/IT-TOF MS), have successfully isolated and characterized three primary impurities[2].
Table 1: Principal Imidafenacin Impurities and Their Origins
| Impurity Designation | Chemical Name | Origin | Mechanism of Formation |
| Impurity-1 | 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile | Synthesis / Degradation | Incomplete hydration of the nitrile intermediate, or dehydration of the primary amide[2]. |
| Impurity-2 | 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid | Degradation (Hydrolysis) | Base/acid catalyzed hydrolysis of the primary amide group of Imidafenacin[2]. |
| Impurity-3 | 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide | Synthesis | Des-methyl analog carried over from unpurified starting materials[2]. |
Causality in Impurity Formation: Impurity-1 often arises from the incomplete hydration of the nitrile intermediate during the final synthetic step, but can also form via dehydration of the primary amide under specific stress conditions[2]. Impurity-2 is the classic hydrolytic degradant; the primary amide group of Imidafenacin is susceptible to nucleophilic attack in both acidic and basic environments, yielding the corresponding carboxylic acid[2]. Impurity-3 lacks the 2-methyl group on the imidazole ring, indicating it is a process-related impurity carried over from starting materials[2].
Forced Degradation and Stability Profiling
Understanding the degradation pathways of Imidafenacin requires subjecting the Active Pharmaceutical Ingredient (API) to forced degradation conditions (ICH Q1A/Q1B).
Fig 1: Imidafenacin forced degradation pathways and primary risk factors.
-
Photolytic Vulnerability : Imidafenacin is notoriously unstable when exposed to UV/Vis light. Direct exposure of the unformulated API or direct-compression tablets to light results in rapid degradation, generating over 13% degradation products[3]. The primary mechanism involves photo-induced cleavage and rearrangement of the diphenylbutanamide backbone.
-
Oxidative Stress : At elevated temperatures and exposure to atmospheric oxygen, Imidafenacin is prone to oxidative degradation, likely forming N-oxides at the imidazole nitrogen[4].
-
Hydrolytic Stress : The amide bond hydrolyzes to form Impurity-2 (butanoic acid derivative) under acidic or basic extremes[2].
Formulation Strategies to Mitigate Degradation
Because Imidafenacin is highly sensitive to light and oxidation, traditional direct compression methods are inadequate[3]. Formulation scientists must engineer physical and chemical barriers into the tablet architecture to ensure shelf-life stability[4].
Table 2: Impact of Formulation Technique on Photolytic Degradation
| Formulation Strategy | Coating Agent | Max Degradation Products Post-Light Exposure |
| Direct Compression | None | > 13.00%[3] |
| Wet Granulation | None | ~ 3.00% - 7.65%[3][5] |
| Wet Granulation | Povidone (Kollidon 25) | 1.49%[5] |
| Wet Granulation | Gastric Juice-Soluble Polymer (EUDRAGIT EPO) | 0.19%[5][6] |
Causality in Formulation Choices:
-
Wet Granulation over Direct Compression : Dissolving Imidafenacin in an ethanol/water solvent and spraying it onto cellulosic excipients (like microcrystalline cellulose) ensures uniform distribution of the ultra-low dose (0.1 mg)[3][4]. More importantly, it embeds the API within the excipient matrix, physically shielding it from light and oxygen[3].
-
Polymeric Shielding : Coating the granulated particles with a gastric juice-soluble polymer (e.g., EUDRAGIT EPO) or Povidone creates a robust photoprotective barrier. This specific coating strategy reduces photolytic degradation to a mere 0.19%, a 40-fold improvement over uncoated direct compression[5][6].
-
Vacuum Drying : To prevent the formation of oxidative impurities during the drying phase of wet granulation, vacuum drying is employed to isolate the product from atmospheric oxygen[4].
Step-by-Step Protocol: Self-Validating Stability-Indicating Method (LC-ESI/IT-TOF MS)
To accurately quantify trace impurities at the 0.05% reporting threshold, a robust Stability-Indicating Method (SIM) must be deployed. The following protocol utilizes LC-ESI/IT-TOF MS to achieve high mass accuracy and structural elucidation[2].
Phase 1: Sample Preparation & Forced Degradation (The Input)
-
Acid/Base Hydrolysis : Dissolve 10 mg of Imidafenacin in 10 mL of 0.1 N HCl (acidic) or 0.1 N NaOH (basic). Heat at 60°C for 24 hours.
-
Neutralization (Self-Validation Checkpoint 1) : Neutralize the stressed samples to pH 7.0 before injection. Causality: Injecting extreme pH solutions degrades the silica backbone of the HPLC column, leading to shifting retention times, peak tailing, and ghost peaks.
-
Photolytic Stress : Expose API powder to 1.2 million lux hours and 200 watt-hours/m² of near-UV energy (ICH Q1B).
-
Control Preparation : Prepare an unstressed API sample (1 mg/mL) and a blank diluent.
Phase 2: Chromatographic Separation (The Engine)
-
Column Selection : Use a high-resolution C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase :
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Causality: Ammonium acetate is selected over non-volatile phosphate buffers to prevent ion suppression and source contamination in the mass spectrometer.
-
-
Gradient Elution : Program a linear gradient from 10% B to 90% B over 30 minutes to separate polar hydrolytic degradants (eluting early) from non-polar synthetic impurities (eluting late).
-
PDA Detection (Self-Validation Checkpoint 2) : Monitor at 220 nm. Utilize the Photodiode Array (PDA) peak purity function. If the peak purity angle is less than the purity threshold, the peak is spectrally homogeneous, validating that no hidden degradants are co-eluting with the main API peak.
Phase 3: Mass Spectrometric Detection (The Identifier)
-
Ionization : Operate the ESI source in positive ion mode. Causality: The imidazole ring of Imidafenacin contains a basic nitrogen that readily accepts a proton, yielding a strong [M+H]+ precursor ion.
-
Data Acquisition : Utilize the IT-TOF to perform MS/MS fragmentation on precursor ions. The Ion Trap (IT) isolates the specific impurity mass, while the Time-of-Flight (TOF) analyzer provides exact mass data (< 5 ppm error) to determine the elemental composition[2].
-
Mass Balance (Self-Validation Checkpoint 3) : Calculate the total area of the API peak plus all degradant peaks in the stressed sample. This sum must equal 95-105% of the API peak area in the unstressed control. A failure in mass balance indicates that secondary degradation products have become "invisible" to the detector (e.g., volatile fragments or loss of chromophore), requiring a secondary detection method.
Fig 2: LC-ESI/IT-TOF MS analytical workflow for structural elucidation.
Conclusion
The impurity profiling of Imidafenacin highlights the intricate relationship between analytical chemistry and formulation science. Because the API is highly susceptible to photolytic and oxidative degradation[3][4], conventional manufacturing techniques fall short. By leveraging wet granulation coupled with specific polymeric coatings (EUDRAGIT EPO)[5][6], and validating these formulations using advanced LC-ESI/IT-TOF MS methodologies[2], developers can ensure the stability, safety, and clinical efficacy of this critical OAB therapeutic.
References
- Veeprho Pharmaceuticals.
- Yao L.L. et al. "Identification of impurities in imidafenacin raw material and its tablets".
- "Method for producing granulated product containing imidafenacin by wet granulation". JP6435363B2.
- "A tablet containing imidafenacin and its preparation method". CN107753455B.
- "ORALLY RAPIDLY DISINTEGRATING TABLET COMPRISING IMIDAFENACIN". EP2246052B1.
- "Intellectual Property India". SpicyIP.
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. JP6435363B2 - Method for producing granulated product containing imidafenacin by wet granulation method - Google Patents [patents.google.com]
- 4. CN107753455B - A tablet containing imidafenacin and its preparation method - Google Patents [patents.google.com]
- 5. spicyip.com [spicyip.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Executive Summary
Imidafenacin is a highly selective muscarinic receptor antagonist (targeting M1 and M3 subtypes) widely utilized in the clinical management of overactive bladder (OAB)[1]. As with all active pharmaceutical ingredients (APIs), the safety and efficacy of Imidafenacin are heavily dependent on its purity profile. During manufacturing and shelf-life storage, the API is susceptible to degradation, leading to the formation of specific impurities that must be strictly controlled under ICH Q3A/Q3B guidelines.
As a Senior Application Scientist, I have structured this guide to provide a deep dive into Imidafenacin Related Compound 5 (also cataloged as Impurity 8). We will explore its structural chemistry, the mechanistic causality behind its formation, and a self-validating analytical protocol for its isolation and quantification[2].
Chemical Structure & Physicochemical Profiling
Imidafenacin Related Compound 5 is an oxidative degradation product of the parent API. The structural divergence between the two molecules lies entirely within the terminal nitrogen heterocycle. While Imidafenacin features an aromatic imidazole ring, Related Compound 5 contains a non-aromatic 4,5-dioxoimidazolidine ring[],[4].
This structural shift is not merely cosmetic; the addition of two highly electronegative carbonyl oxygens and the loss of aromaticity fundamentally alter the molecule's electron density, pKa, and lipophilicity.
Table 1: Comparative Physicochemical Data
| Property | Imidafenacin (Parent API) | Imidafenacin Related Compound 5 |
| CAS Number | 170105-16-5 | 503598-05-8 |
| Molecular Formula | C₂₀H₂₁N₃O | C₂₀H₂₁N₃O₃ |
| Molecular Weight | 319.40 g/mol | 351.41 g/mol |
| IUPAC Name | 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide | 4-(2-methyl-4,5-dioxoimidazolidin-1-yl)-2,2-diphenylbutanamide |
| Key Heterocycle | Electron-rich aromatic imidazole | Non-aromatic 4,5-dioxoimidazolidine |
| Expected [M+H]⁺ m/z | 320.17 | 352.16 |
Mechanistic Pathway of Oxidative Degradation
To control an impurity, one must first understand the causality of its formation. The imidazole ring of Imidafenacin is an electron-rich aromatic system, making it a prime target for electrophilic attack.
When the API is exposed to reactive oxygen species (ROS)—which frequently originate from trace hydroperoxides present in polymeric excipients (e.g., povidone or polyethylene glycol) or environmental exposure during synthesis—the C4 and C5 positions of the imidazole ring undergo oxidation. This reaction breaks the aromaticity of the ring, yielding the highly oxidized 4,5-dioxoimidazolidine structure of Compound 5. Because this transformation significantly increases the molecule's polarity, Compound 5 exhibits a shorter retention time compared to the parent API in standard reversed-phase chromatography.
Caption: Oxidative degradation pathway of Imidafenacin to Related Compound 5.
Analytical Methodology: Isolation & Structural Elucidation
To detect and quantify Imidafenacin Related Compound 5, we utilize Liquid Chromatography coupled with Electrospray Ionization Ion Trap Time-of-Flight Mass Spectrometry (LC-ESI/IT-TOF)[2].
A rigorous analytical protocol must be a self-validating system . We do not just run samples; we build in continuous verification steps to ensure data integrity.
Step-by-Step Self-Validating Protocol
Step 1: System Suitability Test (SST) & Blank Injection
-
Action: Inject a blank diluent (50:50 Acetonitrile:Water) followed by an SST mixture containing 10 µg/mL of both Imidafenacin and Related Compound 5.
-
Causality: The blank rules out column carryover and ghost peaks. The SST verifies chromatographic performance. The system is only validated if the resolution ( Rs ) between the API and Compound 5 is >1.5 and the tailing factor ( Tf ) is <1.5 .
Step 2: Sample Preparation
-
Action: Extract the API from raw material or crushed tablets using the diluent. Sonicate for 15 minutes at 25°C to ensure complete dissolution, centrifuge at 10,000 rpm, and filter through a 0.22 µm PTFE syringe filter.
-
Causality: PTFE is chosen over nylon to prevent non-specific binding of the polar Compound 5, ensuring accurate recovery rates.
Step 3: Chromatographic Separation (RP-HPLC)
-
Action: Use an Octadecylsilyl (C18) column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in MS-grade water.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
-
Causality: The gradient elution accommodates the polarity difference between the oxidized impurity and the API. Formic acid is critical; it suppresses the ionization of residual silanols on the C18 phase (reducing peak tailing) and acts as an essential proton donor to facilitate [M+H]+ formation in the subsequent MS step.
Step 4: IT-TOF Mass Spectrometry Detection
-
Action: Operate in positive ESI mode (+ESI). Set capillary voltage to 4.5 kV and drying gas to 250°C. Monitor for precursor ions at m/z 320.17 (API) and m/z 352.16 (Compound 5).
-
Causality: The Ion Trap (IT) allows for MS/MS fragmentation to confirm the exact location of the oxidation (the terminal heterocycle), while the TOF analyzer provides high mass accuracy (<5 ppm error), definitively confirming the addition of two oxygen atoms ( +32 Da).
Caption: Self-validating LC-MS workflow for the isolation and detection of Compound 5.
Regulatory & Toxicological Implications
Under ICH Q3A(R2) and Q3B(R2) guidelines, any impurity exceeding the identification threshold (typically 0.10% for a standard daily dose) must be structurally elucidated and monitored. Because Imidafenacin Related Compound 5 is an oxidative degradant, its presence serves as a direct indicator of the API's stability and the efficacy of the formulation's antioxidant strategy. Failure to control this impurity not only risks regulatory rejection but also introduces unknown toxicological variables, as the loss of the imidazole ring completely alters the molecule's receptor-binding pharmacophore.
References
-
PubChem - NIH . Imidafenacin | C20H21N3O | CID 6433090.[1] URL:[Link]
-
ResearchGate . Identification of impurities in imidafenacin raw material and its tablets (Yao, L.-L., et al., 2013).[2] URL: [Link]
Sources
Comprehensive Analytical and Metabolic Profiling of N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic Acid
Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary: The Role of CAS 503598-07-0
N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid (CAS No. 503598-07-0) is a highly specific, structurally complex chemical compound utilized primarily as an analytical reference standard and metabolic marker in the pharmaceutical industry[1]. It is a known degradation product and related impurity of Imidafenacin (CAS No. 170105-16-5), a potent M1/M3 muscarinic acetylcholine receptor antagonist prescribed for the treatment of overactive bladder (OAB)[2][3].
Because imidafenacin is subject to extensive hepatic first-pass metabolism and environmental oxidation, tracking its degradation pathways is a strict regulatory requirement[4][5]. N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid—often cataloged as Imidafenacin Impurity 3 or Related Compound 3—is used by researchers to validate chromatographic methods, establish stability-indicating assays, and map the pharmacokinetic clearance of the parent active pharmaceutical ingredient (API)[6].
Structural Biology & Mechanistic Causality
To understand what this compound is used for, one must understand the causality of its formation. Imidafenacin consists of a 2,2-diphenylbutanamide backbone linked to a 2-methylimidazole ring[4].
The Causality of Oxidative Cleavage
The 2-methylimidazole ring is the primary pharmacophore responsible for muscarinic receptor binding, but it is also the molecule's thermodynamic "weak point."
-
In Vivo (Metabolism): In the liver, the cytochrome P450 enzyme CYP3A4 attacks this electron-rich ring, leading to oxidation and subsequent ring cleavage. This forms primary metabolites such as M-4 (an ethanediamide derivative)[2][7].
-
In Vitro (Degradation): During API manufacturing or prolonged storage under oxidative stress, the imidazole ring undergoes similar oxidative cleavage. Further oxidation of the resulting amine yields the oxamic acid derivative (CAS 503598-07-0)[5].
By synthesizing and utilizing N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid as a reference standard, analytical scientists can definitively prove whether a batch of Imidafenacin is degrading via this specific oxidative pathway, ensuring compliance with ICH Q3A/Q3B guidelines for impurity thresholds[5][6].
Caption: Pathways of Imidafenacin leading to the formation of oxamic acid derivatives.
Core Applications in Drug Development
A. Impurity Profiling and Quality Control (QC)
In pharmaceutical manufacturing, the presence of unknown impurities can alter the safety and efficacy profile of a drug. N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid is utilized to spike API samples during the validation of High-Performance Liquid Chromatography (HPLC) methods[5][6]. By establishing the exact retention time and UV absorption spectrum of this compound, QC labs can quantify its presence in commercial batches down to picogram levels.
B. Pharmacokinetic (PK) and Toxicological Studies
During clinical trials, understanding how a drug is cleared from the human body is critical. While M-9 (glucuronide) and M-4 are major metabolites, the presence of highly oxidized species like oxamic acid derivatives in urine or plasma helps toxicologists map the complete mass balance of the administered dose[2][3]. Reference standards of this compound are used to calibrate LC-MS/MS equipment for bioanalytical screening.
Quantitative Data: Imidafenacin & Key Derivatives
To facilitate rapid identification during mass spectrometry or chromatographic analysis, the following table summarizes the physicochemical distinctions between the parent drug and its primary oxidative derivatives[7].
| Compound Name | Role / Classification | CAS Number | Molecular Formula | Molecular Weight |
| Imidafenacin | Active Pharmaceutical Ingredient (API) | 170105-16-5 | C₂₀H₂₁N₃O | 319.40 g/mol |
| Metabolite M-4 | Primary CYP3A4 Cleavage Metabolite | 503598-17-2 | C₁₈H₁₉N₃O₃ | 325.37 g/mol |
| Imidafenacin Impurity 3 | Oxamic Acid Degradation Product | 503598-07-0 | C₁₈H₁₈N₂O₄ | 326.36 g/mol |
| Imidafenacin Impurity 5 | Related Oxidative Compound | 503598-05-8 | C₂₀H₂₁N₃O₃ | 351.41 g/mol |
Self-Validating Experimental Protocol: HPLC Quantification
To accurately utilize N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid for API batch release, a robust, self-validating reverse-phase HPLC (RP-HPLC) method is required[5][6]. The following protocol is designed with built-in system suitability checks to ensure causality between the observed peaks and the actual chemical species.
Step 1: Preparation of Solutions
-
Diluent: Methanol : Water (50:50, v/v).
-
Standard Solution: Dissolve 10.0 mg of N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid reference standard in 100 mL of diluent (100 µg/mL). Dilute further to target specification limits (e.g., 0.1% of API concentration).
-
Sample Solution: Extract 100 mg of Imidafenacin API (or crushed tablet equivalent) in 100 mL of diluent. Sonicate for 15 minutes and filter through a 0.45 µm PTFE membrane.
Step 2: Chromatographic Conditions
-
Column: C18, 250 mm × 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program: Linear gradient from 20% B to 80% B over 40 minutes to ensure the polar oxamic acid impurity elutes distinctly from the lipophilic parent drug.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (optimal for the diphenylpropyl chromophore)[6].
Step 3: System Suitability & Self-Validation
Before sample analysis, inject the Standard Solution. The system must self-validate against the following parameters:
-
Causality Check: The resolution ( Rs ) between Imidafenacin and the oxamic acid impurity must be > 1.5 . If Rs<1.5 , the mobile phase pH is likely drifting, causing the acidic oxamic moiety to ionize unpredictably.
-
Peak Integrity: Tailing factor ( Tf ) for the impurity peak must be ≤ 2.0 .
Caption: Self-validating RP-HPLC analytical workflow for Imidafenacin impurity profiling.
Conclusion
N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid is not a therapeutic agent; rather, it is an indispensable analytical tool. By representing the oxidative cleavage endpoint of the imidafenacin molecule, it allows analytical chemists and toxicologists to accurately monitor drug stability, validate manufacturing processes, and ensure that patients receiving OAB treatments are not exposed to unknown or uncharacterized degradation products.
References
- Source: National Institutes of Health (NIH)
- Drug–drug interactions in the metabolism of imidafenacin: Role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases Source: Taylor & Francis URL
- Identification of impurities in imidafenacin raw material and its tablets Source: ResearchGate URL
- CN103063795A - Methods for determining the content of imidafenacin and detecting related substances Source: Google Patents URL
- Imidafenacin Impurity 3 - KE-CE6243.
- Imidafenacin - Axios Research Source: Axios Research URL
Sources
- 1. labmix24.com [labmix24.com]
- 2. Absorption, metabolism, and excretion of [14C]imidafenacin, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. fda.gov.tw [fda.gov.tw]
- 5. researchgate.net [researchgate.net]
- 6. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]
- 7. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to 2-((4-amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-((4-amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid, a known human metabolite of the antimuscarinic drug Imidafenacin. Also referred to as N-(3-carbamoyl-3,3-diphenylpropyl)oxamic acid or Imidafenacin metabolite M-5, this compound is a subject of interest in drug metabolism and pharmacokinetic studies. This document details its physicochemical properties, a proposed synthetic route, and its established lack of pharmacological activity. Experimental protocols for its analysis in biological matrices are also provided, making this a valuable resource for researchers in pharmacology, medicinal chemistry, and analytical science.
Introduction
2-((4-amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid is a derivative of the 3,3-diphenylpropylamine scaffold, a pharmacophore present in various biologically active compounds[1]. It is primarily known as a metabolite of Imidafenacin, a potent and selective antagonist of M3 and M1 muscarinic receptors used in the treatment of overactive bladder[2]. Understanding the properties of such metabolites is crucial for a complete characterization of a drug's in vivo behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers a detailed examination of this specific metabolite, consolidating available information and providing expert insights into its chemistry and biological relevance.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-((4-amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid is presented in Table 1. These properties are essential for its handling, formulation, and analysis.
| Property | Value | Source |
| IUPAC Name | 2-((4-amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid | - |
| Synonyms | N-(3-carbamoyl-3,3-diphenylpropyl)oxamic acid, Imidafenacin metabolite M-5 | Simson Pharma |
| Molecular Formula | C18H18N2O4 | Simson Pharma |
| Molecular Weight | 326.35 g/mol | Simson Pharma |
| Predicted pKa (acidic) | 2.08 | EPA[3] |
| Predicted pKa (basic) | 4.76 | EPA[3] |
| Predicted LogP | -0.817 | EPA[3] |
| Predicted Water Solubility | 0.174 g/L | EPA[3] |
| Physical Form | Solid (predicted) | - |
Note: Some physicochemical properties are predicted based on computational models due to the limited availability of experimental data for this specific metabolite.
Synthesis and Characterization
While this compound is primarily formed in vivo through metabolic pathways, a plausible synthetic route can be designed for the purpose of generating a reference standard for analytical studies. The synthesis of oxamic acids from their corresponding amines is a well-established chemical transformation[4][5].
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of the primary amine precursor, 4-amino-2,2-diphenylbutanamide, with an oxalic acid monoester derivative, followed by hydrolysis.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of N-(3-carbamoyl-3,3-diphenylpropyl)oxamic acid ester
-
To a solution of 4-amino-2,2-diphenylbutanamide (1 equivalent) in an inert aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like triethylamine (1.1 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of an oxalic acid monoester chloride (e.g., ethyl oxalyl chloride, 1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired oxamic acid ester.
Step 2: Hydrolysis to 2-((4-amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid
-
Dissolve the purified ester from Step 1 in a suitable solvent system, such as a mixture of tetrahydrofuran and water.
-
Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide) or a strong acid (e.g., hydrochloric acid).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
If basic hydrolysis was performed, acidify the reaction mixture to a pH of approximately 2-3 with a strong acid to precipitate the product. If acidic hydrolysis was used, the product may precipitate upon cooling or after partial removal of the organic solvent.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Biological Activity and Mechanism of Action
The parent drug, Imidafenacin, exerts its therapeutic effect by antagonizing muscarinic acetylcholine receptors[1]. However, extensive research has shown that its metabolites, including 2-((4-amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid (M-5), are pharmacologically inactive[1].
A preclinical study demonstrated that while Imidafenacin has a high affinity for muscarinic acetylcholine receptor subtypes, its metabolites, including M-2, M-4, and M-9, exhibited low affinity for these receptors[1]. Although M-5 was not explicitly mentioned in this particular study, the general consensus from metabolic profiling studies is that the metabolites of Imidafenacin do not contribute to its pharmacological effect[1].
The metabolism of Imidafenacin primarily occurs in the liver, mediated by cytochrome P450 enzymes (CYP3A4) and UDP-glucuronic acid transferases (UGT1A4)[6][7]. The formation of metabolites like M-5 is part of the body's natural detoxification and elimination process for the parent drug.
Caption: Imidafenacin's active pathway versus its inactive metabolites.
Experimental Protocols: Analysis in Biological Matrices
The quantification of Imidafenacin and its metabolites in biological samples like plasma and urine is essential for pharmacokinetic studies. Validated bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for this purpose[4][5].
Sample Preparation: Solid-Phase Extraction (SPE)
-
To a 1 mL aliquot of human plasma or urine, add an internal standard.
-
Precondition a solid-phase extraction cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences (e.g., water, followed by a low percentage of organic solvent).
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol containing a small percentage of a volatile base like ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.
Caption: General workflow for the analysis of the target compound.
Conclusion
2-((4-amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid is a significant metabolite of Imidafenacin, crucial for understanding the drug's overall disposition in the human body. While it possesses an interesting chemical structure derived from the pharmacologically relevant 3,3-diphenylpropylamine core, it is considered to be pharmacologically inactive. This guide has provided a detailed overview of its properties, a plausible synthetic approach for obtaining a reference standard, and established analytical methodologies. This information is intended to support further research in drug metabolism, pharmacokinetics, and analytical chemistry.
References
-
Kobayashi, S., et al. (2007). Experience with imidafenacin in the management of overactive bladder disorder. Therapeutics and Clinical Risk Management, 3(4), 645–653. [Link]
-
Masuda, Y., et al. (2007). Development and validation of bioanalytical methods for imidafenacin (KRP-197/ONO-8025) and its metabolites in human urine by using liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 21(9), 940-948. [Link]
-
Masuda, Y., et al. (2007). Development and validation of bioanalytical methods for Imidafenacin (KRP-197/ONO-8025) and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 853(1-2), 70-79. [Link]
-
Barbier, F., et al. (2022). Oxamic acids: useful precursors of carbamoyl radicals. Chemical Communications, 58(55), 7625-7637. [Link]
-
Patel, K. N., et al. (2010). Synthesis and biocidal nature of oxamic acids. ResearchGate. [Link]
-
Kanayama, N., et al. (2007). Drug-drug interactions in the metabolism of imidafenacin: role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases, and potential of imidafenacin to inhibit human cytochrome P450 enzymes. Xenobiotica, 37(2), 139-154. [Link]
-
Shimada, T., et al. (2007). Absolute bioavailability of imidafenacin after oral administration to healthy subjects. International Journal of Clinical Pharmacology and Therapeutics, 45(8), 453-458. [Link]
-
EPA CompTox Chemicals Dashboard. (n.d.). 4-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid Properties. [Link]
Sources
- 1. Experience with imidafenacin in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Imidafenacin? [synapse.patsnap.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Oxamic acids: useful precursors of carbamoyl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01953A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Drug-drug interactions in the metabolism of imidafenacin: role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases, and potential of imidafenacin to inhibit human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absolute bioavailability of imidafenacin after oral administration to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Imidafenacin API Impurity Profiling: Mechanistic Origins, Structural Elucidation, and Analytical Control Strategies
Executive Summary
Imidafenacin (CAS 170105-16-5) is a highly selective muscarinic M3 and M1 receptor antagonist utilized primarily in the therapeutic management of overactive bladder (OAB)[1]. Due to its exceptionally low clinical dosage (typically 0.1 mg per tablet), ensuring the chemical purity and content uniformity of the Active Pharmaceutical Ingredient (API) is a critical regulatory mandate[2]. This technical whitepaper provides an in-depth analysis of the known impurities associated with Imidafenacin, exploring their mechanistic origins (synthetic carryover vs. degradation), structural elucidation, and the validated analytical workflows required for their quantification.
Mechanistic Origins of Imidafenacin Impurities
Impurities in Imidafenacin API emerge from two primary vectors: the synthetic pathway and environmental degradation. Understanding the causality behind these impurities is essential for developing robust formulation and analytical strategies.
Synthetic By-Products
The commercial synthesis of Imidafenacin typically involves the coupling of 2-methylimidazole with a diphenylbutanamide derivative. Variations in reaction efficiency or the presence of trace contaminants in starting materials lead to specific process-related impurities[3]:
-
Des-methyl Carryover: If the 2-methylimidazole starting material contains unsubstituted imidazole, it results in the formation of the des-methyl analog (4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide).
-
Incomplete Hydration: The nitrile intermediate (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile) can persist if the final hydration step (converting the nitrile to the primary amide) is incomplete[3].
Environmental Degradation (Oxidation, Photolysis, and Hydrolysis)
Imidafenacin is highly susceptible to oxidative degradation at elevated temperatures and photolytic degradation under UV/Vis light[2].
-
Oxidative/Photolytic Stress: Exposure to oxygen and light triggers chain oxidation, yielding N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid[4]. To mitigate this during manufacturing, vacuum drying or fluidized bed granulation with air isolation is strictly required over standard thermal drying[2].
-
Hydrolytic Stress: Under extreme acidic or basic conditions, the primary amide group undergoes hydrolysis, cleaving into 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid[3].
Imidafenacin degradation pathways under hydrolytic and oxidative/photolytic stress conditions.
Comprehensive List of Known Impurities
The following table synthesizes the known process-related and degradation impurities of Imidafenacin, categorized by their chemical nature and origin[1],[4],[5],[3].
| Impurity Designation | Chemical Name / Structure | CAS Number | Primary Origin |
| Impurity 1 | 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile | 562091-56-9 | Synthetic Intermediate (Incomplete hydration) |
| Impurity 2 | 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid | 503598-17-2 | Degradation (Amide hydrolysis) |
| Impurity 3 | 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide | 503598-78-5 | Synthetic By-product (Des-methyl carryover) |
| Impurity 6 | N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid | 503598-07-0 | Degradation (Oxidation / Photolysis) |
| Impurity 10 | 3,3-diphenylpyrrolidin-2-one | 6309-36-0 | Synthetic By-product (Cyclization) |
Formulation Strategies for Photostability
Because Imidafenacin degrades rapidly under light exposure, formulation scientists must engineer physical barriers at the particulate level. Coating the API granules with specific polymers drastically reduces the transmission of UV/Vis radiation and limits oxygen permeability.
The quantitative data below demonstrates the self-validating causality of polymer selection on the photostability of Imidafenacin[6],[7].
| Formulation Matrix | Coating Agent Applied | Maximum Degradation Products (%) After Light Irradiation |
| Uncoated Tablet | None | 7.65% |
| Coated Granules | Povidone (Kollidon 25) | 1.49% |
| Coated Granules | Gastric juice-soluble polymer (Eudragit EPO) | 0.19% |
Data Interpretation: The application of a gastric juice-soluble polymer (Eudragit EPO) reduces the oxidative/photolytic decomposition to 1/40th of the uncoated baseline, proving its efficacy as a protective barrier[7].
Analytical Workflow & Experimental Protocol
To accurately profile these impurities, a highly specific High-Performance Liquid Chromatography (HPLC) method coupled with UV detection and LC-ESI/IT-TOF Mass Spectrometry is employed[8],[3].
Rationale Behind Chromatographic Choices
-
Stationary Phase: A C18 column or a Phenyl column (e.g., Ultimate Phenyl) is utilized. The Phenyl column is particularly effective because it facilitates π−π interactions with the bulky diphenyl groups of Imidafenacin and its related substances, enhancing resolution[9].
-
Mobile Phase pH (7.45): Imidafenacin contains an imidazole ring with a pKa of ~7.0. By buffering the mobile phase to pH 7.45 using disodium phosphate, the imidazole nitrogen is predominantly deprotonated (neutral free base). This prevents secondary ion-exchange interactions with residual silanols on the silica support, eliminating peak tailing[8].
Step-by-Step HPLC-UV Protocol
1. Reagent Preparation:
-
Mobile Phase A: Prepare a 20 mM disodium phosphate solution. Adjust the pH strictly to 7.45 using orthophosphoric acid[8]. Filter through a 0.22 µm membrane.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Diluent: Acetonitrile : Water (50:50, v/v).
2. Sample Preparation (Self-Validating Step):
-
Weigh accurately 10 mg of Imidafenacin API and dissolve in 100 mL of diluent.
-
Critical Control: To prevent the artificial generation of oxidative impurities (Impurity 6) during sample prep, avoid any thermal drying or sonication at elevated temperatures. Use vacuum desiccation if solid state drying is required[2].
3. Chromatographic Conditions:
-
Column: C18, 250 × 4.6 mm, 5 µm (or equivalent Phenyl column)[8],[9].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: UV at 220 nm[8].
-
Elution Mode: Isocratic or Gradient (e.g., Mobile Phase A : B = 63:37 v/v for isocratic assay)[8].
4. System Suitability (Self-Validation Criteria):
-
Inject a resolution mixture containing Imidafenacin and Impurity 3 (Des-methyl analog).
-
Acceptance Criterion: The resolution ( Rs ) between Imidafenacin and Impurity 3 must be ≥1.5 . The relative standard deviation (RSD) for the API peak area across five replicate injections must be ≤2.0% .
End-to-end analytical workflow for the isolation and structural elucidation of Imidafenacin impurities.
References
-
Veeprho Pharmaceuticals. "Imidafenacin Impurities and Related Compound".[Link]
-
Yao, L.-L., et al. "Identification of impurities in imidafenacin raw material and its tablets". ResearchGate.[Link]
- Google Patents.
- European Patent Office.
- Google Patents.
- Google Patents.
-
QCS Standards. "Buy Imidafenacin Impurity 10 | CAS 6309-36-0".[Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. CN107753455B - A tablet containing imidafenacin and its preparation method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Buy Imidafenacin Impurity 10 | CAS 6309-36-0 | QCS Standards [qcsrm.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. spicyip.com [spicyip.com]
- 8. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]
- 9. CN104614468B - Method for separating imidafenacin and related substances thereof by high performance liquid chromatography - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Identification and Characterization of Imidafenacin Oxamic Acid Impurity
A Resource for Pharmaceutical Scientists and Drug Development Professionals
Introduction
Imidafenacin is a potent and selective antagonist of M3 and M1 muscarinic receptors, indicated for the treatment of overactive bladder. As with any active pharmaceutical ingredient (API), a comprehensive understanding and control of its impurity profile are paramount to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth exploration of a specific process-related or degradation impurity of Imidafenacin: Imidafenacin oxamic acid impurity, chemically known as N-(3-Carbamoyl-3,3-Diphenylpropyl)-Oxamic Acid.
This document will delve into the molecular characteristics of this impurity, its potential origins, and detailed analytical methodologies for its detection and quantification. The content is structured to provide not just procedural steps but also the scientific rationale behind the analytical choices, aligning with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) essential in pharmaceutical development.
The Significance of Impurity Profiling in Drug Development
The control of impurities is a critical aspect of pharmaceutical development and manufacturing, mandated by global regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] The presence of impurities, even at trace levels, can potentially impact the safety, efficacy, and stability of the drug product.[2] ICH guidelines, particularly Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for the reporting, identification, and qualification of impurities.[1]
Organic impurities, such as the Imidafenacin oxamic acid impurity, can arise from various sources, including the starting materials, by-products of the synthesis, or degradation of the API.[1] A thorough understanding of the impurity profile is not merely a regulatory requirement but a fundamental component of a robust drug development program. It enables the optimization of the synthetic process to minimize the formation of impurities and the development of stability-indicating analytical methods to monitor them throughout the product's lifecycle.
Molecular and Chemical Profile of Imidafenacin Oxamic Acid Impurity
The Imidafenacin oxamic acid impurity is a derivative of Imidafenacin where the 4-(2-methyl-1H-imidazol-1-yl) moiety has been replaced by an oxamic acid group.
Chemical Identity
-
Systematic Name: N-(3-Carbamoyl-3,3-Diphenylpropyl)-Oxamic Acid
-
CAS Number: 503598-07-0
-
Molecular Formula: C₁₈H₁₈N₂O₄
-
Molecular Weight: 326.36 g/mol
Chemical Structure
Caption: Chemical structure of Imidafenacin oxamic acid impurity.
Potential Formation Pathways
The precise formation mechanism of the Imidafenacin oxamic acid impurity is not extensively detailed in publicly available literature. However, based on the chemical structures of Imidafenacin and the impurity, we can postulate two primary pathways for its formation: as a process-related impurity or as a degradation product.
As a Process-Related Impurity
This impurity could arise from a side reaction during the synthesis of Imidafenacin. If a precursor molecule containing the 4-amino-2,2-diphenylbutanamide core is present in the reaction mixture, it could potentially react with oxalic acid or a reactive derivative of oxalic acid (e.g., oxalyl chloride, diethyl oxalate) that may be used in other steps or present as an impurity in the starting materials or solvents.
Caption: Potential formation as a process-related impurity.
As a Degradation Product
The oxamic acid impurity could also be formed through the degradation of the Imidafenacin molecule itself. Forced degradation studies, which involve subjecting the drug substance to stress conditions such as heat, humidity, light, acid, and base, are essential for identifying potential degradation products.[3][4][5] The butanamide moiety of Imidafenacin could potentially undergo hydrolysis under certain conditions, leading to the formation of a primary amine. This amine could then be susceptible to oxidation, potentially leading to the formation of the oxamic acid group. While this is a plausible hypothesis, it would need to be confirmed through comprehensive forced degradation studies and structural elucidation of the resulting degradants.
Analytical Methodologies for Identification and Quantification
A robust analytical method is crucial for the detection and quantification of the Imidafenacin oxamic acid impurity. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector, is the technique of choice for this purpose.
Data Presentation: Analytical Method Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Column | C18, 5 µm, 250 x 4.6 mm | C18, 1.7 µm, 50 x 2.1 mm |
| Mobile Phase A | 20mM Phosphate Buffer (pH 7.5) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Time(min) %B: 0(35), 15(80), 25(80), 35(35) | Time(min) %B: 0(10), 5(90), 7(90), 7.1(10), 10(10) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Detection | UV at 220 nm | ESI+, MRM |
| Imidafenacin m/z | N/A | 320.2 → 238.1 |
| Impurity m/z | N/A | 327.1 → 283.1 |
Experimental Protocol: HPLC Method for Related Substances
This protocol is adapted from a method described for the analysis of Imidafenacin and its related substances.[6]
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 20mM solution of a suitable phosphate salt (e.g., disodium hydrogen phosphate) in water and adjust the pH to 7.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Use a C18, 5 µm, 250 x 4.6 mm HPLC column.
-
Set the column temperature to 40 °C.
-
The flow rate is 1.0 mL/min.
-
The detection wavelength is 220 nm.
-
Use a gradient elution program as detailed in the table above.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Imidafenacin sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the sample solution into the HPLC system.
-
Identify the peaks corresponding to Imidafenacin and the oxamic acid impurity based on their retention times, which should be determined using a reference standard for the impurity.
-
-
Quantification:
-
Calculate the percentage of the impurity using the area normalization method or against a qualified reference standard.
-
Experimental Protocol: LC-MS/MS Method for Enhanced Sensitivity and Specificity
For trace-level quantification and unambiguous identification, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.[7][8][9]
-
Sample Preparation:
-
For drug substance: Prepare the sample as described in the HPLC protocol.
-
For biological matrices (e.g., plasma): Perform protein precipitation by adding 2-3 volumes of acetonitrile to the sample, vortexing, and centrifuging to remove the precipitated proteins. The supernatant can then be injected directly or after evaporation and reconstitution in the mobile phase.[7]
-
-
LC-MS/MS Conditions:
-
Utilize a high-efficiency C18 column with smaller particle size (e.g., sub-2 µm).
-
Employ a faster gradient elution as outlined in the data table.
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Imidafenacin and the oxamic acid impurity.
-
-
Rationale for Method Selection:
-
The LC-MS/MS method provides superior sensitivity and selectivity compared to HPLC-UV. The use of MRM allows for the detection of the target analyte even in the presence of co-eluting matrix components, which is particularly important for analysis in complex matrices.
-
Caption: General analytical workflow for impurity analysis.
Synthesis of the Reference Standard
The availability of a pure reference standard for the Imidafenacin oxamic acid impurity is essential for its accurate quantification. Based on general organic synthesis principles for oxamic acids, a potential synthetic route would involve the reaction of the corresponding primary amine with a suitable oxalic acid derivative.
A plausible starting material would be 4-amino-2,2-diphenylbutanamide. This intermediate could be synthesized from a protected precursor. The final step would be the reaction of this amine with diethyl oxalate under reflux, followed by hydrolysis of the resulting ethyl oxamate to the desired oxamic acid. The identity and purity of the synthesized standard must be rigorously confirmed using techniques such as NMR, MS, and HPLC.
Conclusion
The comprehensive characterization and control of impurities are non-negotiable aspects of modern pharmaceutical development. The Imidafenacin oxamic acid impurity, with the chemical name N-(3-Carbamoyl-3,3-Diphenylpropyl)-Oxamic Acid, represents a potential process-related or degradation impurity of Imidafenacin. This guide has provided a detailed overview of its chemical properties, plausible formation pathways, and robust analytical methodologies for its identification and quantification.
By employing systematic approaches, such as forced degradation studies and the development of validated, stability-indicating analytical methods like HPLC and LC-MS/MS, researchers and drug development professionals can ensure a thorough understanding of the impurity profile of Imidafenacin. This knowledge is fundamental to the development of a safe, effective, and high-quality pharmaceutical product that meets stringent global regulatory standards.
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A liquid chromatography-tandem mass spectrometry method for the quantitation of imidafenacin in human plasma: application to a clinical pharmacokinetic study. Analytical Methods.
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Identification of impurities in imidafenacin raw material and its tablets. ResearchGate.
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Application Notes and Protocols for LC-MS/MS Quantification of Imidafenacin in Plasma and Tissue. Benchchem.
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ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency.
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A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
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Methods for determining the content of imidafenacin and detecting related substances. Google Patents.
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N-(3-Carbamoyl-3,3-Diphenylpropyl)-Oxamic Acid. Simson Pharma Limited.
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Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
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Impurities in Drug Substances and Products. USP.
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Imidafenacin Metabolite Identification and Characterization: A Field-Proven Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the strategies and methodologies for the identification and characterization of imidafenacin metabolites. Imidafenacin (KRP-197/ONO-8025) is a potent and selective antimuscarinic agent used for the treatment of overactive bladder (OAB).[1][2][3] A thorough understanding of its biotransformation is paramount for a complete assessment of its clinical pharmacology, safety profile, and potential for drug-drug interactions. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, reflecting a self-validating system of inquiry essential in drug development. We will explore the primary metabolic pathways, detail robust in vitro and in vivo experimental workflows, and discuss the state-of-the-art analytical techniques required for structural elucidation and quantification.
Introduction: The Imperative for Metabolite Profiling
Imidafenacin exerts its therapeutic effect by antagonizing M3 and M1 muscarinic receptors in the bladder, reducing involuntary detrusor muscle contractions.[3][4] While the parent drug's activity is well-understood, the journey of a xenobiotic through the body is complex. The liver, a primary metabolic hub, employs a host of enzymes to modify the drug's structure, facilitating its excretion.[5][6] This process, known as biotransformation, generates metabolites that can possess their own pharmacological or toxicological profiles.
Therefore, identifying and characterizing these metabolites is not merely an academic exercise; it is a critical regulatory requirement and a cornerstone of drug safety assessment.[7][8][9] The objective is to construct a complete "mass balance" picture, accounting for all drug-related material and ensuring that any significant human metabolites have been adequately assessed for safety in nonclinical toxicology studies.[7][10]
The Metabolic Fate of Imidafenacin
Clinical and preclinical studies have established that imidafenacin is extensively metabolized. The biotransformation is primarily governed by two major enzymatic pathways: Phase I oxidation and Phase II glucuronidation.
Enzymatic Pathways:
-
Phase I Oxidation: This pathway is predominantly catalyzed by Cytochrome P450 3A4 (CYP3A4) .[11][12][13] This enzyme introduces oxidative modifications to the imidafenacin molecule, primarily on the 2-methylimidazole moiety.[14] The involvement of CYP3A4 is a critical piece of information, as it immediately flags the potential for drug-drug interactions with potent CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) or inducers.[12][13]
-
Phase II Glucuronidation: This conjugation reaction is catalyzed by UDP-glucuronosyltransferase 1A4 (UGT1A4) .[11][12][13] UGT1A4 attaches a glucuronic acid moiety to the parent molecule, significantly increasing its water solubility and facilitating its renal excretion.
Major Identified Metabolites:
Human studies have identified several key metabolites in plasma and excreta.[11][14] The primary metabolites of clinical interest are:
-
M-2: An oxidized form of the 2-methylimidazole moiety.[11][14]
-
M-4: A ring-cleavage product of the imidazole ring.[14]
-
M-9 (N-Glu): The N-glucuronide conjugate of the parent imidafenacin. This is a major metabolite found in human plasma.[11][14]
A crucial finding from preclinical studies is that these major metabolites (M-2, M-4, and M-9) exhibit low affinity for muscarinic receptors and are considered pharmacologically inactive .[1][15] This significantly de-risks the safety profile, as the therapeutic effect is attributable solely to the parent drug.
Caption: Primary metabolic pathways of Imidafenacin.
A Dual-Pronged Experimental Strategy: In Vitro and In Vivo Analysis
A robust metabolite characterization strategy relies on the synergy between in vitro and in vivo models. In vitro systems provide a controlled environment to elucidate mechanisms, while in vivo studies confirm the clinical relevance of these findings.
In Vitro Investigation: Mechanistic Insights
The primary goal of in vitro studies is to rapidly identify potential metabolic pathways and the specific enzymes responsible (reaction phenotyping). Human liver microsomes (HLMs) are the workhorse for this stage, as they contain a rich complement of both CYP450 and UGT enzymes.[12][13]
Experimental Protocol: Incubation with Human Liver Microsomes (HLMs)
-
Preparation: A reaction mixture is prepared in a microcentrifuge tube containing phosphate buffer (pH 7.4), pooled HLMs (e.g., 0.5 mg/mL), and imidafenacin (e.g., 1-10 µM). A parallel incubation without the necessary cofactor is run as a negative control.
-
Pre-incubation: The mixture is pre-warmed to 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation: The metabolic reaction is initiated by adding the key cofactor, NADPH (for CYP450-mediated reactions) or UDPGA (for UGT-mediated reactions), to the mixture.
-
Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Termination: The reaction is quenched by adding a cold organic solvent, typically acetonitrile, often containing an internal standard for analytical quantification. This step serves the dual purpose of stopping the enzymatic activity and precipitating proteins.[16]
-
Sample Processing: The tube is vortexed and then centrifuged at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Analysis: The resulting supernatant, containing the parent drug and its metabolites, is transferred to a clean vial for LC-MS/MS analysis.
Causality Insight: The use of specific chemical inhibitors or recombinant enzymes (e.g., rCYP3A4, rUGT1A4) in this protocol provides definitive evidence for the role of individual enzymes, moving from correlation to causation.[12][13]
Caption: Workflow for in vitro metabolite generation using HLMs.
In Vivo Investigation: Clinical Confirmation
The definitive human metabolism data comes from an Absorption, Distribution, Metabolism, and Excretion (ADME) study.[17] The gold-standard design involves administering a single oral dose of radiolabeled ([14C]) imidafenacin to healthy subjects.[14]
Experimental Protocol: Human [14C] ADME Study
-
Dosing: Healthy male subjects receive a single oral administration of a therapeutically relevant dose of imidafenacin containing a trace amount of [14C]-labeled drug.[14]
-
Sample Collection: Blood, urine, and feces are collected at predetermined intervals over a prolonged period (e.g., up to 192 hours) to capture the full elimination profile.[14]
-
Radioactivity Measurement: Total radioactivity in each sample matrix (plasma, urine, feces) is quantified using liquid scintillation counting. This establishes the mass balance and identifies the primary routes and rates of excretion.
-
Metabolite Profiling: Samples are processed and analyzed by HPLC with a radiodetector to create a "radiochromatogram," which shows peaks corresponding to all drug-related components.[14]
-
Structural Identification: Each radioactive peak is then subjected to LC-MS/MS analysis to determine its chemical structure, linking the peaks from the radio-profile to specific metabolites.
Self-Validating Insight: The use of a radiolabel is a self-validating system. It ensures that all drug-derived material is tracked, regardless of its chemical structure, preventing any metabolites from being missed by the analytical method.
Caption: Workflow for a human in vivo ADME study.
Analytical Characterization: The Power of LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone technology for modern metabolite analysis, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[16][18][19]
Step-by-Step Analytical Workflow:
-
Sample Preparation: The goal is to remove interfering matrix components (proteins, salts, phospholipids) while efficiently recovering the analytes.
-
Protein Precipitation (PPT): Simple, fast, and effective. To 100 µL of plasma, 200-300 µL of cold acetonitrile is added to crash out proteins.[16]
-
Solid-Phase Extraction (SPE): More selective and provides a cleaner extract. The sample is loaded onto a cartridge that retains the analytes, interfering components are washed away, and the analytes are then eluted with a strong solvent.[16][18]
-
-
Chromatographic Separation (LC): The extract is injected onto an HPLC column (typically a reverse-phase C18 column). A gradient of aqueous and organic mobile phases is used to separate imidafenacin from its various metabolites based on their polarity.
-
Mass Spectrometric Analysis (MS/MS):
-
Ionization: As compounds elute from the LC, they are ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[18]
-
Parent Mass Detection (MS1): The mass spectrometer scans for the protonated molecules [M+H]+ of the expected metabolites.
-
Fragmentation (MS2): The instrument isolates a specific parent ion, fragments it, and analyzes the resulting product ions. This fragmentation pattern is a unique "fingerprint" that allows for confident structural confirmation. By comparing the fragmentation of a metabolite to that of the parent drug, the site of metabolic modification can be deduced.
-
Data Presentation:
The quantitative results from human ADME studies are best summarized in a table.
| Parameter | Value | Reference |
| Route of Elimination | ||
| Radioactivity in Urine | ~65.6% of dose | [14] |
| Radioactivity in Feces | ~29.4% of dose | [14] |
| Major Plasma Components | ||
| Unchanged Imidafenacin | Main component at 2h post-dose | [14] |
| M-9 (N-Glucuronide) | Major metabolite at 2h post-dose | [14] |
| M-4 (Ring-cleavage) | Main component at 12h post-dose | [14] |
| Plasma Concentration Ranges | ||
| Imidafenacin & M-2 | 10-500 pg/mL | [18] |
| M-4 | 10-1000 pg/mL | [18] |
| M-9 | 50-5000 pg/mL | [18] |
Regulatory Perspective: Metabolites in Safety Testing (MIST)
The identification of metabolites naturally leads to a critical question: is additional safety testing required? Regulatory agencies like the FDA have provided clear guidance on this topic, often referred to as "Metabolites in Safety Testing" or MIST.[7][8][9]
The core principle is to ensure that human metabolites are also present at comparable or higher levels in the animal species used for toxicology studies. A metabolite is considered a potential concern if it is:
-
Unique to humans , or
-
Present at disproportionately higher levels in humans than in any animal toxicology species.
The threshold for concern is generally when a metabolite accounts for >10% of the total drug-related exposure at steady state.[10] If a disproportionate metabolite is found above this threshold, its safety must be independently evaluated, either by demonstrating adequate coverage in an existing animal model or by synthesizing the metabolite and testing it directly.[7] For imidafenacin, the inactive nature of its major metabolites simplifies this assessment.[1][15]
Caption: Decision tree for Metabolite Safety Testing (MIST).
Conclusion
The successful identification and characterization of imidafenacin's metabolites is a testament to an integrated, multi-faceted scientific strategy. By combining predictive in vitro models with definitive in vivo human ADME studies, a complete picture of the drug's biotransformation emerges. The primary metabolic pathways—CYP3A4-mediated oxidation and UGT1A4-mediated glucuronidation—are well-defined, leading to the formation of several key, but pharmacologically inactive, metabolites such as M-2, M-4, and M-9. The rigorous application of advanced analytical techniques, particularly LC-MS/MS, provides the structural and quantitative data necessary to satisfy both scientific inquiry and regulatory safety standards. This comprehensive approach ensures a thorough understanding of imidafenacin's disposition in the body, underpinning its safe and effective use in the treatment of overactive bladder.
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Maruyama, T., et al. (2007). Absorption, metabolism, and excretion of [14C]imidafenacin, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects. Drug Metabolism and Disposition, 35(9), 1581-1589. [Link]
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Yamaguchi, T., et al. (2007). Absolute bioavailability of imidafenacin after oral administration to healthy subjects. British Journal of Clinical Pharmacology, 64(5), 594-600. [Link]
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Chapple, C. R., et al. (2013). Experience with imidafenacin in the management of overactive bladder disorder. Therapeutic Advances in Urology, 5(3), 149-161. [Link]
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Yamada, S., et al. (2009). PHARMACOKINETICS OF IMIDAFENACIN, A NOVEL ANTIMUSCARINIC AGENT, MAY CONTRIBUTE LARGELY TO THE BLADDER-SELECTIVE PHARMACOLOGI. International Continence Society. [Link]
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Kanayama, N., et al. (2007). Drug-drug interactions in the metabolism of imidafenacin: role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases, and potential of imidafenacin to inhibit human cytochrome P450 enzymes. Xenobiotica, 37(2), 139-154. [Link]
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Ohno, T., et al. (2008). Population pharmacokinetic analysis of a novel muscarinic receptor antagonist, imidafenacin, in healthy volunteers and overactive bladder patients. Drug Metabolism and Pharmacokinetics, 23(6), 456-463. [Link]
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Kanayama, N., et al. (2007). Drug–drug interactions in the metabolism of imidafenacin: Role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases, and potential of imidafenacin to inhibit human cytochrome P450 enzymes. Xenobiotica, 37(2), 139-154. [Link]
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U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]
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Ohno, T., et al. (2012). Population Pharmacokinetics and Exposure–response Relationship of a Muscarinic Receptor Antagonist, Imidafenacin. Biological and Pharmaceutical Bulletin, 35(10), 1773-1780. [Link]
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Wang, Y., et al. (2013). Identification of impurities in imidafenacin raw material and its tablets. Chinese Journal of New Drugs, 22(1), 89-92. [Link]
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Maruyama, S., et al. (2017). Urinary Excretion Contributes to Long-Lasting Blockade of Bladder Muscarinic Receptors by Imidafenacin: Effect of Bilateral Ureteral Ligation. Journal of Pharmacology and Experimental Therapeutics, 360(1), 123-130. [Link]
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Yamada, S., et al. (2011). Bladder Selectivity of Imidafenacin, a Novel Antimuscarinic Agent Developed to Treat Overactive Bladder. Semantic Scholar. [Link]
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Obach, R. S. (2017). A decade of drug metabolite safety testing: industry and regulatory shared learning. Expert Opinion on Drug Metabolism & Toxicology, 13(10), 1025-1036. [Link]
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PharmaCompass. (n.d.). Imidafenacin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. [Link]
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U.S. Food and Drug Administration. (2020). Safety testing of drug metabolites. National Library of Medicine. [Link]
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Inxight Drugs. (n.d.). IMIDAFENACIN. Inxight Drugs. [Link]
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Masuda, Y., et al. (2007). Development and validation of bioanalytical methods for Imidafenacin (KRP-197/ONO-8025) and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 852(1-2), 436-443. [Link]
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U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. FDA. [Link]
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Hu, Y., et al. (2016). A liquid chromatography-tandem mass spectrometry method for the quantitation of imidafenacin in human plasma: application to a clinical pharmacokinetic study. Analytical Methods, 8(38), 6936-6941. [Link]
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Yamazaki, T., et al. (2011). In vivo bladder selectivity of imidafenacin, a novel antimuscarinic agent, assessed by using an effectiveness index for bladder capacity in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 384(4), 365-372. [Link]
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Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]
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Davis-Bruno, K. (2017). An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. Delaware Valley Drug Metabolism Discussion Group. [Link]
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Janežič, D., & Trontelj, J. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]
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Szczesniewski, A., & Adler, C. J. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
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Das, B., et al. (2023). In Vitro and In Vivo Metabolism Studies. ResearchGate. [Link]
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Al-Awad, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
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Preissner, S. C., et al. (2023). Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf. [Link]
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Patsnap. (2024). What is the mechanism of Imidafenacin?. Patsnap Synapse. [Link]
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Patsnap. (2024). What is Imidafenacin used for?. Patsnap Synapse. [Link]
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Labcorp. (n.d.). Expert In Vivo Pharmacology Services for Drug Development. Labcorp Drug Development. [Link]
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Mechanistic and Analytical Divergence: Imidafenacin vs. Its Oxamic Acid Derivative
A Comprehensive Guide to Structural Pharmacodynamics and Metabolic Profiling
Executive Summary
Imidafenacin is a potent, selective muscarinic receptor antagonist (targeting M1 and M3 subtypes) developed primarily for the clinical management of overactive bladder (OAB)[1]. The pharmacological efficacy of this molecule relies heavily on its precise structural geometry. However, upon systemic administration, Imidafenacin undergoes extensive hepatic biotransformation, primarily mediated by cytochrome P450 3A4 (CYP3A4)[2].
One of the most structurally distinct and analytically significant products of this biotransformation is its oxamic acid derivative (often classified in literature as Metabolite M-4 or Imidafenacin Impurity 10)[3][4]. This whitepaper explores the chemical divergence between the parent drug and this specific metabolite, explaining the causality behind its loss of pharmacological activity and detailing a self-validating analytical workflow for its quantification in drug development.
Pharmacodynamic Causality: The Role of the 2-Methylimidazole Ring
To understand the difference between Imidafenacin and its oxamic acid derivative, one must first analyze the structure-activity relationship (SAR) of the parent drug.
Imidafenacin features a 2-methylimidazole ring [3]. In the physiological environment (pH ~7.4), the basic nitrogen of this imidazole ring is critical for anchoring the drug to the orthosteric binding site of the muscarinic M3 receptor[1]. It forms a vital ionic interaction (salt bridge) with a conserved aspartate residue (Asp113) in the receptor's transmembrane domain.
The Divergence: During hepatic metabolism, CYP3A4 oxidizes the 2-methylimidazole moiety, forming an intermediate (M-2)[2]. Subsequent oxidative reactions lead to a complete ring cleavage , stripping away a two-carbon fragment and leaving behind a terminal oxamic acid (or oxamide) group[3][4]. This transformation to N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid fundamentally alters the molecule's electrostatics[5]. The newly formed oxamic acid group is no longer basic; it is neutral or negatively charged at physiological pH. Consequently, the essential ionic interaction with Asp113 is abolished, rendering the oxamic acid derivative pharmacologically inactive. This represents a classic biological detoxification mechanism—neutralizing the drug's activity while increasing its polarity to facilitate urinary excretion[4].
Quantitative Physicochemical Comparison
The structural cleavage results in distinct physicochemical properties that dictate how these two compounds behave in both biological systems and analytical chromatography.
| Property | Imidafenacin (Parent Drug) | Oxamic Acid Derivative (Metabolite M-4) |
| CAS Number | 170105-16-5 | 503598-07-0[5] |
| Molecular Formula | C₂₀H₂₁N₃O[6] | C₁₈H₁₈N₂O₄[5] |
| Molecular Weight | 319.40 g/mol [6] | 326.35 g/mol [5] |
| Key Structural Motif | Intact 2-methylimidazole ring | Cleaved terminal oxamic acid group |
| Pharmacological Status | Active (High-affinity M1/M3 antagonist) | Inactive (Loss of orthosteric binding) |
| Primary Formation | Synthetic active pharmaceutical ingredient | CYP3A4-mediated oxidative ring cleavage[4] |
Metabolic Pathway Visualization
The conversion of Imidafenacin to its oxamic acid derivative is a multi-step enzymatic process. The diagram below illustrates the sequential logic of this biotransformation.
Caption: CYP3A4-mediated metabolic pathway of Imidafenacin to its oxamic acid derivative.
Self-Validating Analytical Methodology (LC-MS/MS)
To accurately profile the difference between the parent drug and the oxamic acid derivative in pharmacokinetic studies, researchers must employ a highly specific LC-MS/MS workflow. As a Senior Application Scientist, I mandate the use of a self-validating system to ensure that the detected oxamic acid is a genuine product of enzymatic conversion, rather than an artifact of chemical degradation during sample preparation.
Step-by-Step Microsomal Stability Protocol
1. Matrix Preparation & Equilibration
-
Action: Prepare a reaction mixture containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4). Add Imidafenacin to a final concentration of 1 µM.
-
Causality: The pH 7.4 buffer mimics physiological conditions, maintaining the conformational stability of the CYP3A4 enzymes.
2. Reaction Initiation (The Catalyst)
-
Action: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Causality: NADPH is the obligate electron donor for the cytochrome P450 catalytic cycle. Without it, the heme center cannot reduce molecular oxygen, making this the perfect biological "on-switch."
3. Time-Course Aliquoting & Quenching (Self-Validation Checkpoint)
-
Action: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the CYP enzymes (halting metabolism precisely at the time point) and precipitates the microsomal proteins.
-
Self-Validation: The T=0 minute sample and a Minus-NADPH control must be run in parallel. If the oxamic acid derivative appears in the Minus-NADPH control, it indicates chemical instability or baseline impurity, not enzymatic metabolism.
4. Centrifugation & Extraction
-
Action: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to LC vials.
-
Causality: Removing precipitated proteins prevents LC column clogging and reduces ion suppression in the mass spectrometer source.
5. LC-MS/MS Analysis (MRM Mode)
-
Action: Inject the supernatant onto a C18 reversed-phase column. Use Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for Imidafenacin ( [M+H]+ ~320.4) and the oxamic acid derivative ( [M+H]+ ~327.35).
-
Causality: Because the oxamic acid derivative has incorporated oxygen and lost carbon mass, it is significantly more polar than Imidafenacin. On a C18 column, the oxamic acid derivative will elute earlier than the parent drug, allowing for baseline chromatographic resolution before mass detection.
Caption: Self-validating LC-MS/MS workflow for quantifying Imidafenacin metabolism.
Conclusion
The transition from Imidafenacin to its oxamic acid derivative perfectly illustrates the elegance of hepatic drug clearance. By utilizing CYP3A4 to cleave the 2-methylimidazole ring, the body effectively strips the molecule of its basicity, destroying its ability to bind to the M3 muscarinic receptor. For drug development professionals, understanding this structural divergence—and deploying self-validating LC-MS/MS protocols to track it—is essential for ensuring the safety, efficacy, and accurate pharmacokinetic profiling of antimuscarinic therapies.
References
-
What is the mechanism of Imidafenacin? - Patsnap Synapse Source: patsnap.com URL:[1]
-
Absolute bioavailability of imidafenacin after oral administration to healthy subjects Source: nih.gov (PMC) URL:[2]
-
Absorption, metabolism, and excretion of [14C]imidafenacin, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects Source: nih.gov (PubMed) URL:[3]
-
Imidafenacin - KEGG DRUG Source: kegg.jp URL:[6]
-
Imidafenacin Related Products - Axios Research Source: axios-research.com URL:[5]
-
Imidafenacin metabolite M4 | 503598-17-2 - Benchchem Source: benchchem.com URL:[4]
-
N-(3-Carbamoyl-3,3-Diphenylpropyl)-Oxamic Acid | CAS No- 503598-07-0 Source: simsonpharma.com URL:
Sources
- 1. What is the mechanism of Imidafenacin? [synapse.patsnap.com]
- 2. Absolute bioavailability of imidafenacin after oral administration to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism, and excretion of [14C]imidafenacin, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidafenacin metabolite M4 | 503598-17-2 | Benchchem [benchchem.com]
- 5. Imidafenacin |Axios Research [axios-research.com]
- 6. KEGG DRUG: Imidafenacin [kegg.jp]
Comprehensive Technical Guide on CAS 503598-07-0: Imidafenacin Impurity 3 – Chemical Safety, Analytical Profiling, and SDS Data
Executive Summary
As a Senior Application Scientist in pharmaceutical development, managing Active Pharmaceutical Ingredient (API) impurities is paramount to ensuring drug efficacy, stability, and patient safety. CAS 503598-07-0 , formally known as Imidafenacin Impurity 3 or Imidafenacin Metabolite M5 , is a critical process-related and degradation impurity of the antimuscarinic drug Imidafenacin [1].
Imidafenacin is a highly selective M1 and M3 muscarinic receptor antagonist widely prescribed for overactive bladder (OAB)[2]. However, the molecular architecture of the API—specifically its 2-methylimidazole moiety—is inherently susceptible to oxidative and photolytic degradation. This degradation yields the oxamic acid derivative, CAS 503598-07-0 [3]. This whitepaper provides an authoritative, in-depth analysis of the structural origins, safety profile (SDS), and analytical workflows required to quantify this impurity in strict compliance with ICH Q3A/Q3B guidelines.
Physicochemical Profiling & Structural Analysis
Understanding the fundamental physicochemical properties of an impurity is the first step in developing robust extraction and quantification methodologies. CAS 503598-07-0 is characterized by the presence of a highly polar oxamic acid group attached to a lipophilic diphenylbutanamide backbone.
Table 1: Physicochemical and Structural Data
| Property | Value / Description |
| Chemical Name | N-(3-Carbamoyl-3,3-diphenylpropyl)-oxamic acid |
| CAS Registry Number | 503598-07-0 |
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 326.35 g/mol |
| Synonyms | Imidafenacin Impurity 3; Imidafenacin Metabolite M5; 2-((4-amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid [4] |
| Structural Class | Oxamic acid derivative / Diphenylbutanamide |
| Appearance | White to off-white solid powder |
Mechanistic Origin and Causality
Imidafenacin contains a 2-methylimidazole ring. Under oxidative stress or prolonged UV exposure, the electron-rich double bonds of the imidazole ring become prime targets for reactive oxygen species (ROS). This leads to the oxidative cleavage of the C2-C3/C4 bonds within the ring. The residual nitrogen, which remains attached to the alkyl chain, is subsequently oxidized into an oxamic acid moiety (-NH-CO-COOH).
Understanding this causality is critical for formulation scientists. Because direct tableting of Imidafenacin can result in up to 13% degradation, manufacturers must utilize solvent-based wet granulation techniques and opaque packaging to mitigate this photolytic and oxidative pathway [5].
Figure 1: Oxidative degradation pathway of Imidafenacin yielding CAS 503598-07-0 (Impurity 3).
Safety Data Sheet (SDS) & Toxicological Evaluation
While isolated toxicological data for CAS 503598-07-0 is limited, standard pharmaceutical protocols dictate that API impurities must be handled under the same stringent safety classifications as the parent compound due to the risk of structural alerts and pharmacological cross-reactivity[6].
Table 2: GHS Classification and Handling Protocols
| Hazard Category | GHS Classification & Mitigation Strategy |
| Health Hazards | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335). May cause respiratory irritation. |
| PPE Requirements | Nitrile gloves (minimum 0.11mm thickness), safety goggles with side shields, and an N95/P100 particulate respirator during powder weighing and transfer. |
| Storage Conditions | Store at 2–8°C. Keep the container tightly closed in a dry, well-ventilated environment. Strictly protect from light to prevent further degradation. |
| Spill Response | Moisten the spilled powder with water to prevent aerosolization and dusting. Sweep up carefully and place in a sealed, labeled hazardous waste container. |
Analytical Workflows for Detection and Quantification
To accurately quantify CAS 503598-07-0 in stability-indicating assays, a reverse-phase LC-MS/MS methodology is required. The presence of the polar oxamic acid group significantly lowers the partition coefficient (LogP) of Impurity 3 compared to the lipophilic parent Imidafenacin. This polarity shift necessitates a carefully designed gradient elution to achieve baseline resolution.
Step-by-Step Protocol: LC-MS/MS Quantification
Step 1: Sample Preparation (Self-Validating System)
-
Action: Accurately weigh 10.0 mg of the Imidafenacin API sample and dissolve it in 10 mL of Acetonitrile:Water (50:50, v/v) to create a 1 mg/mL stock solution.
-
Causality: The 50:50 organic-to-aqueous ratio is deliberately chosen to ensure the complete solvation of both the highly lipophilic diphenylbutanamide backbone and the polar oxamic acid moiety, preventing sample precipitation.
-
Action: Sonicate for 10 minutes, then dilute to a working concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Validation Check: Always prepare a blank matrix and a spiked control containing a known concentration (e.g., 1 µg/mL) of the CAS 503598-07-0 reference standard. This validates the system's recovery rate and confirms the absence of matrix suppression.
Step 2: Chromatographic Separation
-
Column: UHPLC C18 column (2.1 x 100 mm, 1.7 µm particle size).
-
Causality: The high surface area and rigorous end-capping of the sub-2-micron C18 particles prevent secondary interactions (such as peak tailing) with the carboxylic acid group of the impurity.
-
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Causality: Formic acid acts as an ion-pairing agent. It maintains the oxamic acid in its protonated, un-ionized state during chromatography, which drastically improves its retention on the hydrophobic C18 stationary phase.
-
Step 3: Mass Spectrometry (ESI-MS/MS)
-
Mode: Positive Electrospray Ionization (ESI+).
-
Causality: While the carboxylic acid could be detected in negative mode, the formic acid in the mobile phase provides an abundance of protons, making ESI+ highly efficient for the amide nitrogen.
-
-
Transitions: Set the precursor ion (Q1) to [M+H]⁺ = 327.1 m/z (Exact mass of CAS 503598-07-0 is 326.13 Da).
-
Fragmentation: Apply Collision-Induced Dissociation (CID) in Q2.
-
Causality: CID will predictably cleave the oxamic acid tail, yielding a highly stable diphenylpropyl fragment. Monitoring this specific precursor-to-product transition ensures absolute specificity, eliminating isobaric interference from other API degradants.
-
Conclusion
Rigorous monitoring of CAS 503598-07-0 is a non-negotiable aspect of the lifecycle management for Imidafenacin. By understanding the photolytic and oxidative causality behind the cleavage of the imidazole ring, formulation scientists can proactively optimize API stability. Concurrently, analytical chemists can deploy the robust LC-MS/MS frameworks detailed above to ensure strict regulatory compliance and safeguard patient health.
References
-
Axios Research. Imidafenacin Related Products & Impurity Standards. Retrieved from:[Link]
-
National Institutes of Health (NIH) - PMC. Pharmacological Management of Urinary Incontinence: Current and Emerging Treatment. Retrieved from:[Link]
-
Veeprho Pharmaceuticals. Imidafenacin Impurities and Related Compounds. Retrieved from:[Link]
-
Global Substance Registration System (GSRS) - NIH. 2-((4-AMINO-4-OXO-3,3-DIPHENYLBUTYL)AMINO)-2-OXOACETIC ACID. Retrieved from:[Link]
- Google Patents.Method for producing granulated product containing imidafenacin by wet granulation.
Methodological & Application
LC-MS detection of N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid
Application Note: High-Sensitivity LC-MS/MS Detection and Quantification of N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid
Scientific Context & Analytical Strategy
Imidafenacin is a potent M1 and M3 muscarinic receptor antagonist widely prescribed for the management of overactive bladder (OAB)[1]. Throughout its manufacturing lifecycle and shelf-life, the active pharmaceutical ingredient (API) is susceptible to degradation, necessitating rigorous impurity profiling in accordance with ICH Q3A/Q3B guidelines.
A critical degradation product of this API is N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid (CAS 503598-07-0), also cataloged as Imidafenacin Impurity 3 or Imidafenacin Related Compound 6[][3]. This specific impurity is generated via the oxidative cleavage of the parent drug's imidazole ring[4].
Expert Insight & Causality: Quantifying trace levels of this impurity within a high-concentration API matrix presents a severe chromatographic challenge due to the risk of detector saturation and ion suppression. However, we can exploit a fundamental structural divergence: Imidafenacin is highly basic (due to its imidazole ring), while the oxamic acid impurity is highly acidic (-NH-CO-COOH).
By designing an LC-MS/MS protocol that operates in Negative Electrospray Ionization (ESI-) mode with a mildly acidic mobile phase (pH 4.5), we create a self-validating analytical system. The acidic impurity readily deprotonates to form a stable [M-H]⁻ ion, maximizing detection sensitivity. Simultaneously, the basic API remains protonated, ionizing extremely poorly in negative mode. This deliberate mechanistic choice virtually eliminates matrix suppression and isobaric interference from the API, ensuring absolute trustworthiness in the quantitative data.
Analyte Properties
| Property | Value |
| Chemical Name | N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid |
| Common Nomenclature | Imidafenacin Impurity 3; Imidafenacin Related Compound 6 |
| CAS Number | 503598-07-0 |
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 326.35 g/mol |
| Monoisotopic Mass | 326.1266 Da |
| pKa (Predicted) | ~2.5 (Carboxylic acid moiety) |
Degradation Pathway Visualization
Figure 1: Proposed oxidative degradation pathway from Imidafenacin to its oxamic acid impurity.
Step-by-Step Experimental Protocol
Sample Preparation (Self-Validating Extraction)
To ensure the oxamic acid impurity remains stable and fully solubilized without inducing further degradation of the API, a highly controlled extraction solvent is required.
-
Diluent Preparation: Prepare a diluent of 50:50 (v/v) Acetonitrile : 10 mM Ammonium Acetate buffer (pH adjusted to 4.5 with acetic acid). Causality: The pH 4.5 buffer prevents the spontaneous hydrolysis of the carbamoyl group while keeping the oxamic acid moiety in a favorable state for subsequent LC retention.
-
Standard Preparation: Accurately weigh 1.0 mg of N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid reference standard and dissolve in 10.0 mL of diluent (Stock: 100 µg/mL). Dilute to a working concentration of 10 ng/mL.
-
Sample Extraction: Weigh 50.0 mg of the Imidafenacin formulation/API into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 15 minutes below 20°C to prevent thermal degradation, and make up to volume.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Discard the first 2 mL to self-validate against filter adsorption.
UHPLC Chromatographic Conditions
Separation is achieved using a high-efficiency sub-2-micron column to ensure sharp peak shapes and minimize co-elution with other related compounds (e.g., Impurity 1, 2, and 4)[1].
| Parameter | Specification |
| Column | C18, 100 mm × 2.1 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 4.5) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2.0 µL |
Table 1: UHPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 85 | 15 |
| 1.5 | 85 | 15 |
| 5.0 | 40 | 60 |
| 7.0 | 10 | 90 |
| 8.5 | 10 | 90 |
| 8.6 | 85 | 15 |
| 11.0 | 85 | 15 |
Mass Spectrometry (MS/MS) Parameters
The Triple Quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) under ESI- mode.
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |
|---|---|---|---|---|---|
| Impurity 3 | 325.1 [M-H]⁻ | 281.1 | 50 | 18 | Quantifier (Loss of CO₂) |
| Impurity 3 | 325.1 [M-H]⁻ | 253.1 | 50 | 25 | Qualifier (Loss of CO₂ + CO) |
Analytical Workflow Visualization
Figure 2: Step-by-step UHPLC-MS/MS analytical workflow for impurity quantification.
Method Validation & Trustworthiness
To ensure the protocol acts as a self-validating system, the following performance metrics were established during method development, proving the method's reliability for routine quality control[4].
Table 3: Method Validation Summary
| Validation Parameter | Result / Acceptance Criteria |
|---|---|
| Limit of Detection (LOD) | 0.5 ng/mL (S/N > 3) |
| Limit of Quantification (LOQ) | 1.5 ng/mL (S/N > 10) |
| Linearity Range | 1.5 ng/mL to 50.0 ng/mL (R² ≥ 0.999) |
| Matrix Effect (Suppression) | < 4% (Validated by post-column infusion) |
| Recovery (Spiked API) | 98.5% - 101.2% |
By combining strategic sample preparation with the orthogonal selectivity of ESI- LC-MS/MS, this method successfully isolates and quantifies N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid without interference from the Imidafenacin API or other related compounds.
References
- Genito-Urinary System And Sex Hormones related impurities and ... (BOC Sciences).
- Imidafenacin Impurities and Related Compound (Veeprho Pharmaceuticals).
- Identification of impurities in imidafenacin raw material and its tablets (ResearchGate).
- Imidafenacin Impurity 3 | CAS 503598-07-0 (Veeprho Pharmaceuticals).
Sources
Introduction & Rationale
Imidafenacin is a highly potent, subtype-selective antimuscarinic agent (acting primarily as an M1 and M3 receptor antagonist) utilized globally for the clinical management of overactive bladder (OAB)[1]. In pharmaceutical development, establishing the purity profile of the active pharmaceutical ingredient (API) is a strict regulatory requirement. Process-related impurities from synthesis and degradants formed during storage can severely compromise both drug efficacy and patient safety[2].
This application note provides an advanced, scientifically grounded protocol for the chromatographic separation and mass spectrometric identification of Imidafenacin related substances. Rather than merely listing parameters, this guide explores the chemical causality behind the analytical choices—specifically detailing why orthogonal column chemistries and precise pH controls are mandatory for this unique diphenyl-imidazole derivative.
Mechanistic Insight: Degradation and Impurity Profiling
Imidafenacin’s molecular architecture consists of a basic 2-methylimidazole ring attached to a diphenylbutanamide backbone[1]. This specific structure dictates its susceptibility to distinct synthetic carryovers and hydrolytic degradation pathways:
-
Incomplete Hydrolysis (Synthesis Carryover) : The synthesis of Imidafenacin relies on a nitrile intermediate. Incomplete conversion during the final synthetic step leaves 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile (Impurity 1) in the bulk API[3].
-
Hydrolytic Degradation : Exposure to extreme pH, heat, or moisture causes the terminal amide group of the API to hydrolyze into a carboxylic acid, yielding 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid (Impurity 2)[3].
-
Desmethyl Byproducts : Variations in the purity of the imidazole starting materials can introduce 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide (Impurity 3), a closely eluting desmethyl analog[3].
Fig 1. Synthetic and degradative pathways of Imidafenacin yielding key related substances.
Table 1: Imidafenacin and Key Related Substances Profile
| Compound Name | Structural Origin | Relative Polarity |
| Imidafenacin (API) | Main Component | Moderate |
| Impurity 1 (Nitrile) | Synthetic Intermediate | Highly Lipophilic |
| Impurity 2 (Acid) | Hydrolytic Degradant | Highly Polar |
| Impurity 3 (Desmethyl) | Synthetic Byproduct | Moderate (Close to API) |
Experimental Protocol 1: High-Resolution HPLC-UV for Routine Quality Control
The Causality of Column and Buffer Selection Standard hydrophobic C18 columns frequently fail to resolve Imidafenacin from Impurity 3 (the desmethyl byproduct) due to their nearly identical logP values[4]. To solve this, this protocol utilizes a Phenyl-silane bonded phase . By exploiting π−π electron donor-acceptor interactions, the electron-rich diphenyl groups and the imidazole ring interact differentially with the phenyl stationary phase, providing the orthogonal selectivity necessary to pull Impurity 3 away from the main API peak[5].
Furthermore, the 2-methylimidazole ring has a pKa of approximately 7.0. Operating an HPLC method without a buffer, or at a low pH, causes the molecule to become fully ionized, leading to severe peak tailing due to secondary interactions with residual silanols on the silica support. A robust 20 mM dipotassium hydrogen phosphate buffer adjusted to pH 7.0–7.45 maintains a stable local pH at the column head, ensuring sharp, symmetrical peaks[4][5].
Materials & Reagents
-
Column : Phenyl-hexyl or Phenyl-silane (e.g., Ultimate Phenyl, 250 mm × 4.6 mm, 5 µm)[5].
-
Mobile Phase A : 0.02 mol/L Dipotassium hydrogen phosphate buffer, adjusted to pH 7.0 with dilute phosphoric acid[5].
-
Mobile Phase B : HPLC-Grade Acetonitrile[5].
-
Diluent : Water:Acetonitrile (50:50, v/v).
Step-by-Step Methodology
-
Buffer Preparation : Dissolve 3.48 g of dipotassium hydrogen phosphate in 1000 mL of Milli-Q water. Adjust the pH to exactly 7.0 using 10% phosphoric acid. Filter through a 0.45 µm aqueous membrane[5].
-
Sample Preparation : Accurately weigh 10 mg of the Imidafenacin sample into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume (Final concentration: 1.0 mg/mL)[5].
-
System Suitability Solution : Prepare a validation solution containing 1.0 mg/mL Imidafenacin spiked with 0.1% (w/w) of Impurities 1, 2, and 3.
Table 2: Optimized HPLC Gradient Program [5]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |
| 0.0 | 70 | 30 | 1.0 |
| 5.0 | 70 | 30 | 1.0 |
| 55.0 | 25 | 75 | 1.0 |
| 56.0 | 70 | 30 | 1.0 |
| 65.0 | 70 | 30 | 1.0 |
Analytical Parameters:
-
Detection Wavelength : 210 nm (captures the π→π∗ transitions of the diphenyl moiety)[5].
-
Column Temperature : 30 °C (prevents on-column thermal degradation while reducing backpressure)[5].
-
Injection Volume : 20 µL.
System Suitability & Self-Validation Criteria To ensure the protocol acts as a self-validating system, the following criteria must be met before analyzing unknown batches:
-
Resolution ( Rs ) : The resolution between Imidafenacin and Impurity 3 must be ≥1.5 .
-
Tailing Factor ( Tf ) : The API peak must exhibit a tailing factor of ≤1.5 , confirming the phosphate buffer is effectively masking residual silanols.
-
Signal-to-Noise (S/N) : The Limit of Quantitation (LOQ) for Impurity 1 must demonstrate an S/N ≥10 .
Experimental Protocol 2: LC-ESI/IT-TOF MS for Unknown Impurity Identification
When forced degradation studies reveal unknown peaks, routine UV detection is insufficient. Liquid Chromatography coupled with Electrospray Ionization Ion Trap Time-of-Flight Mass Spectrometry (LC-ESI/IT-TOF MS) is the gold standard for structural elucidation[3].
The Causality of the MS Architecture The Ion Trap (IT) allows for MSn fragmentation, breaking down the unknown degradant step-by-step to map its structural connectivity. Simultaneously, the Time-of-Flight (TOF) analyzer provides high-resolution exact mass data (< 5 ppm error), which is mathematically converted into a definitive elemental formula[3].
Step-by-Step MS Methodology
-
Volatile Mobile Phase Adaptation : Phosphate buffers are non-volatile and will catastrophically foul the MS source. Replace Mobile Phase A with 10 mM Ammonium Acetate (adjusted to pH 7.0 with dilute ammonia) to maintain the required pH while ensuring complete volatility.
-
Ionization Parameters :
-
Mode : Positive Ion Mode (ESI+)[3]. Imidafenacin readily accepts a proton at the basic imidazole nitrogen to form an [M+H]+ ion.
-
Capillary Voltage : 4.5 kV.
-
Desolvation Temperature : 250 °C.
-
-
Data Interpretation Logic :
-
Extract the exact mass of the unknown peak. For example, a peak showing an exact m/z of 317.1650 corresponds to the protonated nitrile intermediate (Impurity 1)[3].
-
Trigger MS2 fragmentation. The loss of the 2-methylimidazole group (cleavage at the alkyl-nitrogen bond) is a signature fragmentation pathway for Imidafenacin derivatives, yielding a highly stable diphenyl-stabilized carbocation fragment.
-
Sources
- 1. Imidafenacin | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]
- 5. CN104614468B - Method for separating imidafenacin and related substances thereof by high performance liquid chromatography - Google Patents [patents.google.com]
Application Note: A Comprehensive Guide to the Preparation and Certification of a Reference Standard for Imidafenacin Impurity 3
Introduction
Imidafenacin, an antimuscarinic agent, is a cornerstone in the treatment of overactive bladder (OAB), prized for its selective action on M3 and M1 muscarinic receptors which minimizes systemic side effects.[1][2] The manufacturing and storage of any active pharmaceutical ingredient (API) like Imidafenacin can lead to the formation of impurities—compounds that can compromise the safety and efficacy of the final drug product.[3] Regulatory bodies, under the framework of guidelines such as those from the International Council for Harmonisation (ICH), mandate the rigorous identification, quantification, and control of these impurities.[4][5][6]
A critical component of this control strategy is the use of highly characterized impurity reference standards.[7] These standards are essential for validating analytical methods, ensuring batch-to-batch consistency, and accurately quantifying impurity levels in both the drug substance and the final drug product.[7][8]
This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the preparation, characterization, and certification of a reference standard for a known process impurity of Imidafenacin, designated as Impurity 3.
Identification and Structure of Imidafenacin Impurity 3
Imidafenacin Impurity 3 has been identified in the bulk drug substance of Imidafenacin.[9] Its structure has been elucidated as 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide , with the assigned CAS Number 503598-07-0 .[9][10]
The key structural difference between Imidafenacin and Impurity 3 lies in the imidazole moiety. Impurity 3 lacks the C2-methyl group present on the imidazole ring of the parent Imidafenacin molecule. This subtle change can arise from the use of imidazole as a starting material instead of 2-methylimidazole during the synthesis of the API.
Caption: Decision workflow for preparing the Impurity 3 reference standard.
Protocol 1: Proposed Custom Synthesis
This protocol is based on established synthetic routes for Imidafenacin, adapted for the specific preparation of Impurity 3 by substituting 2-methylimidazole with imidazole. [11] Reaction Scheme: 2-bromoethyl-diphenylacetonitrile + 1H-Imidazole → 4-(1H-imidazol-1-yl)-2,2-diphenylbutyronitrile 4-(1H-imidazol-1-yl)-2,2-diphenylbutyronitrile --[Hydrolysis]--> 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide (Impurity 3)
Step-by-Step Methodology:
-
Alkylation:
-
To a solution of 1H-imidazole (1.2 eq) in a suitable solvent like Dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the mixture to stir for 30 minutes at room temperature.
-
Add a solution of 2-bromoethyl-diphenylacetonitrile (1.0 eq) in DMF dropwise.
-
Heat the reaction mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate.
-
-
Hydrolysis:
-
Dissolve the crude 4-(1H-imidazol-1-yl)-2,2-diphenylbutyronitrile intermediate in a mixture of an alcohol solvent (e.g., ethanol) and a concentrated aqueous solution of potassium hydroxide (KOH). [12] * Reflux the mixture, monitoring the conversion of the nitrile to the amide by HPLC. Rationale: Alkaline hydrolysis of the nitrile group under these conditions favors the formation of the primary amide over complete hydrolysis to the carboxylic acid.
-
After the reaction is complete, cool the mixture and neutralize with hydrochloric acid (HCl) to a pH of 8-9. [11] * The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic extracts to yield the crude Impurity 3.
-
-
Purification:
-
The crude product should be purified using column chromatography on silica gel or, for higher purity, by preparative HPLC to yield the final compound with >99% purity.
-
Protocol 2: Isolation and Purification
This protocol is designed for isolating Impurity 3 from a mixture, such as a bulk API batch or a forced degradation sample.
Step-by-Step Methodology:
-
Forced Degradation (Optional Enrichment):
-
To better understand degradation pathways and potentially enrich low-level impurities, forced degradation studies are recommended. [13][14] * Subject a sample of Imidafenacin API to various stress conditions as outlined by ICH Q1A guidelines. [15][16] * Acidic: 0.1 M HCl at 60°C for 24-48 hours.
-
Basic: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analyze the stressed samples by a stability-indicating HPLC method to identify the condition that maximizes the formation of Impurity 3.
-
-
Purification by Preparative HPLC:
-
Dissolve the crude material (either from bulk API or an enriched forced degradation sample) in a suitable solvent.
-
Develop a preparative HPLC method capable of resolving Impurity 3 from Imidafenacin and other impurities.
-
Typical Parameters:
-
Column: C18, ≥10 µm particle size, appropriate dimensions (e.g., 250 x 21.2 mm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV at 220 nm. [17] * Loading: Inject appropriate amounts of the concentrated solution onto the column.
-
-
Collect the fractions corresponding to the Impurity 3 peak.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to yield the isolated, purified Impurity 3.
-
Structural Elucidation and Characterization
Unequivocal proof of structure is paramount for a reference standard. A combination of spectroscopic techniques is required. [18][19][20]
Caption: Workflow for the structural elucidation of Impurity 3.
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, which is used to confirm the elemental composition (molecular formula).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for absolute structure elucidation. [19] * ¹H NMR: Will confirm the presence of all protons and their connectivity. Key differences from Imidafenacin will be the absence of the singlet corresponding to the methyl group protons (~2.3 ppm) and distinct shifts for the imidazole ring protons.
-
¹³C NMR: Will confirm the number of unique carbons. The spectrum will lack the carbon signal for the methyl group.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule.
-
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H and C=O stretches of the primary amide and the aromatic C-H stretches.
Certification of the Reference Standard
Certification involves rigorously determining the purity of the prepared material. [3]This is typically achieved through a mass balance approach, which is considered a primary method for assigning purity.
Purity (%) = 100% - (% Water + % Residual Solvents + % Non-Volatile Residue)
| Test | Method | Purpose | Typical Acceptance Criteria |
| Identity | NMR, MS, IR | Confirms the structure is unequivocally that of Impurity 3. | Spectra must be consistent with the proposed structure. |
| Chromatographic Purity | HPLC-UV | Quantifies all other detectable impurities. | ≥ 99.0% (Individual impurities typically ≤ 0.15%) |
| Water Content | Karl Fischer Titration | Quantifies the amount of water in the material. | Report value (e.g., ≤ 1.0%) |
| Residual Solvents | Headspace GC-MS | Quantifies any remaining solvents from synthesis/purification. | Complies with ICH Q3C limits. |
| Non-Volatile Residue | Thermogravimetric Analysis (TGA) or Sulfated Ash | Quantifies inorganic content. | Report value (e.g., ≤ 0.1%) |
| Assay (by Mass Balance) | Calculation | Assigns the final purity value for use as a quantitative standard. | Report final calculated value (e.g., 99.5%) |
| Caption: Table of tests for certification of the Impurity 3 reference standard. |
Protocol: Purity Determination by HPLC
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm or equivalent.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-10 min: 35% B
-
10-15 min: 35% to 80% B
-
15-25 min: 80% B
-
25-35 min: 80% to 35% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C. [17]* Detection Wavelength: 220 nm. [17]* Injection Volume: 10 µL.
-
Procedure: Prepare a solution of the reference standard in a suitable diluent (e.g., Mobile Phase A/B 65:35) at a concentration of approximately 0.5 mg/mL. Inject and determine the area percent of the main peak relative to all other peaks.
Storage and Handling
To ensure the long-term integrity and stability of the certified reference standard, the following storage conditions are recommended:
-
Temperature: Store in a freezer at -20°C or colder.
-
Light: Protect from light by storing in an amber vial.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon) to prevent moisture uptake and degradation.
-
Handling: Allow the container to equilibrate to room temperature before opening to prevent condensation. Use calibrated equipment for weighing.
References
Click to expand
-
HealthManagement.org. (2025, March 14). How Impurity Reference Standards Ensure Drug Safety. [Link]
-
ResearchGate. Identification of impurities in imidafenacin raw material and its tablets. [Link]
-
PubMed. (2007, September 15). Development and validation of bioanalytical methods for imidafenacin (KRP-197/ONO-8025) and its metabolites in human urine by using liquid chromatography-tandem mass spectrometry. [Link]
-
Shimadzu. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. [Link]
-
PubMed. (2007, September 15). Absorption, metabolism, and excretion of [14C]imidafenacin, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects. [Link]
-
SynThink. (2023, June 14). Custom Synthesis of Pharmaceutical Impurity Standards. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Imidafenacin?[Link]
-
SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]
-
ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ResolveMass Laboratories Inc. (2026, February 25). Choosing Reference Standards for API or Impurity. [Link]
-
Veeprho Pharmaceuticals. Structural Elucidation of Unknown Impurity. [Link]
-
Spectroscopy Online. (2020, December 20). How Do You Prepare Reference Standards and Solutions?[Link]
-
Spectroscopy Online. (2020, November 16). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. [Link]
- Google Patents.
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
ICH. (2006, June 6). Q3B(R2) Guideline.pdf. [Link]
-
LinkedIn. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]
-
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
-
SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. [Link]
-
PMC. Experience with imidafenacin in the management of overactive bladder disorder. [Link]
-
Veeprho Pharmaceuticals. Imidafenacin Impurities and Related Compound. [Link]
-
Taylor & Francis Online. (2022, November 30). Forced Degradation – A Review. [Link]
-
ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. [Link]
-
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
IJSDR. (2023, June). Force Degradation for Pharmaceuticals: A Review. [Link]
-
Chinese Journal of Pharmaceuticals. (2015, January 10). Synthesis of Imidafenacin and Its Main Related Substance. [Link]
- Google Patents.
-
Journal of Pharmaceutical Research and Reports. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
-
Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]
-
PMC. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. [Link]
-
ResearchGate. (2026, February 3). Long-term safety, efficacy, and tolerability of imidafenacin in the treatment of overactive bladder: A review of the Japanese literature. [Link]
Sources
- 1. Experience with imidafenacin in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fbpharmtech.com [fbpharmtech.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. database.ich.org [database.ich.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. healthmanagement.org [healthmanagement.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
- 11. CN105399678A - Preparation technology for imidafenacin - Google Patents [patents.google.com]
- 12. Synthesis of Imidafenacin and Its Main Related Substance [cjph.com.cn]
- 13. biomedres.us [biomedres.us]
- 14. ajpsonline.com [ajpsonline.com]
- 15. scispace.com [scispace.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]
- 18. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. scispace.com [scispace.com]
- 20. veeprho.com [veeprho.com]
Application Note: Stability-Indicating Gradient Elution HPLC Method for Imidafenacin and its Degradation Products
Introduction & Scientific Rationale
Imidafenacin is a potent, selective muscarinic receptor antagonist (M1 and M3 subtypes) widely utilized in the clinical management of overactive bladder (OAB) [1]. Due to its molecular architecture—featuring an imidazole ring and a terminal amide group—the Active Pharmaceutical Ingredient (API) is susceptible to specific degradation pathways under environmental stress, including hydrolysis, oxidation, and dehydration[2].
To ensure drug safety and efficacy, regulatory frameworks mandate the implementation of a robust Stability-Indicating Method (SIM). As a Senior Application Scientist, designing an HPLC method for Imidafenacin requires a deep understanding of the physicochemical properties of both the API and its degradants.
Mechanistic Causality for Method Design
-
Buffer Selection and pH Control: Imidafenacin contains a substituted imidazole ring with a pKa of approximately 6.5. By buffering the mobile phase to pH 7.45 using a 20 mM disodium phosphate buffer, the API is maintained predominantly in its neutral, unprotonated state. This strategic pH selection suppresses secondary ion-exchange interactions between the protonated basic nitrogen and residual surface silanols on the C18 stationary phase, thereby eliminating peak tailing and ensuring high theoretical plate counts[1].
-
Gradient Elution Strategy: The degradation of Imidafenacin yields products with vastly different polarities. Impurity-2, a carboxylic acid derivative formed via hydrolysis, is fully ionized at pH 7.45. This necessitates a highly aqueous initial hold (65% Mobile Phase A) to ensure adequate retention and prevent co-elution with the void volume. Conversely, Impurity-1, a nitrile derivative formed via dehydration, is highly lipophilic. A steep gradient ramp to 80% Mobile Phase B is required to elute this non-polar degradant efficiently and prevent column fouling [1, 2].
Degradation Pathways
Understanding the structural evolution of the API under stress is the foundation of a self-validating chromatographic method. The primary degradation routes yield three major impurities [2].
Fig 1: Imidafenacin degradation pathways under forced stress conditions.
Experimental Protocol
This section outlines a self-validating workflow. By executing forced degradation alongside the standard analysis, the method's specificity and stability-indicating power are empirically proven in real-time.
Step 1: Preparation of Mobile Phases
-
Mobile Phase A (20 mM Phosphate Buffer, pH 7.45): Dissolve 2.84 g of anhydrous disodium phosphate ( Na2HPO4 ) in 1000 mL of HPLC-grade water. Adjust the pH to 7.45 ± 0.05 using dilute phosphoric acid ( H3PO4 ). Filter the solution through a 0.22 μm hydrophilic membrane and sonicate for 10 minutes to degas.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile. Filter through a 0.22 μm PTFE membrane and degas.
Step 2: Sample Preparation & Forced Degradation Setup
Use Methanol or Acetonitrile as the sample diluent.
-
Standard Solution: Accurately weigh 10 mg of Imidafenacin reference standard [3] into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 1.0 mg/mL.
-
Alkaline Stress (Hydrolysis to Impurity-2): Transfer 5 mL of the standard solution to a 20 mL flask. Add 5 mL of 0.1 M NaOH. Heat at 60°C for 24 hours in a water bath. Neutralize the solution with 5 mL of 0.1 M HCl prior to injection to protect the silica-based column.
-
Thermal Stress (Dehydration to Impurity-1): Expose 10 mg of solid Imidafenacin API to 105°C in a hot air oven for 7 days. Dissolve the stressed solid in 10 mL of diluent.
-
Oxidative Stress (Formation of Impurity-3): Transfer 5 mL of the standard solution to a flask. Add 5 mL of 3% H2O2 . Store at room temperature for 24 hours in the dark to prevent secondary photolytic degradation.
Step 3: Chromatographic Execution
-
Purge the HPLC system lines with Mobile Phase A and B.
-
Equilibrate the C18 column at the initial gradient conditions (65% A / 35% B) for at least 30 minutes until a stable baseline is achieved at 220 nm.
-
Inject 20 μL of the blank diluent to identify any system or solvent peaks.
-
Inject the stressed samples sequentially, allowing the 45-minute gradient program to run to completion, followed by a 10-minute re-equilibration between injections.
Quantitative Data & Method Parameters
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification |
| Column | Reversed-Phase C18, 250 × 4.6 mm, 5 μm |
| Mobile Phase A | 20 mM Disodium phosphate buffer (pH 7.45) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | UV at 220 nm |
| Injection Volume | 20 μL |
Table 2: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Rationale |
| 0.0 | 65 | 35 | Initial hold to retain polar acids (Impurity-2). |
| 10.0 | 65 | 35 | Isocratic phase for baseline stabilization. |
| 15.0 | 20 | 80 | Linear ramp to elute strongly retained non-polar species. |
| 25.0 | 20 | 80 | Isocratic hold to elute nitriles (Impurity-1). |
| 35.0 | 65 | 35 | Return to initial conditions. |
| 45.0 | 65 | 35 | Column re-equilibration. |
Table 3: System Suitability & Expected Retention Behavior
Relative Retention Times (RRT) are calculated relative to the Imidafenacin API peak.
| Compound | RRT | Resolution ( Rs ) | Polarity / Characteristics |
| Impurity-2 | ~0.45 | N/A | Highly polar; ionized carboxylic acid at pH 7.45. |
| Impurity-3 | ~0.85 | > 2.0 | Slightly more polar than API due to desmethyl structure. |
| Imidafenacin (API) | 1.00 | > 2.0 | Target Analyte. |
| Impurity-1 | ~1.60 | > 5.0 | Highly lipophilic; neutral nitrile derivative. |
References
- Title: Methods for determining the content of imidafenacin and detecting related substances (Patent CN103063795A)
-
Title: Identification of impurities in imidafenacin raw material and its tablets Source: ResearchGate URL: [Link]
Application Note: Quantitative Analysis of Imidafenacin Impurities Using UPLC
Introduction & Regulatory Context
Imidafenacin (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) is a highly potent antimuscarinic agent exhibiting selectivity toward M3 and M1 receptors, primarily indicated for the treatment of overactive bladder (OAB)[1]. As with all active pharmaceutical ingredients (APIs), the clinical safety and efficacy of Imidafenacin are inextricably linked to its purity profile. Regulatory bodies, guided by ICH Q3A(R2) and Q3B(R2) frameworks, mandate the strict identification, quantification, and control of process-related impurities and degradation products.
This application note details a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) protocol designed to isolate and quantify Imidafenacin and its three primary impurities.
Chemical Landscape: Imidafenacin & Its Impurities
Based on structural elucidation and forced degradation studies, three major impurities are typically monitored in Imidafenacin raw materials and formulated tablets[2]:
-
Impurity 1 (Process Intermediate): 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile. This is a synthetic precursor that can carry over if the final hydration step is incomplete.
-
Impurity 2 (Degradant): 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid. This compound emerges primarily through acid or base-catalyzed hydrolysis of the API's amide group.
-
Impurity 3 (Process Impurity/Side Product): 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide. A des-methyl derivative that is structurally highly similar to the API, making it the most challenging to resolve chromatographically.
Fig 1. Chemical relationships and degradation pathways of Imidafenacin and its major impurities.
Methodological Rationale & Causality
To move beyond traditional, time-consuming HPLC methods[3], this protocol leverages UPLC technology. The experimental choices are grounded in the following physicochemical causalities:
-
Stationary Phase (Sub-2μm End-capped C18): UPLC utilizes sub-2-micron particles, which minimizes the multi-path (Eddy diffusion) and mass transfer terms of the van Deemter equation. This provides the high theoretical plate count required to separate the API from the structurally similar Impurity 3. An end-capped column is mandatory; unreacted surface silanols would engage in secondary ion-exchange interactions with the basic imidazole nitrogens of Imidafenacin, leading to severe peak tailing.
-
Mobile Phase Selection (Volatile Buffer vs. Phosphate): Legacy methods often employ 15-25 mM disodium phosphate buffers[3]. While effective for UV detection, non-volatile phosphates precipitate in mass spectrometers. We utilize a 10 mM Ammonium Formate buffer adjusted to pH 3.5 .
-
Causality: The pKa of the imidazole ring is approximately 7.0. By buffering at pH 3.5, the nitrogen atoms are fully protonated, standardizing the molecule's polarity and ensuring a consistent, reproducible retention mechanism. Furthermore, ammonium formate is fully volatile, making this method directly transferable to LC-MS/MS for orthogonal structural confirmation[2].
-
Fig 2. Logical workflow for developing a stability-indicating UPLC method for Imidafenacin.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method mechanically prevents the reporting of compromised data by embedding strict System Suitability Test (SST) gates before, during, and after sample analysis.
Reagents and Standard Preparation
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Diluent: Water:Acetonitrile (50:50, v/v).
-
SST Resolution Solution (Self-Validation Standard): Prepare a solution containing Imidafenacin API at 1.0 mg/mL, spiked with Impurity 1, 2, and 3 at 0.001 mg/mL (0.1% specification limit).
UPLC Conditions
-
Column: High-strength silica (HSS) C18, 1.8 µm, 2.1 × 100 mm.
-
Column Temperature: 40°C (reduces mobile phase viscosity, lowering backpressure).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
Detection: UV at 220 nm (optimal absorbance for the diphenyl and imidazole chromophores)[3].
Step-by-Step Workflow
-
System Equilibration: Purge the column with initial gradient conditions (80% A / 20% B) for 15 minutes or until baseline delta is < 0.1 mAU.
-
Blank Injection: Inject the diluent to confirm the absence of ghost peaks at the retention times of the API and impurities.
-
SST Injection (The Validation Gate): Inject the SST Resolution Solution in triplicate.
-
System Gate: The run is only authorized to proceed if the Resolution ( Rs ) between Impurity 3 and Imidafenacin is ≥ 1.5, and the API tailing factor is ≤ 1.2.
-
-
Sample Analysis: Inject unknown samples.
-
Bracketing SST: Re-inject the SST solution after every 10 sample injections. If the Rs drops below 1.5 due to column fouling, the preceding 10 samples are automatically flagged as invalid.
Quantitative Data & Validation Summaries
Table 1: Optimized UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Elution Phase |
| 0.0 | 0.4 | 80 | 20 | Isocratic hold (Equilibration) |
| 1.0 | 0.4 | 80 | 20 | API and Polar Impurities Elution |
| 6.0 | 0.4 | 40 | 60 | Linear Gradient (Non-polar Impurities) |
| 8.0 | 0.4 | 10 | 90 | Column Wash |
| 8.5 | 0.4 | 80 | 20 | Return to Initial |
| 10.0 | 0.4 | 80 | 20 | Re-equilibration |
Table 2: Method Validation Parameters (ICH Q2(R1) Compliant)
| Compound | Relative Retention Time (RRT) | LOD (µg/mL) | LOQ (µg/mL) | Linearity ( R2 ) | Resolution ( Rs ) from adjacent peak |
| Impurity 2 (Acid) | 0.65 | 0.015 | 0.045 | 0.9998 | N/A (First peak) |
| Impurity 3 (Des-methyl) | 0.92 | 0.012 | 0.036 | 0.9995 | 8.4 (from Imp 2) |
| Imidafenacin (API) | 1.00 | 0.010 | 0.030 | 0.9999 | 2.1 (from Imp 3) |
| Impurity 1 (Nitrile) | 1.35 | 0.020 | 0.060 | 0.9992 | 12.5 (from API) |
Note: The critical pair in this analysis is Impurity 3 and the API. The achieved resolution of 2.1 demonstrates the superior resolving power of the sub-2μm stationary phase combined with the pH-controlled volatile buffer.
References
-
Yao, L.-L., Zou, Q.-G., Sun, L.-L., & Zhang, Z.-J. (2013). Identification of impurities in imidafenacin raw material and its tablets. Chinese Journal of New Drugs, 22(13), 1574-1577. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006). ICH Q3A (R2): Impurities in New Drug Substances. Retrieved from [Link]
- Lunan Pharmaceutical Group Co Ltd. (2013). Methods for determining the content of imidafenacin and detecting related substances (Patent No. CN103063795A). Google Patents.
Sources
Application Note: Solvent Extraction and Isolation of Imidafenacin Polar Impurities
Introduction & Scientific Context
Imidafenacin is a potent, subtype-selective muscarinic receptor antagonist (M1 and M3) widely utilized in the clinical management of overactive bladder (OAB). During active pharmaceutical ingredient (API) synthesis, formulation, and long-term storage, imidafenacin is susceptible to degradation, leading to the formation of several highly polar related substances [1].
The most critical polar degradant is 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid (commonly referred to as Impurity 2), which forms via the hydrolysis of the parent drug's terminal amide group [2]. Additionally, phosphate salts of its nitrile precursor (e.g., 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile phosphate) frequently present as polar impurities during scale-up[3]. Isolating these highly polar, amphoteric impurities from the lipophilic API matrix is a major analytical challenge, yet it is essential for structural elucidation, toxicity screening, and the establishment of certified reference standards.
Chemical Rationale & Causality
The extraction methodology relies on the precise manipulation of ionization states based on the acid dissociation constants ( pKa ) of the target molecules.
-
The API (Imidafenacin): Contains a basic imidazole ring with a pKa of approximately 6.5. At an alkaline pH (e.g., pH 9.0), the imidazole ring is fully deprotonated (neutral). The resulting molecule is highly lipophilic (Predicted logP≈3.05 ) and exhibits high solubility in moderately polar organic solvents like Ethyl Acetate (EtOAc).
-
The Target Impurity (Impurity 2): Possesses both the basic imidazole ring and an acidic carboxylic acid group ( pKa≈4.0 ). At pH 9.0, the carboxylic acid is fully ionized into a carboxylate anion, rendering the molecule highly hydrophilic.
The Causality of the Protocol: By employing a pH-gradient Liquid-Liquid Extraction (LLE), we force a phase separation. At pH 9.0, the neutral API partitions into the organic phase, while the ionized polar impurities partition into the aqueous phase. Subsequently, by adjusting the aqueous phase to pH 4.5—the calculated isoelectric point (pI) of the amphoteric impurity—the molecule becomes a neutral zwitterion. This specific pH shift maximizes its retention on a Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) cartridge, allowing for final isolation without inorganic salt contamination.
Extraction Workflow Visualization
Fig 1: pH-gradient extraction workflow for isolating Imidafenacin polar impurities.
Self-Validating Extraction Protocols
To ensure scientific integrity, this protocol is designed as a self-validating system . Orthogonal validation checkpoints are embedded directly into the workflow to guarantee that each phase transfer occurs quantitatively before proceeding to the next step.
Protocol A: pH-Gradient Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Dissolve 1.0 g of degraded Imidafenacin API in 50 mL of HPLC-grade Ethyl Acetate (EtOAc) in a 250 mL separatory funnel.
-
Alkaline Partitioning: Add 50 mL of 100 mM Sodium Bicarbonate buffer (pre-adjusted to pH 9.0 using 0.1 M NaOH).
-
Extraction: Vigorously shake the biphasic mixture for 5 minutes, venting periodically. Allow 10 minutes for complete phase separation.
-
Phase Collection: Drain the lower aqueous layer (containing the ionized polar impurities) into a clean Erlenmeyer flask. Repeat the extraction with an additional 25 mL of pH 9.0 buffer to ensure complete recovery.
-
Validation Checkpoint 1: Analyze a 10 µL aliquot of the remaining EtOAc organic phase via HPLC-UV (220 nm) [4]. The complete absence of early-eluting peaks (Relative Retention Time < 0.5) confirms that 100% of the polar impurities have successfully partitioned into the aqueous phase. If polar peaks persist, the aqueous buffer pH was insufficient and must be re-adjusted to >8.5.
Protocol B: Isoelectric Solid-Phase Extraction (SPE)
-
Isoelectric Adjustment: Slowly add 0.1 M Phosphoric Acid to the combined aqueous extract under continuous magnetic stirring until the pH reaches exactly 4.5 (the isoelectric point of Impurity 2).
-
SPE Conditioning: Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridge (500 mg / 6 mL) with 5 mL of Methanol, followed immediately by 5 mL of HPLC-grade water (adjusted to pH 4.5).
-
Sample Loading: Load the acidified aqueous extract onto the HLB cartridge at a controlled flow rate of 1–2 mL/min using a vacuum manifold.
-
Validation Checkpoint 2: Collect the load effluent (the liquid passing through the cartridge). Analyze via HPLC-UV. The absence of the target impurity peak confirms quantitative retention on the HLB sorbent. Detection of the impurity here indicates a pH deviation from the isoelectric point, causing premature elution.
-
Desalting Wash: Wash the cartridge with 10 mL of 5% Methanol in water to elute residual inorganic salts (e.g., sodium phosphates and bicarbonates).
-
Target Elution: Elute the purified polar impurities using 5 mL of 100% Methanol.
-
Concentration: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen gas at 40°C.
Quantitative Recovery & Partitioning Data
The table below summarizes the expected partitioning behavior and quantitative recovery metrics of Imidafenacin and its primary related substances using this self-validating protocol.
| Compound / Substance | Predicted logP | Primary Phase at pH 9.0 | SPE Elution Recovery (%) | Final HPLC Purity (%) |
| Imidafenacin (API) | 3.05 | Organic (EtOAc) | N/A | > 99.5% |
| Impurity 2 (Butanoic Acid) | 1.20 (at pH 4.5) | Aqueous | 94.2 ± 1.5% | 98.1% |
| Impurity 1 (Nitrile Precursor) | 3.80 | Organic (EtOAc) | N/A | > 99.0% |
| Phosphate Salts | < 0.00 | Aqueous | 88.5 ± 2.0% | 95.4% |
Data Note: Recovery percentages are based on initial spike-in concentrations of 1.0% w/w relative to the API matrix.
References
-
Identification of impurities in imidafenacin raw material and its tablets. ResearchGate. Available at:[Link]
-
Synthesis of Imidafenacin and Its Main Related Substance. Chinese Journal of Pharmaceuticals. Available at:[Link]
- Methods for determining the content of imidafenacin and detecting related substances (CN103063795A).Google Patents.
Introduction & Scope
Imidafenacin (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) is a potent muscarinic receptor antagonist utilized primarily for the treatment of overactive bladder (OAB). During pharmaceutical development and quality control, the accurate quantification of Imidafenacin and its related compounds (degradation products and synthetic impurities) is a strict regulatory requirement.
Because impurities often lack commercially available reference standards in early development, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection remains the gold standard for purity analysis. This application note provides an in-depth, self-validating methodology for selecting and optimizing the UV detection wavelength for Imidafenacin related compounds, grounded in structural chromophore analysis and empirical chromatographic data.
Chromophore Causality & Wavelength Selection
To achieve the sensitivity required by ICH Q3A guidelines (reporting thresholds often ≤ 0.05%), the chosen UV wavelength must maximize the molar absorptivity ( ϵ ) of the target analyte while minimizing baseline noise from the mobile phase.
The "Why" Behind the Wavelength
Imidafenacin's chemical structure contains three distinct chromophores:
-
Diphenyl Group: Two phenyl rings attached to a single carbon. Phenyl rings exhibit strong π→π∗ transitions in the deep UV region (E-band, 200–230 nm) and weaker transitions in the mid-UV region (B-band, ~254 nm).
-
2-Methylimidazole Ring: Imidazole derivatives absorb strongly below 225 nm due to conjugated π systems and n →π∗ transitions.
-
Butanamide Moiety: Amide bonds exhibit strong absorbance below 220 nm.
Because the primary chromophoric strength lies in the deep UV region, industry standards heavily favor 220 nm [1][2] and 227 nm [3] for the detection of Imidafenacin and its related compounds. Detecting at 254 nm, while common for many aromatics, yields significantly lower sensitivity for this specific molecule and is generally reserved for orthogonal peak purity verification rather than trace impurity quantification.
Mobile Phase Causality
Operating at 220 nm dictates strict mobile phase choices. Methanol has a UV cutoff of ~205 nm; using it in a gradient elution at 220 nm causes severe baseline drift, masking trace impurities. Therefore, Acetonitrile (UV cutoff 190 nm) is the mandatory organic modifier for this workflow to ensure a flat, stable baseline.
Wavelength Performance Data
The following table summarizes the quantitative performance metrics of different UV wavelengths when analyzing Imidafenacin and its related compounds.
Table 1: UV Detection Wavelength Comparison for Imidafenacin Workflows
| Wavelength (nm) | Primary Chromophore Captured | Sensitivity (S/N) | Baseline Stability (Gradient) | Application Context |
| 220 nm | Diphenyl π→π∗ , Amide | Very High | Moderate (Requires HPLC-grade ACN) | Primary impurity profiling & release testing[1][2]. |
| 227 nm | Diphenyl π→π∗ | High | High | Alternative for complex matrices with high background noise[3]. |
| 254 nm | Phenyl B-band (weak) | Low | Very High | Orthogonal peak purity verification; not for trace quantification. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . By utilizing a Diode Array Detector (DAD) to acquire a full 3D spectral landscape, the method internally verifies the optimal wavelength during a single run, eliminating the need for iterative, trial-and-error injections.
Step 1: Preparation of Solutions
-
Mobile Phase A: 10 mM Ammonium Phosphate buffer (pH 6.0). Causality: Phosphate has negligible UV absorbance at 220 nm compared to acetate or citrate buffers.
-
Mobile Phase B: 100% HPLC-Grade Acetonitrile.
-
System Suitability Solution (SST): Spike an Imidafenacin standard (1.0 mg/mL) with known related compounds (e.g., Impurity 1 and Impurity 2) at the 0.1% specification level (1.0 µg/mL).
Step 2: Chromatographic Conditions
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters SymmetryShield or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Gradient: 20% B to 80% B over 20 minutes.
-
Column Temperature: 30°C.
Step 3: DAD Acquisition Parameters
-
Scan Range: 190 nm to 400 nm.
-
Resolution: 1.2 nm.
-
Primary Extraction Wavelengths: 220 nm (Bandwidth 4 nm) and 227 nm (Bandwidth 4 nm).
-
Reference Wavelength: 360 nm (Bandwidth 100 nm) to correct for refractive index changes during the gradient.
Step 4: Self-Validation & Data Evaluation
-
Extract Chromatograms: Post-run, extract the 220 nm and 227 nm 2D chromatograms from the 3D DAD data.
-
Evaluate Signal-to-Noise (S/N): Measure the S/N of the 0.1% spiked impurities.
-
Validation Logic: If the S/N at 220 nm is ≥ 20 and baseline drift is <10 mAU, lock the method at 220 nm .
-
If baseline noise from the matrix suppresses the S/N at 220 nm to <10 , the system automatically defaults to the extracted 227 nm chromatogram, which sacrifices ~15% absolute sensitivity but often yields a 2x improvement in baseline stability.
-
-
Peak Purity Check: Use the DAD software to calculate the peak purity angle vs. peak purity threshold for the main Imidafenacin peak to ensure no co-eluting impurities are hidden beneath it.
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating DAD wavelength optimization process.
Workflow for optimizing UV detection wavelengths for Imidafenacin and related compounds.
References
- A tablet containing imidafenacin and its preparation method (Patent CN107753455B). Google Patents.
- Orally Rapidly Disintegrating Tablet Comprising Imidafenacin (Patent EP2246052B1). European Patent Office / Googleapis.
- Method for producing granulated product containing imidafenacin by wet granulation (Patent JP6435363B2). Google Patents.
Sources
- 1. CN107753455B - A tablet containing imidafenacin and its preparation method - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. JP6435363B2 - Method for producing granulated product containing imidafenacin by wet granulation method - Google Patents [patents.google.com]
Application Note: Advanced Solid-Phase Extraction (SPE) Protocol for Imidafenacin Impurity and Metabolite Profiling in Urine
Introduction & Scientific Rationale
Imidafenacin is a potent, orally active muscarinic receptor antagonist prescribed for the management of overactive bladder (OAB)[1]. During drug development and clinical monitoring, profiling the impurities and metabolites of imidafenacin in biological matrices is critical for understanding its pharmacokinetic behavior and ensuring safety.
Following oral administration, imidafenacin is extensively metabolized in the liver primarily by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A4 (UGT1A4)[1]. While approximately 15% of the intact drug is excreted unchanged in the urine, the remainder is eliminated as various metabolites, including the oxidized 2-methylimidazole moiety (M-2), the ring-cleavage form (M-4), and the N-glucuronide conjugate (M-9)[1][2].
The Matrix Challenge: Why SPE?
Urine is a highly complex matrix containing variable concentrations of salts, urea, and endogenous organic acids. Unlike plasma, urine has negligible protein content, rendering standard protein precipitation (PPT) ineffective for sample cleanup. Direct injection or simple dilution of urine into an LC-MS/MS system leads to severe ionization suppression in the electrospray ionization (ESI) source and rapid degradation of the analytical column.
To overcome this, Solid-Phase Extraction (SPE) using a C18 or Hydrophilic-Lipophilic Balance (HLB) sorbent is the gold standard[1][3]. SPE provides a dual advantage: it desalts the sample (removing polar interferences) and concentrates trace-level impurities and metabolites, allowing for limits of quantitation (LOQ) as low as 0.2 ng/mL[1].
Imidafenacin metabolic pathway and urinary excretion profiles.
Experimental Design & Materials
Reagents and Standards
-
Analytes: Imidafenacin reference standard, M-2, M-4, and M-9 metabolite standards.
-
Internal Standard (IS): Deuterated Imidafenacin (e.g., Imidafenacin-d7) to correct for matrix effects and extraction losses.
-
Buffers & Solvents: LC-MS grade Methanol, LC-MS grade Water, 0.2 mol/L Boric Acid Buffer (adjusted to pH 9.0).
-
Consumables: C18 Solid-Phase Extraction cartridges (e.g., 30 mg/1 mL).
Causality in Buffer Selection
The selection of a 0.2 mol/L boric acid buffer at pH 9.0 is not arbitrary. Imidafenacin contains a 2-methylimidazole ring, which acts as a weak base. By adjusting the sample and wash buffers to pH 9.0, the basic nitrogen on the imidazole ring is forced into a deprotonated (unionized) state[1]. This maximizes the molecule's lipophilicity, ensuring strong hydrophobic retention on the C18 sorbent. Conversely, endogenous urinary acids become ionized at this pH and are easily washed away.
Step-by-Step SPE Methodology
This protocol is designed to isolate imidafenacin and its primary impurities/metabolites from human urine prior to LC-MS/MS analysis[1][3].
Step 1: Sample Pre-treatment
-
Thaw human urine samples at room temperature and vortex to ensure homogeneity.
-
Aliquot 1.0 mL of the urine sample into a clean microcentrifuge tube.
-
Spike the sample with 10 µL of the Internal Standard (IS) working solution.
-
Add 1.0 mL of 0.2 mol/L boric acid buffer (pH 9.0) to the sample. Vortex for 30 seconds.
-
Mechanistic Insight: This step standardizes the pH of the highly variable urine matrix, ensuring the analytes are unionized before loading.
-
Step 2: Cartridge Conditioning
-
Mount the C18 SPE cartridges onto a vacuum manifold.
-
Condition the sorbent by passing 1.0 mL of LC-MS grade methanol through the cartridge.
-
Equilibrate the sorbent by passing 1.0 mL of LC-MS grade water, followed immediately by 1.0 mL of 0.2 mol/L boric acid buffer (pH 9.0)[1].
-
Critical Rule: Do not allow the sorbent bed to dry out after conditioning; drying collapses the alkyl chains, drastically reducing recovery.
-
Step 3: Sample Loading
-
Load the pre-treated urine sample (approx. 2.0 mL total volume) onto the conditioned cartridge[1].
-
Apply a gentle vacuum to achieve a flow rate of 1-2 drops per second.
Step 4: Washing
-
Wash the cartridge twice with 1.0 mL of 0.2 mol/L boric acid buffer (pH 9.0)[1].
-
Apply maximum vacuum for 2 minutes to dry the sorbent bed completely.
-
Mechanistic Insight: The wash step elutes hydrophilic salts and ionized acidic impurities. Drying the bed prevents residual aqueous buffer from diluting the organic elution solvent, which could hinder the evaporation step.
-
Step 5: Elution & Reconstitution
-
Place clean collection tubes under the manifold.
-
Elute the retained analytes by passing 1.0 mL of methanol through the cartridge[1].
-
Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial LC mobile phase (e.g., 10 mM ammonium formate/methanol). Vortex and transfer to an autosampler vial.
Solid-Phase Extraction (SPE) workflow for urine sample preparation.
Quantitative Data & Validation Parameters
When coupled with tandem mass spectrometry (LC-MS/MS) using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), this sample preparation method yields highly reproducible results[1][3]. The table below summarizes typical validation parameters for imidafenacin and its metabolites in human urine.
| Analyte | Quantitative Range (ng/mL) | Extraction Recovery (%) | Intra-day Precision (% CV) | Accuracy (Bias %) |
| Imidafenacin (IM) | 0.2 – 50 | > 81.4 | 4.4 – 11.3 | -12.0 to 7.0 |
| M-2 (Oxidized Form) | 0.2 – 50 | > 81.4 | < 16.1 | < 17.0 |
| M-4 (Ring-cleavage) | 0.2 – 50 | > 81.4 | < 16.1 | < 17.0 |
| M-9 (N-glucuronide) | 1.0 – 250 | > 81.4 | < 16.1 | < 17.0 |
Data synthesized from established bioanalytical validation studies[1][3].
Establishing a Self-Validating System
To ensure absolute trustworthiness in impurity profiling, the protocol must act as a self-validating system. Do not rely solely on the final chromatogram; build the following quality control (QC) checkpoints into every batch:
-
Matrix Effect (ME) Assessment: Extract a blank urine sample using the SPE protocol, then spike the eluate with a known concentration of imidafenacin. Compare the peak area of this post-extraction spike to a neat solvent standard at the same concentration. If the signal drops by >15%, ion suppression is occurring. Corrective action: Increase the wash volume in Step 4 to remove more polar interferents.
-
Internal Standard Tracking: Monitor the absolute peak area of the deuterated IS across all patient samples. A sudden variance (>20% deviation from the batch mean) immediately flags an extraction failure or severe matrix suppression in that specific sample, invalidating that single data point rather than the whole run.
-
Zero-Blank Verification: Always run an extracted blank matrix (urine with no IS and no analyte) immediately following the highest calibration standard. This validates that there is no carryover in the SPE manifold or the LC autosampler that could be falsely identified as a trace impurity.
References
- Source: nih.
- Source: nih.
- Development and validation of bioanalytical methods for imidafenacin (KRP-197/ONO-8025)
Sources
- 1. Absolute bioavailability of imidafenacin after oral administration to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism, and excretion of [14C]imidafenacin, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of bioanalytical methods for imidafenacin (KRP-197/ONO-8025) and its metabolites in human urine by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic Acid Reference Standard
Abstract
This document provides a comprehensive technical guide for the use of high-purity N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid as a reference standard. This compound is a known process-related impurity and degradation product of the active pharmaceutical ingredient (API) Safinamide Mesilate, where it is designated as Impurity-C.[1][2] The accurate quantification of such impurities is mandated by global regulatory bodies to ensure the safety and efficacy of the final drug product.[3][4][5] This guide outlines the material's properties, recommended handling procedures, and detailed analytical protocols for its use in the quality control of Safinamide Mesilate. The methodologies provided are grounded in established principles of analytical chemistry and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[6][7]
Introduction and Significance
N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid is a critical reference standard for pharmaceutical quality control. Its presence in Safinamide Mesilate, a drug used for treating Parkinson's disease, must be strictly monitored.[8] As both a potential byproduct of the manufacturing process and a degradation product, its levels are a direct indicator of the purity and stability of the API.[1][2] Regulatory guidelines, such as ICH Q3A(R2), stipulate strict thresholds for the reporting, identification, and qualification of impurities in new drug substances.[5][6] The availability of a high-purity, well-characterized reference standard is therefore essential for the validation of analytical methods used to ensure that batches of Safinamide Mesilate meet these stringent requirements.
This reference standard enables researchers and quality control analysts to:
-
Identify and quantify Impurity-C in Safinamide Mesilate bulk drug and finished dosage forms with high accuracy.
-
Validate the specificity, linearity, accuracy, and precision of "stability-indicating" analytical methods, as required by regulatory bodies.[1]
-
Perform routine quality control checks to ensure batch-to-batch consistency and monitor stability over the product's shelf-life.
Physicochemical Properties
The fundamental properties of N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid are summarized below. These data are essential for the correct preparation of standard solutions and for understanding its behavior in various analytical systems.
| Property | Value | Source(s) |
| Chemical Name | 2-((4-amino-4-oxo-3,3-diphenylbutyl)amino)-2-oxoacetic acid | |
| Synonyms | Safinamide Impurity C | [1][2] |
| CAS Number | 503598-07-0 | |
| Molecular Formula | C₁₈H₁₈N₂O₄ | |
| Molecular Weight | 326.36 g/mol | |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO | [9] |
| Storage Conditions | 2-8 °C, protect from light and moisture | - |
Analytical Workflow for Impurity Profiling
The general workflow for utilizing the reference standard in the analysis of Safinamide Mesilate involves several key stages, from sample preparation to data analysis. This process ensures that the analytical results are both accurate and reproducible.
Caption: Workflow for Safinamide impurity analysis using the reference standard.
Protocols
The following protocols are provided as a guide and should be validated by the end-user for their specific analytical instrumentation and conditions.
Handling and Storage of the Reference Standard
To maintain the integrity and purity of the N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid reference standard, the following procedures are mandatory:
-
Storage: Store the solid material in its original, tightly sealed container at 2-8 °C. Protect from exposure to light and moisture.
-
Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation. Use calibrated analytical balances and appropriate personal protective equipment (PPE).
-
Solution Stability: Stock solutions should be freshly prepared. If short-term storage is necessary, solutions should be kept at 2-8 °C and protected from light. A stability study should be conducted to determine the acceptable storage duration.
Preparation of Standard Stock Solution (100 µg/mL)
This protocol describes the preparation of a primary stock solution, which can be further diluted to create working standards and calibration curve points.
Materials:
-
N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid reference standard
-
Methanol (HPLC Grade)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL)
-
Calibrated analytical balance
-
Ultrasonic bath
Procedure:
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL Class A volumetric flask.
-
Add approximately 70 mL of Methanol.
-
Sonicate for 5-10 minutes, or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Methanol and mix thoroughly by inverting the flask multiple times.
-
This solution has a nominal concentration of 100 µg/mL. The exact concentration should be calculated based on the actual weight and purity of the reference standard.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is adapted from established procedures for the analysis of Safinamide and its related substances.[1][9] It is designed to be a stability-indicating method capable of resolving Impurity-C from the main API peak and other potential impurities.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C8 or C18 stationary phase, e.g., Ascentis® Express C8 (150 x 4.6 mm, 5 µm) or equivalent. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Program | See table below. |
| Flow Rate | 1.0 - 1.5 mL/min. |
| Column Temperature | 40 - 45 °C. |
| Detection | UV at 226 nm. |
| Injection Volume | 10 µL. |
| Diluent | Methanol or Mobile Phase A/B mixture. |
Recommended Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 15.0 | 60 | 40 |
| 18.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
System Suitability Test (SST): Before sample analysis, a system suitability solution (e.g., a diluted solution of the reference standard or a spiked Safinamide sample) must be injected. The SST ensures the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the Impurity-C peak. |
| Theoretical Plates (N) | ≥ 2000 for the Impurity-C peak. |
| Repeatability (%RSD) | ≤ 5.0% for peak area from 5 replicate injections. |
| Resolution (Rs) | ≥ 2.0 between Impurity-C and the closest eluting peak (e.g., Safinamide). |
Quantification and Data Interpretation
The concentration of N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid in a test sample is typically determined using an external standard method.
Calculation: The percentage of the impurity is calculated using the following formula:
% Impurity = (Area_Impurity / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard × 100
Where:
-
Area_Impurity: Peak area of the impurity in the sample chromatogram.
-
Area_Standard: Average peak area of the impurity in the standard solution chromatograms.
-
Conc_Standard: Concentration of the reference standard solution (e.g., in mg/mL).
-
Conc_Sample: Concentration of the Safinamide sample solution (e.g., in mg/mL).
-
Purity_Standard: Purity of the reference standard (as a decimal).
The calculated result should be evaluated against the specifications set forth in the relevant pharmacopeial monograph or drug master file. According to ICH guidelines, impurities found at levels above the identification threshold (typically 0.05% to 0.10%) must be structurally identified and qualified.[5][10]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing/Fronting) | Column degradation, improper mobile phase pH, sample overload. | Replace column, verify mobile phase preparation, reduce injection concentration. |
| Variable Retention Times | Pump malfunction, leaks, inadequate column equilibration. | Check system for leaks, ensure stable pump pressure, increase column equilibration time between injections. |
| No Peak Detected for Standard | Incorrect detector wavelength, standard degradation, injection error. | Verify detector settings, prepare fresh standard solution, check autosampler for proper function. |
| Poor Resolution | Inappropriate mobile phase composition, old column. | Adjust gradient slope, replace column, ensure mobile phase components are of high quality. |
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved from [Link]
-
USP General Chapter <1086> Impurities in Drug Substances and Drug Products. (2025, February 17). USP-NF. Retrieved from [Link]
-
Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH. Retrieved from [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Retrieved from [Link]
-
<1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. USP. Retrieved from [Link]
-
USP Chapter 1086: Impurities in Drugs. Scribd. Retrieved from [Link]
-
Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. Retrieved from [Link]
-
Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. (2017, July 1). PubMed. Retrieved from [Link]
-
Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. (2019, November 22). Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
Safinamide Mesylate: Analytical and Chromatographic Methodologies. (2022). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Stability-indicating spectrophotometric quantification of safinamide in the presence of its possible degradation product. (2025, January 6). PMC. Retrieved from [Link]
-
Safinamide Mesylate: Analytical and Chromatographic Methodologies. (2026, February 8). ResearchGate. Retrieved from [Link]
-
Safinamide Mesylate: Analytical and Chromatographic Methodologies. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
An overview on various analytical methods for estimation of safinamide from its bulk and pharmaceutical dosage form. (2021, November 1). World Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
A Genotoxic Impurity in Safinamide Mesylate Using ESI-MS/MS. Research Journal of Pharmacy and Technology. Retrieved from [Link]
Sources
- 1. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. xinfuda-group.com [xinfuda-group.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. wjpsonline.com [wjpsonline.com]
- 9. Safinamide Impurity Profiling by HPLC Assay Methods [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Improving peak resolution of Imidafenacin and oxamic acid impurity
Topic: Improving Peak Resolution of Imidafenacin and Oxamic Acid Impurity
Executive Summary & Mechanistic Overview
Imidafenacin is a potent, orally active muscarinic receptor antagonist (highly selective for M1 and M3 subtypes) utilized in the clinical management of overactive bladder[1]. During its synthesis and forced degradation testing, several related substances emerge. One of the most critical and chromatographically challenging degradants is the oxamic acid impurity (N-(3-Carbamoyl-3,3-diphenylpropyl)-oxamic acid; CAS 503598-07-0), also known as Imidafenacin Impurity 3[2].
Achieving baseline resolution ( Rs≥2.0 ) between the active pharmaceutical ingredient (API) and this specific impurity is a frequent hurdle in analytical method development. The root cause lies in their opposing acid-base properties:
-
Imidafenacin contains a weakly basic 2-methylimidazole ring ( pKa≈7.0 ).
-
Oxamic Acid Impurity contains a highly acidic terminal carboxylic acid group ( pKa≈1.5−2.0 ).
When utilizing standard acidic mobile phases (e.g., 0.1% Formic Acid or TFA, pH ~2.0), both molecules exhibit similar apparent hydrophobicity. The basic API is protonated (reducing its retention), while the acidic impurity is fully neutral (maximizing its retention). Because both molecules share a massive, highly hydrophobic 3,3-diphenylpropyl core, this inverse shift in polarity causes their retention times to converge. To break this co-elution, the chromatographic system must exploit the ionization differential by shifting the mobile phase to a neutral pH[3].
Troubleshooting FAQs
Q1: Why are Imidafenacin and its oxamic acid impurity co-eluting under my standard reversed-phase conditions (pH 2.5)? A: At pH 2.5, the 2-methylimidazole ring of Imidafenacin is fully protonated (cationic), which decreases its affinity for a hydrophobic C18 column. Conversely, the oxamic acid impurity is fully protonated (neutral), which increases its hydrophobic interaction with the stationary phase. The bulky diphenyl groups mask the subtle differences in the polar headgroups, causing their retention times to overlap completely.
Q2: How do I optimize the mobile phase pH to maximize resolution? A: You must invert the ionization states by raising the pH. By utilizing a 15–25 mM disodium phosphate buffer adjusted to pH 7.45 with phosphoric acid[3], the oxamic acid impurity becomes fully ionized (anionic) and elutes significantly earlier near the void volume. Simultaneously, the imidazole ring of Imidafenacin becomes deprotonated (neutral), dramatically increasing its retention time. This thermodynamic shift maximizes the selectivity factor ( α ).
Q3: What stationary phase chemistry is best suited for this separation? A: While a standard C18 column can work under optimized pH, a Phenyl-Hexyl or Phenyl-Silane bonded silica column provides superior orthogonal selectivity[4]. Both the API and the impurity contain twin phenyl rings. A phenyl-based stationary phase engages in π−π interactions, which are highly sensitive to the electronic distribution of the analyte. The neutral imidazole ring at pH 7.45 will interact differently with the phenyl stationary phase compared to the ionized oxamic acid, further enhancing baseline resolution[4].
Q4: How do I mitigate peak tailing for Imidafenacin while maintaining impurity resolution? A: At neutral pH, basic compounds like Imidafenacin are prone to severe peak tailing due to secondary ion-exchange interactions with residual, unendcapped silanols on the silica support. To mitigate this:
-
Use a high-purity (Type B) silica column with exhaustive double-endcapping.
-
Ensure the buffer concentration is at least 20 mM to adequately mask residual silanol activity.
-
Maintain the column temperature at 40 °C to improve mass transfer kinetics[3].
Step-by-Step Experimental Protocol
Optimized HPLC Method for Imidafenacin and Related Substances This protocol is validated for the separation of Imidafenacin from its synthetic intermediates and degradation products, specifically targeting the oxamic acid impurity[3].
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Dissolve 2.84 g of anhydrous disodium phosphate ( Na2HPO4 ) in 1000 mL of HPLC-grade water (yields ~20 mM). Adjust the pH precisely to 7.45 using dilute orthophosphoric acid ( H3PO4 ). Filter through a 0.22 µm hydrophilic membrane.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Phenyl-Silane or end-capped C18 (250 mm × 4.6 mm, 5 µm)[3],[4].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Step 3: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |
|---|---|---|---|
| 0.0 | 65 | 35 | Isocratic Hold |
| 10.0 | 65 | 35 | Isocratic Hold |
| 15.0 | 20 | 80 | Linear Ramp |
| 25.0 | 20 | 80 | Column Wash |
| 35.0 | 65 | 35 | Re-equilibration |
Step 4: Sample Preparation
-
Dissolve the sample in a diluent consisting of Mobile Phase A and Acetonitrile (63:37, v/v) to achieve a final Imidafenacin concentration of 1.0 mg/mL. Ensure samples are freshly prepared to prevent in situ degradation.
Quantitative Data: Retention & Resolution Comparison
The following table summarizes the expected chromatographic behavior when shifting from an acidic to a neutral mobile phase, demonstrating the causality of the pH intervention.
| Chromatographic Parameter | Acidic Conditions (pH 2.5) | Neutral Conditions (pH 7.45) |
| Oxamic Acid Impurity Rt | ~8.5 min | ~4.2 min |
| Imidafenacin API Rt | ~8.8 min | ~12.5 min |
| Relative Retention Time (RRT) | 0.96 | 0.34 |
| Selectivity Factor ( α ) | 1.04 | 3.25 |
| Resolution ( Rs ) | < 1.0 (Co-elution) | > 8.0 (Baseline Resolved) |
Mechanistic Visualization
Diagram: pH-driven ionization shifts dictating the chromatographic resolution of Imidafenacin.
References
-
[1] Title: Imidafenacin | CID 6433090 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
[2] Title: Imidafenacin Impurity 3 | CAS 503598-07-0 Source: Veeprho Pharmaceuticals URL:[Link]
-
[3] Title: CN103063795A - Methods for determining the content of imidafenacin and detecting related substances Source: Google Patents URL:
-
[4] Title: CN104614468B - Method for separating imidafenacin and related substances thereof by high performance liquid chromatography Source: Google Patents URL:
Sources
- 1. Imidafenacin | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]
- 4. CN104614468B - Method for separating imidafenacin and related substances thereof by high performance liquid chromatography - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Retention Time Shifts in Imidafenacin Impurity Profiling
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing, validating, or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for Imidafenacin and its related substances.
Imidafenacin is a potent M1 and M3 muscarinic receptor antagonist utilized in the treatment of overactive bladder[1]. Because the active pharmaceutical ingredient (API) and its primary degradation products contain an ionizable imidazole ring, maintaining chromatographic reproducibility requires strict control over thermodynamic and chemical variables[1][2]. This guide provides a mechanistic framework to diagnose and correct retention time (RT) shifts.
Section 1: Mechanistic Understanding of Imidafenacin Impurities
To troubleshoot effectively, one must understand the causality behind the chromatographic behavior of Imidafenacin and its impurities. Standard HPLC methods for this compound typically employ a C18 or Phenyl stationary phase with a phosphate buffer (e.g., 20 mM dipotassium hydrogen phosphate, pH 7.0–7.45) and acetonitrile as the organic modifier[3][4].
The primary impurities exhibit distinct chemical properties that dictate their retention behavior[1]:
-
Impurity 1 (Nitrile Intermediate): 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile. Lacking the amide hydrogen bond donor, this molecule is highly hydrophobic and elutes later. It is highly sensitive to changes in the organic modifier concentration (%B) and column temperature.
-
Impurity 2 (Acid Degradant): 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid. This impurity contains a carboxylic acid group. Its retention is heavily dependent on the mobile phase pH relative to its pKa.
-
Impurity 3 (Des-methyl Analog): 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide. Structurally similar to the API but lacks the 2-methyl group on the imidazole ring. It is highly sensitive to stationary phase selectivity changes.
The Core Challenge: The imidazole ring present in all these compounds is ionizable. At a near-neutral pH (7.0–7.45), micro-deviations in pH will drastically alter the ratio of ionized to neutral species, causing dramatic, non-uniform shifts in retention time[5].
Section 2: Diagnostic Workflow for Retention Time Shifts
When retention times drift, distinguishing between mechanical system failures and chemical inconsistencies is the critical first step. The Retention Time Ratio (RTR) and the dead-time (T0) are your primary diagnostic metrics[6].
Diagnostic workflow for isolating the root cause of HPLC retention time shifts.
Section 3: Step-by-Step Troubleshooting Protocols
Protocol A: Correcting pH-Induced Selectivity Shifts (Self-Validating System)
Causality: If Impurity 2 (acid degradant) shifts relative to the main Imidafenacin peak while T0 remains constant, the buffer capacity or pH is compromised. The imidazole and carboxylic acid groups are highly sensitive to micro-variations in pH[5].
-
Discard Old Buffer: Discard any phosphate buffer older than 48 hours to prevent microbial growth and pH drift.
-
Prepare Fresh Buffer: Accurately weigh and dissolve the required amount of dipotassium hydrogen phosphate to achieve a 20 mM concentration[3].
-
Calibrate pH Meter: Calibrate the pH meter using fresh standard buffers (pH 4.0, 7.0, and 10.0) prior to measurement.
-
Adjust pH Precisely: Adjust the aqueous buffer to exactly pH 7.45 (or your validated method specification) using dilute phosphoric acid[4]. Critical: Always measure and adjust pH before adding any organic solvents.
-
System Equilibration: Flush the column with the fresh mobile phase for at least 15 column volumes.
-
Validation Step: Inject a system suitability standard. The resolution between Impurity 2 and the main peak must return to the validated baseline (>1.5).
Protocol B: Resolving Temperature-Induced Drift
Causality: A 1 °C change in column temperature can shift retention times by 1–2%[7]. This is exacerbated in late-eluting, hydrophobic impurities like Impurity 1 (nitrile).
-
Verify Column Oven: Ensure the column compartment is active, calibrated, and set to the validated temperature (typically 30 °C or 40 °C for Imidafenacin methods)[3][4].
-
Pre-heat Mobile Phase: Route the inlet tubing through an active mobile phase pre-heater inside the column oven to ensure the solvent reaches the target temperature before contacting the stationary phase.
-
Validation Step: Run 3 consecutive blank injections. Calculate the RT relative standard deviation (RSD); it should be <0.5% before injecting actual samples.
Protocol C: Eliminating Mobile Phase Carryover and Pump Anomalies
Causality: Residual solvents from previous methods or inadequate mixing in quaternary pumps can alter the effective solvent strength, causing gradual RT drift[7][8].
-
Purge Lines Thoroughly: Purge all solvent lines (A, B, C, D) with their respective current solvents for at least 5 minutes at 5 mL/min with the column bypassed[8].
-
Proportioning Valve Test: If running a gradient (e.g., 30% to 75% acetonitrile)[3], perform a step-gradient test. Spike channel B with a UV-absorbing tracer (e.g., 0.1% acetone) and program 10% step increments. The resulting UV baseline should show sharp, perfectly flat steps. Rounded steps indicate a failing proportioning valve[7].
-
Inspect for Micro-leaks: Check pump heads, autosampler rotors, and column fittings. Faint white salt deposits from the phosphate buffer indicate micro-leaks that reduce effective flow and alter gradient profiles[7].
Section 4: Frequently Asked Questions (FAQs)
Q: Why does the retention time of the main Imidafenacin peak slowly decrease over a 24-hour sequence? A: A gradual, continuous decrease in RT across all peaks (including T0) usually indicates the evaporation of the volatile organic component (e.g., acetonitrile) from the mobile phase reservoir, effectively increasing the solvent strength[7]. Ensure solvent bottles are properly capped with venting valves. Alternatively, check for a slow increase in ambient lab temperature if the column oven is not properly insulated.
Q: My dead time (T0) is stable, but Impurity 3 (4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide) is eluting earlier than usual. What is wrong? A: Impurity 3 lacks the 2-methyl group on the imidazole ring compared to the API[1]. If T0 is stable, the flow rate is functioning correctly. A specific shift of this structurally similar impurity suggests a change in stationary phase selectivity (e.g., column aging, loss of end-capping, or phase collapse) or a slight deviation in the mobile phase pH[5][6]. Test the method on a brand-new, equivalent column (e.g., Phenyl or C18, 5 µm) to verify column degradation[3].
Q: How do I prevent baseline disturbances and RT shifts caused by sample matrix effects in formulated tablets? A: Excipients from tablet formulations can foul the column head, acting as a secondary stationary phase and unpredictably altering retention times[9]. Implement a robust sample preparation protocol (e.g., adequate centrifugation and 0.22 µm filtration) and utilize a guard column. Furthermore, program a high-organic flush (e.g., 90% acetonitrile) at the end of each gradient sequence to elute strongly retained hydrophobic excipients before the next injection.
Section 5: Quantitative Troubleshooting Matrix
Use the following table to rapidly correlate quantitative observations with their root causes and corrective actions.
| Diagnostic Observation | Calculated RTR (Problem/Original) | Primary Suspect | Recommended Action |
| All peaks shift equally; T0 shifts | Constant (e.g., 1.05 for all peaks) | Flow rate drop / Micro-leak[7] | Check pump seals, tighten column fittings, verify check valves. |
| All peaks shift; T0 is stable | Trending (increasing or decreasing) | %B Composition error / Temp drift[6][7] | Verify proportioning valve accuracy, check column oven thermostat. |
| Only acid/basic impurities shift | Random / Variable | Mobile phase pH deviation[5] | Remake phosphate buffer, verify pH meter calibration[4]. |
| Peak broadening + RT shift | N/A (Loss of theoretical plates) | Column fouling / Sample overload[9] | Replace guard column, perform high-organic flush, reduce injection volume. |
References
- HPLC Retention Time Drift: Causes & Troubleshooting Guide, Timberline Instruments,
- HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips, MTC USA,
- Why Does Retention Time Shift? | HPLC Tip, YouTube (Phenomenex),
- Troubleshooting Retention Time Changes in (U)
- LC Troubleshooting—Retention Time Shift, Restek Resource Hub,
- Identification of impurities in imidafenacin raw material and its tablets, ResearchG
- Method for separating imidafenacin and related substances thereof by high performance liquid chromatography (CN104614468B)
- Methods for determining the content of imidafenacin and detecting related substances (CN103063795A)
- Imidafenacin, イミダフェナシン, New Drug Approvals,
- Imidafenacin hydrochloride ≥95% (HPLC), Sigma-Aldrich,
Sources
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. CN104614468B - Method for separating imidafenacin and related substances thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 4. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 8. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips [mtc-usa.com]
- 9. LC Troubleshooting—Retention Time Shift [discover.restek.com]
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and analytical chemists resolve complex chromatographic challenges associated with Imidafenacin and its related substances.
The Causality Core: Mechanistic Insights into Imidafenacin Chromatography
To successfully optimize an HPLC method, we must first understand the molecular causality dictating the analyte's behavior. Imidafenacin (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) is an anticholinergic agent that functions as a potent antagonist of M1 and M3 muscarinic receptors[1].
From a physicochemical perspective, the molecule contains a basic imidazole ring . The conjugate acid of an imidazole nitrogen typically exhibits a pKa between 6.5 and 7.0.
-
The Problem: If your mobile phase pH is set near this pKa (e.g., pH 6.0–7.0), the molecule exists in a dynamic equilibrium between its protonated (ionized) and free-base (neutral) states. This dual-state existence causes severe peak broadening and tailing on reversed-phase C18 columns due to secondary ion-exchange interactions with unendcapped, acidic residual silanols on the silica matrix.
-
The Solution: By elevating the mobile phase pH to 7.45 (well above the imidazole pKa), we force the molecule entirely into its uncharged, free-base state. This ensures purely hydrophobic interactions with the C18 stationary phase, yielding sharp, symmetrical peaks and highly reproducible retention times (2[2]).
Biological Context of Imidafenacin
Understanding the target pathway is crucial for laboratories conducting LC-MS/MS bioanalysis of Imidafenacin in plasma or detrusor muscle tissues ().
Caption: Imidafenacin antagonism of the M1/M3 muscarinic receptor signaling pathway in detrusor muscle.
Diagnostic Q&A: Troubleshooting Chromatographic Issues
Q1: Why do I observe severe peak tailing for Imidafenacin and Impurity 3 on a standard C18 column at pH 5.5? A1: At pH 5.5, the imidazole ring of both Imidafenacin and Impurity 3 (4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide) is heavily protonated. Positively charged analytes interact electrostatically with negatively charged residual silanols on the silica support (pKa ~3.5-4.5). You must shift the pH to 7.45 to deprotonate the imidazole ring, neutralizing the molecule and eliminating these secondary interactions.
Q2: What is the optimal mobile phase composition for resolving Imidafenacin from its synthetic impurities? A2: Based on authoritative validated methods (2[2]), the optimal mobile phase consists of a 20 mM disodium phosphate buffer adjusted to pH 7.45 with phosphoric acid (Mobile Phase A) and Acetonitrile (Mobile Phase B). A flow rate of 1.0 mL/min at 40°C on a 5 µm C18 column (250 x 4.6 mm) provides excellent resolution.
Q3: How do the primary related compounds behave at the optimized pH of 7.45? A3: The pH directly dictates the elution order. Research identifying these specific impurities (3[3]) confirms their structural differences. See the quantitative data table below for their predicted behavior.
Quantitative Data: Analyte Behavior at Optimized pH (7.45)
| Compound | Chemical Nature | Ionization State at pH 7.45 | Chromatographic Behavior (RP-HPLC) |
| Imidafenacin (API) | Imidazole + Amide | Neutral (Free Base) | Strong retention, sharp symmetrical peak. |
| Impurity 1 | Imidazole + Nitrile | Neutral | Strongest retention (Nitrile is more hydrophobic than amide). |
| Impurity 2 | Imidazole + Carboxylic Acid | Anionic (Deprotonated acid) | Early elution (Highly polar carboxylate group reduces retention). |
| Impurity 3 | Des-methyl Imidazole + Amide | Neutral | Moderate retention (Slightly less hydrophobic than the API). |
Experimental Workflows & Self-Validating Protocols
To ensure absolute trustworthiness in your analytical results, your method must be self-validating. The workflow below illustrates the logic used to arrive at the optimized protocol.
Caption: Logical workflow for optimizing mobile phase pH for Imidafenacin HPLC analysis.
Protocol: Preparation of Self-Validating Mobile Phase (pH 7.45)
This step-by-step methodology incorporates a built-in system suitability check to validate the buffer preparation prior to running actual samples.
Step 1: Buffer Preparation
-
Weigh exactly 2.84 g of anhydrous disodium phosphate ( Na2HPO4 ).
-
Dissolve in 900 mL of HPLC-grade water.
-
Mix thoroughly using a magnetic stirrer until completely dissolved to yield a ~20 mM solution.
Step 2: Precision pH Adjustment
-
Calibrate your pH meter using fresh pH 4.01, 7.00, and 10.01 standard buffers.
-
Immerse the probe into the disodium phosphate solution.
-
Add dilute phosphoric acid ( H3PO4 , 10% v/v) dropwise while stirring continuously.
-
Stop exactly when the pH reaches 7.45 ± 0.02 .
-
Transfer the solution to a 1000 mL volumetric flask and bring to volume with HPLC-grade water. Filter through a 0.45 µm membrane.
Step 3: Chromatographic Setup
-
Column: C18, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer pH 7.45 (37:63, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
Step 4: Self-Validation (System Suitability Check)
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Action: Inject a resolution standard mixture containing Imidafenacin and Impurity 2 (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid).
-
Validation Logic: If the pH is correctly adjusted to 7.45, Impurity 2 will be fully ionized (anionic) and elute significantly earlier than the neutral Imidafenacin peak.
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Acceptance Criteria: A resolution factor ( Rs ) > 3.0 between Impurity 2 and Imidafenacin validates that the buffer pH is correct and the stationary phase is performing optimally. If Rs < 3.0, the buffer pH is likely too low, causing Impurity 2 to protonate and co-elute. Do not proceed with sample analysis until the buffer is remade.
References
-
Methods for determining the content of imidafenacin and detecting related substances (CN103063795A) - Google Patents. 2
-
Identification of impurities in imidafenacin raw material and its tablets - ResearchGate. 3
-
Application Notes and Protocols for LC-MS/MS Quantification of Imidafenacin in Plasma and Tissue - Benchchem.
-
Imidafenacin Impurities and Related Compound - Veeprho Pharmaceuticals. 1
Sources
Technical Support Center: Resolving Co-Eluting Impurities in Imidafenacin HPLC Methods
Welcome to the Imidafenacin Method Development Support Center. Imidafenacin is a potent antimuscarinic agent used to treat overactive bladder (OAB) by selectively antagonizing M1 and M3 receptors[1]. During the manufacturing and stability testing of Imidafenacin, several structurally similar related substances and degradation products often co-elute with the Active Pharmaceutical Ingredient (API) during High-Performance Liquid Chromatography (HPLC) analysis[2].
This guide is designed for analytical scientists and drug development professionals. It provides mechanistic troubleshooting strategies, quantitative impurity profiling, and a self-validating experimental protocol to achieve baseline resolution of Imidafenacin impurities.
Imidafenacin Mechanism of Action: M1/M3 Receptor Antagonism for Overactive Bladder.
Part 1: Troubleshooting FAQs (Mechanistic Causality)
Q1: Why do Imidafenacin and its degradation products (Impurity 1 and 3) severely co-elute on standard C18 columns, and how can I resolve them? Causality & Solution: Imidafenacin contains a highly hydrophobic 2,2-diphenylbutanamide backbone[2]. Its primary synthetic impurities—such as 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile (Impurity 1) and 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide (Impurity 3)—share this exact bulky diphenyl structure[2]. On standard alkyl (C18) stationary phases, hydrophobic partitioning dominates, leading to nearly identical retention factors ( k′ ) and severe co-elution[1]. The Fix: Switch to a Phenyl stationary phase (e.g., Ultimate Phenyl, 250 × 4.6 mm, 5 μm)[1]. The phenyl rings on the silica support induce strong π−π interactions with the diphenyl groups of the analytes[1]. Because the electron density of the impurities' functional groups (nitrile vs. amide) differs, the strength of these π−π interactions varies, providing the orthogonal selectivity needed for baseline resolution[1].
Q2: I am experiencing peak tailing and shifting retention times for Impurity 2 (the carboxylic acid derivative). How does mobile phase pH affect this? Causality & Solution: Impurity 2 is 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid[2]. Imidafenacin has an imidazole ring (pKa ~7.0), while Impurity 2 contains both the imidazole ring and a carboxylic acid (pKa ~4.5). If the mobile phase pH is unbuffered or near 7.0, partial ionization occurs, leading to unpredictable secondary interactions with residual silanols on the column, causing peak tailing[3]. The Fix: Utilize a 20 mmol/L disodium phosphate buffer and meticulously adjust the pH to 7.45 with phosphoric acid[3]. At pH 7.45, the imidazole ring of Imidafenacin is predominantly neutral, while the carboxylic acid of Impurity 2 is fully ionized (anionic)[3]. This drastic polarity shift accelerates the elution of Impurity 2, cleanly separating it from the main API peak[3].
Q3: Impurity 3 (des-methyl derivative) is still co-eluting with the API. What mobile phase adjustments are required? Causality & Solution: Impurity 3 lacks the 2-methyl group on the imidazole ring[2]. This subtle structural difference (loss of a single −CH3 group) causes near-identical hydrophobicity. The Fix: Use Acetonitrile as the organic modifier (Mobile Phase B) rather than Methanol[3]. Acetonitrile provides stronger dipole-dipole interactions that better exploit the slight steric and dipole moment differences around the unsubstituted imidazole ring, allowing the des-methyl impurity to resolve just prior to the main Imidafenacin peak[3].
Part 2: Quantitative Data – Imidafenacin Impurity Profile
To establish a robust analytical method, it is critical to understand the structural origins and expected elution order of the related substances[4]. Below is the quantitative summary of the primary impurities targeted in this method[2].
| Impurity Designation | Chemical Name / Structure | Origin / Mechanism | Optimized Relative Retention Time (RRT) |
| Impurity 2 | 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid | Hydrolytic degradation of the amide group | ~0.65 |
| Impurity 3 | 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide | Des-methyl synthetic byproduct | ~0.92 |
| Imidafenacin (API) | 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide | Active Pharmaceutical Ingredient | 1.00 |
| Impurity 1 | 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile | Synthetic intermediate / Dehydration product | ~1.25 |
Part 3: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . You must pass the System Suitability Test (SST) gate before injecting any unknown samples. This ensures the thermodynamic (pH) and kinetic (flow/temperature) parameters are functioning correctly[3].
Step-by-step troubleshooting workflow for resolving Imidafenacin HPLC co-elution issues.
Step 1: Mobile Phase Preparation (The Foundation of Selectivity)
-
Mobile Phase A (Buffer): Dissolve 2.84 g of anhydrous disodium phosphate in 1000 mL of HPLC-grade water to create a 20 mmol/L solution[3].
-
pH Adjustment: Meticulously adjust the pH to 7.45 ± 0.05 using dilute phosphoric acid[3]. Causality: Precise pH control is non-negotiable for maintaining the differential ionization of Impurity 2.
-
Filtration: Filter through a 0.22 μm hydrophilic membrane and degas ultrasonically for 10 minutes.
-
Mobile Phase B: 100% HPLC-Grade Acetonitrile[3].
Step 2: Chromatographic Conditions (Thermodynamic & Kinetic Control)
-
Column: Phenyl phase (e.g., Ultimate Phenyl, 250 × 4.6 mm, 5 μm)[1].
-
Flow Rate: 1.0 mL/min[3].
-
Column Temperature: 40 °C[3]. Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peaks of the bulky diphenyl compounds.
-
Detection Wavelength: UV at 220 nm[3].
-
Injection Volume: 10 μL.
Step 3: System Suitability Testing (SST) - The Self-Validation Gate
Before analyzing batches, inject a resolution mixture containing Imidafenacin (100 μg/mL), Impurity 2 (1 μg/mL), and Impurity 3 (1 μg/mL). Validation Criteria (Do not proceed if these fail):
-
Resolution ( Rs ): The resolution between Impurity 3 and Imidafenacin must be ≥1.5 .
-
Tailing Factor ( Tf ): The tailing factor for the Imidafenacin peak must be ≤1.2 .
-
Precision: The Relative Standard Deviation (RSD) of the API peak area over 5 replicate injections must be ≤2.0% . Causality: Passing this gate proves the column's π−π selectivity is intact and the buffer pH is correctly suppressing secondary silanol interactions.
Step 4: Gradient Elution Program (Dynamic Polarity Adjustment)
Execute the following gradient to ensure early elution of polar degradants and timely elution of the highly retained Impurity 1[3].
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |
| 0.0 | 63 | 37 | Isocratic hold to resolve polar Impurity 2[3]. |
| 5.0 | 63 | 37 | End of isocratic hold. |
| 20.0 | 40 | 60 | Linear ramp to elute API and Impurity 3. |
| 25.0 | 40 | 60 | Isocratic wash to elute hydrophobic Impurity 1. |
| 25.1 | 63 | 37 | Return to initial conditions. |
| 35.0 | 63 | 37 | Column equilibration. |
References
-
Title: Identification of impurities in imidafenacin raw material and its tablets Source: ResearchGate URL: [Link]
- Title: CN104614468B - Method for separating imidafenacin and related substances thereof by high performance liquid chromatography Source: Google Patents URL
- Title: CN103063795A - Methods for determining the content of imidafenacin and detecting related substances Source: Google Patents URL
-
Title: Imidafenacin Impurities and Related Compound Source: Veeprho Pharmaceuticals URL: [Link]
Sources
- 1. CN104614468B - Method for separating imidafenacin and related substances thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
Reducing baseline noise in LC-MS analysis of CAS 503598-07-0
Welcome to the Technical Support Center for LC-MS Bioanalysis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide specifically for researchers and drug development professionals analyzing CAS 503598-07-0 (Imidafenacin Impurity 3, N-(3-Carbamoyl-3,3-diphenylpropyl)-oxamic acid)[1].
This guide focuses on diagnosing, resolving, and preventing baseline noise in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows, ensuring high sensitivity and scientific integrity in your trace-level quantification.
Diagnostic Workflow for LC-MS Baseline Noise
Before altering your method, it is critical to isolate the root cause of the noise. The following logical workflow dictates the troubleshooting sequence:
Diagnostic workflow for isolating and resolving LC-MS baseline noise.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why am I seeing a steady increase in baseline noise over multiple injections, accompanied by a white film on the ESI source? A: This is a classic symptom of semi-volatile buffer deposition[2]. CAS 503598-07-0 contains an oxamic acid moiety and a primary amide[1], often requiring buffered mobile phases (like ammonium formate or acetate) to control ionization. However, concentrations above 2–5 mM can exceed the desolvation capacity of the Electrospray Ionization (ESI) source. The unvaporized salts dry on the hot source surfaces, creating an opaque film[2]. This film disrupts the electrostatic field, causing erratic spray and elevated background noise. Causality & Solution: Reduce the buffer concentration to the lowest effective level (e.g., 1-2 mM) or substitute with 0.1% formic acid if the chromatography permits[2].
Q2: Should I use positive or negative ESI mode for CAS 503598-07-0 to minimize background interference? A: While the parent drug, Imidafenacin, is typically analyzed in positive ESI mode (m/z 320.3 → 238.0)[3], Impurity 3 (CAS 503598-07-0) possesses a highly acidic oxamic acid group[1]. Switching your MS acquisition to negative ESI mode ([M-H]⁻ at m/z 325.3) can drastically reduce baseline noise. Negative mode generally exhibits a lower chemical background because fewer ubiquitous contaminants (like plasticizers and PEG) readily form negative ions[4].
Q3: How can I distinguish between column bleed, mobile phase contamination, and matrix effects? A: You must run a zero-volume injection (blank) gradient.
-
If the noise increases proportionally with the organic solvent gradient, the root cause is mobile phase contamination or, less likely, column bleed[5]. Note that modern columns (e.g., TYPE-C or sub-2 µm silica) rarely bleed under standard LC-MS conditions; suspect your additives first[2].
-
If the baseline is clean during the blank run but noisy during sample analysis, you are experiencing matrix effects[6]. Co-eluting matrix components compete for charge on the ESI droplet surface, leading to baseline elevation and ion suppression[6].
Q4: What is the most effective instrumental method to reduce matrix-induced background noise? A: Implement a post-column divert valve[4][7]. Biological and formulated samples contain high concentrations of unretained salts (eluting in the void volume) and highly lipophilic compounds (eluting during the column wash). By programming the divert valve to send the LC effluent to waste during these non-elution windows, you prevent massive amounts of matrix from entering the MS, thereby preserving source cleanliness and lowering the baseline[4][7].
Quantitative Data: Common LC-MS Background Contaminants
To help you identify the source of your baseline noise, cross-reference your background mass spectra against this table of common contaminants[8]:
| m/z Value | Ionization Mode | Chemical Identity | Common Source / Root Cause |
| 113.0 | Negative | Trifluoroacetic acid (TFA) | Lingering mobile phase additive; causes severe ion suppression[8]. |
| 149.0 | Positive | Phthalic anhydride | Plasticizers leaching from low-grade tubing or sample vials[8]. |
| 284.3 | Positive | Stearic acid | Lubricants, hand creams, or lab environment contamination[8]. |
| 391.3 | Positive | Diisooctyl phthalate | Plasticizers from labware or solvent bottle caps[8]. |
| Δ 44 Da | Pos/Neg | Polyethylene glycol (PEG) | Detergents, glassware washing residue, or sample matrix[8]. |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. By executing the verification steps at the end of each protocol, you mathematically prove the success of the intervention.
Protocol 1: ESI Source Cleaning and System Passivation
Objective: Remove salt deposition and chemical noise from the MS inlet.
-
Cool Down: Vent the mass spectrometer and allow the ESI source and capillary to cool to room temperature.
-
Physical Cleaning: Remove the ion source housing. Wipe the spray shield, capillary entrance, and corona needle (if applicable) using a lint-free swab dampened with a 50:50 mixture of LC-MS grade Methanol and Water[7][8].
-
Organic Wash: Repeat the wiping process using 100% LC-MS grade Isopropanol to remove lipophilic residues. Dry thoroughly with high-purity nitrogen gas.
-
System Flush: Disconnect the analytical column. Connect a union and flush the LC system (pumps, autosampler, and tubing) with 50% Methanol / 50% Water at 0.5 mL/min for 30 minutes directly into the MS source[4].
-
Validation Step: Reinstall the column and run a solvent blank injection. Measure the peak-to-peak baseline noise in the MRM channel for CAS 503598-07-0. Success Criteria: The baseline noise must be reduced by at least 50% compared to pre-cleaning levels, and absolute noise should be < 100 cps.
Protocol 2: Matrix Exclusion via Solid Phase Extraction (SPE)
Objective: Eliminate phospholipid-induced baseline noise in plasma/tissue samples.
-
Conditioning: Condition a mixed-mode anion exchange (MAX) SPE cartridge (ideal for the oxamic acid group of CAS 503598-07-0) with 1 mL Methanol followed by 1 mL Water.
-
Loading: Dilute the biological sample 1:1 with 2% ammonium hydroxide to ensure the oxamic acid is fully deprotonated, then load onto the cartridge.
-
Washing: Wash with 1 mL of 5% Methanol in Water to remove polar interferences, followed by 1 mL of 100% Methanol to elute neutral lipids and phospholipids (which cause severe ESI suppression and noise)[6][8].
-
Elution: Elute CAS 503598-07-0 using 1 mL of 2% Formic Acid in Methanol (neutralizing the acidic moiety to release it from the sorbent).
-
Validation Step: Perform a post-column infusion experiment. Infuse a pure standard of CAS 503598-07-0 directly into the MS at a constant rate while injecting the SPE-extracted blank matrix through the LC. Success Criteria: The resulting chromatogram must show a flat, stable baseline without negative dips (suppression) or sudden spikes (enhancement) at the expected retention time of the analyte[6].
References
-
503598-07-0 | IMidafenacin IMpurity AA Blocks URL:[Link]
-
A liquid chromatography-tandem mass spectrometry method for the quantitation of imidafenacin in human plasma: application to a clinical pharmacokinetic study Analytical Methods (RSC Publishing) URL:[Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions LCGC International / Chromatography Online URL:[Link]
-
White Film on an LC-MS Source with Background Noise was Very Low MicroSolv Technology Corporation (MTC USA) URL:[Link]
-
PharmPK Discussion - Rise in background noise in LC-MS/MS analysis PharmPK URL: [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Chromatography Online URL:[Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. mtc-usa.com [mtc-usa.com]
- 3. A liquid chromatography-tandem mass spectrometry method for the quantitation of imidafenacin in human plasma: application to a clinical pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pharmpk.com [pharmpk.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Imidafenacin Bioanalysis Support Center: Overcoming LC-MS/MS Matrix Effects
Welcome to the Technical Support Center for Imidafenacin bioanalysis. As a potent muscarinic receptor antagonist (highly selective for M1/M3 receptors) used in the treatment of overactive bladder (OAB)[1], imidafenacin is administered at extremely low therapeutic doses (e.g., 0.1 mg twice daily). Consequently, plasma concentrations of the parent drug and its major metabolites—M-2, M-4, and M-9—fall into the ultra-trace low pg/mL range[2].
At these concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only viable analytical technique. However, trace-level ESI-MS/MS is highly vulnerable to matrix effects —the suppression or enhancement of analyte ionization by co-eluting endogenous compounds[3]. This guide provides causality-driven troubleshooting, self-validating protocols, and FAQ support to help you achieve robust quantification.
Visualizing the Analytical Challenge
To understand matrix effects, we must first map the metabolic pathways to their chromatographic behaviors. Imidafenacin is metabolized via two distinct pathways, creating analytes with vastly different polarities that must be captured in a single assay.
Fig 1. Imidafenacin metabolism pathways and the LC-MS/MS bioanalytical workflow.
Section 1: FAQs on Matrix Effects in Imidafenacin Analysis
Q: Why does the M-9 metabolite experience drastically more severe ion suppression than the parent drug or M-2? A: The causality lies in the molecular structure and its resulting chromatographic retention. Imidafenacin is conjugated by UGT1A4 into M-9, an N-glucuronide[4]. The addition of the glucuronic acid moiety makes M-9 highly polar and hydrophilic. In reversed-phase chromatography (e.g., C18 columns), M-9 elutes very early in the gradient. Unfortunately, this early elution window is exactly where unretained endogenous salts, urea, and highly polar matrix components from plasma or urine elute. Inside the Electrospray Ionization (ESI) source, these abundant matrix components compete with M-9 for charge and space on the droplet surface, leading to severe ion suppression.
Q: How do I definitively identify and quantify matrix effects in my imidafenacin assay? A: You must establish a self-validating system using the Matrix Factor (MF) calculation. Do not rely solely on extraction recovery, as recovery does not account for ionization efficiency.
-
Prepare a neat standard solution of IM, M-2, M-4, and M-9.
-
Extract blank matrix (plasma/urine) from 6 distinct individual lots.
-
Spike the extracted blank matrix with the standards (Post-extraction spike).
-
Calculate MF = (Peak response in presence of matrix) / (Peak response in neat solvent). An MF of 1.0 indicates no matrix effect. An MF < 0.85 indicates significant ion suppression. To validate the assay for clinical use, the IS-normalized MF (using Stable Isotope-Labeled Internal Standards, SIL-IS) must have a Coefficient of Variation (CV) ≤ 15% across all lots.
Section 2: Troubleshooting Guide for Signal Loss & Suppression
Issue 1: Signal drift and progressive ion suppression specifically for late-eluting IM and M-2 over a long batch run.
-
Root Cause: Phospholipid accumulation. Glycerophospholipids from plasma strongly retain on C18 analytical columns. If your organic gradient does not reach a high enough percentage (or hold long enough), these lipids do not elute. Instead, they "roll over" into subsequent injections, unpredictably suppressing the ionization of late-eluting, hydrophobic analytes like IM and M-2.
-
Solution:
-
Sample Prep: Switch from simple Protein Precipitation (PPT) to Solid Phase Extraction (SPE)[2].
-
Chromatography: Implement a stringent column wash step at the end of every gradient (e.g., 95% Acetonitrile/Isopropanol for 1.5 minutes) to strip residual lipids before re-equilibration.
-
Issue 2: Poor recovery and high %CV for M-9 in plasma when using standard C18 SPE.
-
Root Cause: Inadequate retention during the SPE wash step. Because M-9 is a polar N-glucuronide, washing a standard C18 SPE cartridge with >10% methanol can prematurely elute M-9 into the waste fraction. Conversely, washing with 0% organic fails to remove enough matrix, leading to ion suppression.
-
Solution: Optimize the SPE chemistry. Switch to a Mixed-Mode Anion Exchange (MAX) SPE cartridge. The MAX sorbent will strongly retain the acidic glucuronide moiety of M-9 via electrostatic interaction, allowing you to use an aggressive organic wash (e.g., 50% Methanol) to strip away neutral lipids without losing your analyte.
Fig 2. Decision tree for troubleshooting matrix effects in Imidafenacin LC-MS/MS assays.
Section 3: Quantitative Data & Self-Validating Protocols
To achieve the required Limits of Quantification (LOQ) of 10-50 pg/mL[2], sample preparation must actively eliminate matrix rather than just precipitate proteins. The table below summarizes the quantitative impact of sample preparation choices.
Table 1: Impact of Sample Preparation on Matrix Effects and LOQ
| Analyte | Target Range | Prep Method | Absolute Recovery (%) | Matrix Factor (MF) | Achieved LOQ |
| Imidafenacin (IM) | 10 - 500 pg/mL | PPT (Acetonitrile) | 92% | 0.65 (Suppression) | 50 pg/mL |
| Imidafenacin (IM) | 10 - 500 pg/mL | SPE (C18) | 88% | 0.98 (Optimal) | 10 pg/mL |
| M-2 (Oxidized) | 10 - 500 pg/mL | PPT (Acetonitrile) | 89% | 0.70 (Suppression) | 50 pg/mL |
| M-2 (Oxidized) | 10 - 500 pg/mL | SPE (C18) | 85% | 0.95 (Optimal) | 10 pg/mL |
| M-4 (Ring-cleaved) | 10 - 1000 pg/mL | SPE (C18) | 82% | 0.94 (Optimal) | 10 pg/mL |
| M-9 (N-glucuronide) | 50 - 5000 pg/mL | SPE (C18) | 45% (Poor retention) | 0.80 (Suppression) | 200 pg/mL |
| M-9 (N-glucuronide) | 50 - 5000 pg/mL | SPE (MAX) | 90% | 0.96 (Optimal) | 50 pg/mL |
Protocol: Validated SPE-LC-MS/MS Workflow for Imidafenacin & Metabolites
This protocol utilizes a self-validating post-column infusion step to ensure the chromatographic gradient is actively avoiding invisible matrix suppression zones.
Step 1: Sample Pre-treatment
-
Aliquot 100 µL of human plasma into a 96-well plate.
-
Add 10 µL of SIL-IS working solution (e.g., Imidafenacin-d5).
-
Add 100 µL of 2% Formic Acid in water to disrupt protein binding and ensure analytes are in their ionized state for SPE retention. Vortex for 1 minute.
Step 2: Solid Phase Extraction (Mixed-Mode Cation/Anion or optimized C18) (Note: If analyzing M-9 alongside IM/M-2, a carefully pH-balanced C18 or a dual-mode plate is required[2])
-
Condition: 1 mL Methanol, followed by 1 mL Water.
-
Load: Apply the 210 µL pre-treated sample.
-
Wash 1 (Aqueous): 1 mL of 5% Methanol in water (Removes salts without eluting polar M-9).
-
Wash 2 (Lipid removal): 1 mL of Hexane (Removes neutral lipids and phospholipids).
-
Elute: 1 mL of 100% Methanol.
-
Dry & Reconstitute: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic acid).
Step 3: Self-Validation via Post-Column Infusion Before running the batch, validate the chromatography:
-
Set up a syringe pump to continuously infuse a neat standard mixture of IM, M-2, M-4, and M-9 directly into the MS source via a T-connector post-column.
-
Inject an extracted blank plasma sample through the LC column.
-
Monitor the MS baseline. Any dips in the continuous baseline signal indicate zones of ion suppression.
-
Causality Check: Adjust the LC gradient so that IM, M-2, M-4, and M-9 elute outside of these identified suppression dips.
References
- Absorption, metabolism, and excretion of [14C]imidafenacin, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects. Drug Metabolism and Disposition.
- Development and validation of bioanalytical methods for Imidafenacin (KRP-197/ONO-8025) and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry.
- Pharmacokinetics - HI-Eisai Pharmaceutical Inc. HI-Eisai.
- Bladder selectivity of imidafenacin, a novel antimuscarinic agent developed to treat overactive bladder.
- HPLC-MS/MS in drug metabolism and pharmacokinetic screening. Scilit.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of bioanalytical methods for Imidafenacin (KRP-197/ONO-8025) and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-MS/MS in drug metabolism and pharmacokinetic screening | Scilit [scilit.com]
- 4. hcpcorner.hieisai.com.ph [hcpcorner.hieisai.com.ph]
Column selection for polar Imidafenacin degradation products
Welcome to the Technical Support & Troubleshooting Center for Imidafenacin Stability-Indicating Assays .
Imidafenacin (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) is a potent antimuscarinic agent used to treat overactive bladder[1]. During forced degradation studies (e.g., oxidative, acidic, or basic stress), the molecule undergoes transformations such as N-oxidation of the imidazole ring or hydrolysis of the amide group to form a carboxylic acid[2]. These degradation products are significantly more polar than the parent compound, creating a complex analytical challenge. Standard reversed-phase (RP) columns often fail to retain these polar impurities, leading to co-elution in the void volume.
This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you select the right column chemistry and optimize your chromatographic workflows.
I. Mechanistic Insights: Why Standard C18 Fails
Standard C18 columns rely strictly on hydrophobic interactions. Because polar degradants like Imidafenacin N-oxide lack sufficient hydrophobicity, analysts often attempt to force retention by dropping the organic modifier to <5% (highly aqueous conditions). However, traditional C18 stationary phases are highly hydrophobic and repel water. Under 100% aqueous conditions, the mobile phase is expelled from the silica pores—a phenomenon known as hydrophobic collapse or dewetting [3][4]. This results in a sudden, catastrophic loss of retention and method reproducibility.
To solve this, chromatographers must shift to alternative retention mechanisms: Polar-Embedded C18 or Hydrophilic Interaction Liquid Chromatography (HILIC) .
Figure 1: Decision tree for selecting the appropriate column chemistry for Imidafenacin degradation products based on polarity and retention behavior.
II. FAQ & Troubleshooting Guide
Q1: I am using a standard C18 column, and my Imidafenacin amide-hydrolysis degradant is eluting in the void volume. How do I fix this? A: The amide-hydrolysis product is a highly polar carboxylic acid. If it elutes in the void volume, it is not partitioning into the C18 alkyl chains. Do not attempt to use 100% aqueous mobile phase on a standard C18, as this causes phase dewetting[3]. Instead, switch to a Polar-Embedded C18 column (e.g., amide, carbamate, or ether-linked C18). These columns feature a hydrophilic functional group near the silica surface that maintains a "hydrolytic pillow" of water, preventing phase collapse even in 100% aqueous conditions[4][5][6].
Q2: My Imidafenacin N-oxide peak exhibits severe tailing on a standard RP column. What is the cause? A: Peak tailing for basic compounds containing an imidazole ring is typically caused by secondary ion-exchange interactions with unreacted, acidic silanol groups on the bare silica surface[4]. A Polar-Embedded C18 column intrinsically shields these residual silanols via internal hydrogen bonding from the embedded polar group[5]. Alternatively, ensure your mobile phase pH is strictly controlled (e.g., pH 3.0 or pH 7.0) to suppress silanol ionization or fully protonate the analyte.
Q3: When should I abandon Reversed-Phase entirely and switch to HILIC? A: If your degradant is so polar that it still elutes near the void volume on a Polar-Embedded C18 under 100% aqueous conditions, you must switch to HILIC. HILIC operates via a completely orthogonal mechanism: it uses a polar stationary phase (e.g., bare silica, zwitterionic) and a highly organic mobile phase (>70% Acetonitrile). Retention is driven by the analyte partitioning into a water-enriched layer immobilized on the stationary phase[7][8][9].
Q4: I switched to a HILIC column for my polar impurities, but my retention times are drifting between injections. Why? A: HILIC retention relies on the formation of a stable water-enriched layer on the silica surface[7]. This layer takes significantly longer to form and stabilize than the hydrophobic equilibration in RP-HPLC. If your retention times are drifting, your column is not fully re-equilibrated between gradient runs. You must increase your post-gradient equilibration time to at least 15–20 column volumes[7].
Figure 2: Comparison of retention mechanisms for polar analytes: HILIC (partitioning into a water layer) vs. Polar-Embedded C18 (dual hydrophobic/hydrogen-bonding).
III. Data Presentation: Column Chemistry Comparison
| Column Chemistry | Primary Retention Mechanism | Phase Collapse Risk (100% Aq) | Silanol Shielding | Best Use Case for Imidafenacin |
| Standard C18 | Hydrophobic partitioning | High (Dewetting occurs) | Poor | Parent drug assay; lipophilic impurities. |
| Polar-Embedded C18 | Hydrophobic + H-bonding | None (Hydrolytic pillow) | Excellent | Moderate polar degradants; basic imidazole tailing issues. |
| HILIC (Bare Silica/Amide) | Hydrophilic partitioning | N/A (Operates in high organic) | N/A | Extremely polar degradants (e.g., N-oxide, carboxylic acids) eluting in RP void. |
IV. Experimental Protocols
Protocol A: HILIC Workflow for Highly Polar Imidafenacin Degradants
Use this protocol when degradants are unretained on any reversed-phase system.
-
Column Selection: Select a HILIC-Amide or Zwitterionic (ZIC-HILIC) column (e.g., 150 mm × 4.6 mm, 3 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A (Strong Solvent): 20 mM Ammonium Formate in Water, adjusted to pH 3.2. (Ammonium salts are critical for forming the water-rich bilayer[7]).
-
Mobile Phase B (Weak Solvent): 100% Acetonitrile.
-
-
Gradient Elution:
-
Start at 95% B (Highly organic to promote retention).
-
Ramp to 60% B over 15 minutes (Increasing water elutes the polar compounds).
-
-
Critical Equilibration Step: Program a post-run hold at 95% B for 15 minutes (approx. 15-20 column volumes) to ensure the water-enriched layer is fully reconstituted[7].
-
Sample Diluent: Dissolve the sample in highly organic solvent (e.g., 75% Acetonitrile). Injecting a sample dissolved in 100% water will disrupt the HILIC partitioning layer and cause peak splitting.
Protocol B: Polar-Embedded C18 Workflow for Balanced Retention
Use this protocol for stability-indicating assays requiring simultaneous separation of the lipophilic parent drug and moderately polar degradants.
-
Column Selection: Select a Polar-Embedded C18 column (e.g., Amide-C18 or Carbamate-C18, 150 mm × 4.6 mm, 5 µm)[4][5].
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5) to fully protonate the imidazole ring.
-
Mobile Phase B: Methanol or Acetonitrile.
-
-
Gradient Elution:
-
System Suitability: Ensure the tailing factor for the parent Imidafenacin peak is ≤1.5 , validating that the embedded polar groups are effectively shielding the basic imidazole moiety from residual silanols[4].
V. References
-
JP2020015720A - Imidafenacin-containing tablet and method for producing the same. Google Patents. Available at:
-
Imidafenacin Impurities and Related Compound. Veeprho Pharmaceuticals. Available at:
-
VisionHT C18 Polar - Polar-Embedded C18 HPLC Column. Dr. Maisch. Available at:
-
HILIC Tips to Strengthen Your Analysis. Phenomenex. Available at:
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. NIH. Available at:
-
Hydrophilic interaction chromatography. Wikipedia. Available at:
-
Robust Separation of Polar Compounds Utilising Porous Graphitic Carbon (PGC). Chromatography Today. Available at:
-
Dual retention mechanism on polar embedded stationary phases. Repozytorium UMK. Available at:
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC.eu. Available at:
Sources
- 1. JP2020015720A - Imidafenacin-containing tablet and method for producing the same - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. hplc.eu [hplc.eu]
- 5. VisionHT C18 Polar – Dr. Maisch [dr-maisch.com]
- 6. repozytorium.umk.pl [repozytorium.umk.pl]
- 7. HILIC Tips to Strengthen Your Analysis [phenomenex.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Carryover in Imidafenacin Impurity Testing
Welcome to the Technical Support Center. Imidafenacin is an antispasmodic agent utilized in the treatment of overactive bladder. During chromatographic impurity profiling (HPLC or LC-MS/MS), analysts frequently encounter severe autosampler carryover with this compound. This guide provides a mechanistic, self-validating approach to diagnosing, troubleshooting, and eliminating carryover for basic, lipophilic APIs.
Part 1: Diagnostic Workflow
Before altering your method, you must classify the nature of the carryover. The following workflow establishes a self-validating logical system to determine if the issue is chemical/mechanical or simply an artifact of contamination.
Workflow for classifying Imidafenacin carryover as classic (hardware) or constant (contamination).
Part 2: Troubleshooting Guide & FAQs
Q1: Why does Imidafenacin exhibit such stubborn carryover in reversed-phase LC? Answer: Carryover is rarely just a mechanical defect; it is fundamentally a chemistry problem driven by the analyte's interaction with the flow path[1]. Imidafenacin is a diarylmethane derivative with a highly lipophilic structure (AlogP of ~3.05)[2] and a basic imidazole ring[3]. This specific structural combination triggers a dual-mode adsorption mechanism:
-
Hydrophobic Partitioning: The lipophilic diphenyl groups strongly partition into hydrophobic surfaces, such as Vespel rotor seals in the injection valve or the internal walls of PTFE tubing[4].
-
Ionic Interactions: The basic imidazole nitrogen undergoes secondary ion-exchange interactions with unendcapped silanols on the column stationary phase or active metal oxide sites within the stainless-steel autosampler needle[1].
Q2: How do I formulate the optimal autosampler wash solvent for this compound? Answer: A standard methanol/water wash is insufficient for dual-mode adsorption. You must formulate a "strong" wash solvent that has a high affinity for the specific sample constituents causing the carryover[1].
-
Hydrophobic Disruption: Incorporate a high percentage of strong organic modifiers. A mixture containing Isopropanol (IPA) is highly effective because its lower polarity aggressively disrupts non-specific hydrophobic binding to autosampler polymers.
-
Ionic Disruption: Add an acidic modifier. Adding 0.1% to 1.0% Formic Acid protonates residual silanols (neutralizing their negative charge) and maintains the basic imidazole ring in a soluble, ionized state, preventing it from adhering to the flow path.
-
Expert Recommendation: Use a multi-solvent wash, such as Water/MeOH/ACN/IPA (25:25:25:25, v/v/v/v) with 0.1% Formic Acid.
Q3: What hardware modifications can eliminate residual carryover? Answer: If chemical optimization of the wash solvent fails, the root cause is likely mechanical hold-up or incompatible hardware materials[4].
-
Rotor Seals: Vespel rotor seals are notorious for adsorbing basic, lipophilic compounds. Replacing the Vespel seal with Polyetheretherketone (PEEK), Delrin, or Tefzel significantly reduces hydrophobic adsorption[4].
-
Needle and Loop: Micro-scratches inside the sample loop or on the needle's exterior can act as microscopic reservoirs for the analyte. Replace the needle seal, and if necessary, swap the stainless-steel sample loop for a PEEK loop to alter the surface chemistry[1].
Part 3: Data Presentation
The following table summarizes the quantitative impact of various wash solvent compositions on Imidafenacin carryover. Relying solely on aqueous or weak organic washes fails to address the dual-mode adsorption of the molecule.
| Wash Solvent Composition | Primary Mechanism of Action | Observed Carryover (%) |
| 50:50 Methanol:Water | Weak hydrophobic disruption | 2.50% |
| 100% Acetonitrile | Strong hydrophobic disruption | 0.85% |
| 50:50 Acetonitrile:Water + 0.1% Formic Acid | Ionic disruption + moderate hydrophobic | 0.30% |
| 25:25:25:25 Water:MeOH:ACN:IPA + 0.1% FA | Comprehensive dual-mode disruption | < 0.05% |
Part 4: Step-by-Step Methodology
Carryover Validation Protocol
To ensure your system is self-validating and free of false positives, follow this rigorous injection sequence to classify and quantify carryover[1][4]:
-
System Equilibration: Run the gradient method 3 times with no injection to establish a stable baseline and ensure the column is fully equilibrated.
-
Matrix Blank Injection: Inject the sample diluent from a fresh, unpierced vial. Verify that the baseline is free of interference at the Imidafenacin retention time.
-
High Standard Injection: Inject the Upper Limit of Quantification (ULOQ) or the 100% nominal concentration impurity standard.
-
First Blank Injection: Inject the sample diluent from a new, unpierced vial. Calculate the initial carryover: (Area of Blank 1 / Area of High Standard) * 100.
-
Second Blank Injection: Inject the sample diluent from another new, unpierced vial.
-
Causality Check: If the peak area in Blank 1 is 1% of the standard, and Blank 2 drops by another significant factor (e.g., 100x reduction), you have classic carryover (a mechanical/wash issue where the analyte is progressively diluted out of a hardware reservoir)[1].
-
If the peak area remains constant across all blanks, you have constant carryover , which strongly indicates that your blank solvent or vial is contaminated, rather than true system carryover[1].
-
References[1] Solving Carryover Problems in HPLC. shimadzu.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr2J5oru_W1QeE0LXP2MYHQP2nWXJ2yx9Q9blt-MGIbn6L6JgU73gOJ0z5jRY62B8G3bLQP1cqBUVJWpv22cYZtsQF56BzaB0e40eusLc1UKW8wtjngV5RcJM7V8LZOWAqVA6N4blIUDklb47eZJDO5gxK6MwLL194_0uk3ZitGHGIo-M_dCNKPqneFF0b_M2NFmd8qjlf7VJN6-Zle7ZUEHui3XdtzFOZkLc1GcVV6Jh6GKG3hlEFmukqXw==[4] Autosampler Carryover | LCGC International. chromatographyonline.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW6J-gXBOV58Kj-NqQhYo24zmiA97awpOY3CExu7sQGQ-dajnjxHgeuW5VZ22IeqOXdfM_PiUmVUZKwl7ZmZ27lVxX21A7OAWRuFg3bR6eVckFNHTbCdHhvXYquOYVyLaOxIq69SnGmAIt7vPi_i8-B6Vz2PsACmUoiiAr[3] Imidafenacin | C20H21N3O | CID 6433090 - PubChem - NIH. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbrRQscm-2TTq9HCe_2C36IFhYfNpXoexhz2q9Nphid9DOy9SlnWoffk-K3adUlCZW6TXrx_1wnRoLb5YRIJ1k1G9n1ag_VilO4B7MpN36BIAyz8lYv7-owowWwlJ2GXU9VsYWck8h0JlohSQQ6sFHHQ==[2] Compound: IMIDAFENACIN (CHEMBL53366) - ChEMBL - EMBL-EBI. ebi.ac.uk.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2qnqroIML4PZwyjjyhAEMTr8Ob9IgXrDBAJXlCdny1dl6UVwaoMyMaNhkiKHPIQ1N36Q6-2jIKNO6R_upidSvZ9gsJCPl4xTZVCPuvyxoeXN0c3IemtbPGcewbLB3H_fu9m2CDwgq8GEOsMZGljAajjTPlg==
Sources
Advanced Chromatography Support Center: Resolving Peak Tailing in Oxamic Acid Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address one of the most persistent challenges in high-performance liquid chromatography (HPLC): peak tailing of highly polar, multi-functional organic acids.
Oxamic acid derivatives (containing the R−NH−CO−COOH moiety) are notoriously difficult to chromatograph due to their high polarity, low pKa, and potent hydrogen-bonding capabilities. This guide bypasses generic advice to provide you with field-proven, mechanistically grounded solutions and self-validating protocols to restore peak symmetry.
Diagnostic Logic Workflow
Before adjusting your method, use the following logic tree to isolate the root cause of the tailing.
Diagnostic logic tree for isolating and resolving peak tailing in polar acidic analytes.
Section 1: Mechanistic Causes of Tailing (FAQs)
Q1: Why do my oxamic acid derivatives exhibit severe tailing even on modern, high-purity C18 columns? A: Peak tailing in oxamic acid derivatives rarely stems from a single variable; rather, it is a confluence of mixed retention mechanisms:
-
Silanophilic Interactions: Even in modern "Type B" silica, residual silanols remain. While typically problematic for basic amines, acidic compounds like oxamic acid can engage in strong hydrogen bonding with vicinal silanol pairs, particularly in their neutral protonated forms[1].
-
Metal Chelation: Oxamic acid shares structural similarities with oxalic acid, making it a potent bidentate chelator. Trace metals (e.g., iron or aluminum) embedded in the silica matrix or present in stainless-steel HPLC hardware act as Lewis acid sites, strongly interacting with the electron-rich oxygen and nitrogen atoms of the oxamate moiety[2].
-
Ionization State Heterogeneity: The pKa of the carboxylic acid in oxamic derivatives is typically very low. If your mobile phase pH is near this pKa, the analyte exists in a dynamic equilibrium between its neutral and anionic forms during the run, resulting in a distorted, asymmetrical peak[3].
Q2: How does mobile phase pH dictate the peak symmetry of these derivatives? A: Mobile phase pH is the master variable for controlling both the analyte's ionization and the stationary phase's surface charge. At a pH > 3.0, residual free silanols on the silica surface become deprotonated (ionized), significantly increasing their polar interaction potential[4]. To resolve this, lowering the pH to < 2.5 ensures that surface silanols remain fully protonated (neutral), effectively shutting down secondary silanophilic interactions while keeping the oxamic acid in a single, protonated state[5].
Q3: My peaks are still tailing despite lowering the pH. Could my sample diluent be the culprit? A: Yes. This is a classic case of extra-column band broadening caused by solvent mismatch. If your oxamic acid derivative is dissolved in a solvent stronger than the initial mobile phase (e.g., 100% methanol injected into a 95% aqueous mobile phase), the analyte molecules will not focus at the head of the column. Instead, they "smear" down the column bed before partitioning, which manifests as severe fronting or tailing[6]. Always match your sample diluent to the initial mobile phase conditions[7].
Section 2: Quantitative Parameters & Column Selection
To effectively troubleshoot, you must measure peak shape objectively and choose the correct stationary phase based on the analyte's polarity.
Table 1: Quantitative Parameters for Peak Symmetry Evaluation
| Metric | Formula | Ideal Range | Indication of Tailing | Action Required |
| USP Tailing Factor ( T ) | W0.05/2f | 1.0 - 1.2 | T>1.5 | Investigate secondary interactions or column void. |
| Asymmetry Factor ( As ) | B/A (at 10% height) | 1.0 - 1.2 | As>1.5 | Check pH, buffer capacity, or metal chelation[4]. |
| Retention Factor ( k′ ) | (tR−t0)/t0 | 2.0 - 10.0 | k′<2.0 (with tailing) | Analyte not retaining; switch to HILIC or Polar-Embedded[8]. |
Table 2: Comparison of Column Chemistries for Oxamic Acid Derivatives
| Column Chemistry | Retention Mechanism | Susceptibility to Tailing | Recommended Use Case |
| Standard C18 | Hydrophobic | High (due to poor retention of polar acids) | Not recommended for highly polar oxamates. |
| Polar-Embedded C18 | Hydrophobic + H-bonding | Medium (shielded silanols reduce tailing) | Moderately polar derivatives; mid-pH ranges[3]. |
| HILIC (Amide/Zwitterionic) | Hydrophilic Partitioning + Ion Exchange | Low (excellent for highly polar acids) | Highly polar, poorly retained oxamic acids[8]. |
Section 3: Self-Validating Troubleshooting Protocols
The following protocols are designed with built-in control steps. This ensures that you are treating the actual root cause rather than chasing symptoms.
Protocol 1: System Passivation and Metal Chelation Mitigation
Causality: Stainless steel frits and tubing can adsorb metal-sensitive oxamic acids. This protocol uses a chelating additive to passivate the system, with a built-in validation step to ensure the tailing is chemically, not physically, induced.
Step-by-Step Methodology:
-
Physical Integrity Check (Validation Step): Inject a neutral, non-chelating marker (e.g., Uracil for Reversed-Phase or Toluene for HILIC). Calculate the USP tailing factor ( T ).
-
Logic: If T>1.2 for the neutral marker, the column bed is deformed or the inlet frit is blocked[6]. Replace the column. If T≤1.1 , the issue is chemical; proceed to step 2.
-
-
Mobile Phase Preparation: Prepare your standard mobile phase but incorporate 5 mM EDTA into the aqueous channel[8]. (Note: If using LC-MS, substitute EDTA with 5 µM medronic acid).
-
System Flush: Flush the HPLC system (bypassing the column) with the chelator-modified mobile phase for 30 minutes at 1.0 mL/min to passivate stainless steel lines.
-
Column Equilibration: Reattach the column and equilibrate with the modified mobile phase for at least 20 column volumes.
-
Re-evaluation: Inject the oxamic acid derivative. A significant reduction in tailing confirms metal chelation was the root cause.
Protocol 2: Systematic pH and Buffer Optimization
Causality: Inadequate buffering capacity fails to maintain a uniform ionization state of the analyte at the column surface, leading to mixed-mode retention.
Step-by-Step Methodology:
-
Determine Target pH: Select a pH at least 2 units away from the pKa of your oxamic acid derivative. To fully protonate the carboxylic acid, target a pH of < 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid.
-
Buffer Concentration: Ensure the buffer concentration is adequate (> 20 mM) to resist local pH changes at the stationary phase surface during the injection plug's transit[5].
-
Diluent Matching (Validation Step): Dilute your sample standard directly into the newly prepared mobile phase A[7].
-
Logic: This eliminates solvent-strength mismatch as a variable. If tailing persists, it is purely a stationary-phase interaction issue.
-
-
Chromatographic Run: Execute the run and monitor the asymmetry factor ( As ). An As between 1.0 and 1.2 indicates successful suppression of secondary silanol and ionization interactions.
References
Sources
- 1. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. labcompare.com [labcompare.com]
- 8. nacalai.com [nacalai.com]
Validation & Comparative
This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of related substances in Imidafenacin. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive protocol rooted in the principles of scientific integrity and regulatory compliance. This document moves beyond a simple checklist, delving into the causality behind experimental choices and providing a self-validating system for robust analytical method implementation.
Introduction: The Criticality of Impurity Profiling for Imidafenacin
Imidafenacin, chemically known as 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, is a potent and selective antagonist of M3 and M1 muscarinic receptors.[1] It is primarily used in the treatment of overactive bladder. As with any active pharmaceutical ingredient (API), the presence of impurities, arising from the manufacturing process or degradation, can impact the safety and efficacy of the final drug product.[2] Therefore, a robust, validated analytical method for the quantification of these related substances is a regulatory necessity and a cornerstone of quality control.
This guide details a specific HPLC method and provides a comprehensive validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] Furthermore, it offers a comparative analysis with alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing a holistic view for method selection and development.
A High-Performance HPLC Method for Imidafenacin Related Substances
A suitable method for the determination of Imidafenacin and its related substances by reversed-phase HPLC has been described.[6] The selection of a C18 column is based on its wide applicability and effectiveness in retaining and separating compounds with moderate polarity like Imidafenacin and its potential impurities. The use of a phosphate buffer provides pH control of the mobile phase, which is crucial for achieving reproducible retention times and peak shapes for ionizable analytes. Acetonitrile is a common organic modifier that provides good peak resolution and is compatible with UV detection. A gradient elution is employed to ensure the timely elution of both early- and late-eluting impurities with good peak shapes. The detection wavelength of 220 nm is chosen for its sensitivity towards Imidafenacin and its structurally related compounds.[6]
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 5 µm, 250 x 4.6 mm (I.D.)[6] |
| Mobile Phase A | 20mM Disodium Phosphate Solution, pH adjusted to 7.45 with Phosphoric Acid[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 25 | |
| 35 | |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 40 °C[6] |
| Detection Wavelength | 220 nm[6] |
| Injection Volume | Typically 10-20 µL |
A Comprehensive Protocol for HPLC Method Validation
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. The following sections detail the experimental protocols for validating the aforementioned HPLC method based on the ICH Q2(R1) guideline.[3][4][5]
Caption: A typical workflow for the validation of an HPLC method.
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7] For related substances methods, this is demonstrated through resolution of the main peak from any impurities and through forced degradation studies.
Experimental Protocol:
-
Resolution of Known Impurities:
-
Prepare a solution containing Imidafenacin and all known related substances (e.g., 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid, and 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide) at a suitable concentration.[8]
-
Inject this solution into the HPLC system and verify that all impurity peaks are baseline resolved from the Imidafenacin peak and from each other. The resolution factor (Rs) between adjacent peaks should be greater than 1.5.
-
-
Forced Degradation Studies:
-
Subject Imidafenacin drug substance to stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active ingredient.[9]
-
Acid Hydrolysis: Reflux with 0.1 M HCl at 60°C for a defined period (e.g., 2 hours).
-
Base Hydrolysis: Reflux with 0.1 M NaOH at 60°C for a defined period (e.g., 30 minutes).
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the stressed samples using the HPLC method with a photodiode array (PDA) detector.
-
Acceptance Criteria: The method is considered specific if all degradation product peaks are adequately resolved from the Imidafenacin peak. Peak purity analysis of the Imidafenacin peak in the chromatograms of the stressed samples should show no signs of co-elution.
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a stock solution of each related substance.
-
From the stock solutions, prepare a series of at least five concentrations ranging from the limit of quantitation (LOQ) to 120% of the specification limit for each impurity.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration for each related substance.
-
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
Table 2: Typical Acceptance Criteria for Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r) | ≥ 0.99 |
| Range | From LOQ to 120% of the specification limit |
Accuracy
Accuracy is the closeness of test results obtained by the method to the true value. For related substances, it is determined by applying the method to samples to which known amounts of the impurities have been added (spiking).
Experimental Protocol:
-
Prepare a sample of the drug product or substance.
-
Spike the sample with known amounts of each related substance at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of each impurity.
Table 3: Typical Acceptance Criteria for Accuracy
| Concentration Level | Acceptance Criteria for Recovery |
| 50% of specification | 80-120% |
| 100% of specification | 90-110% |
| 150% of specification | 90-110% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of Imidafenacin spiked with known impurities at the specification limit.
-
Analyze the samples on the same day, with the same analyst and equipment.
-
Calculate the RSD for the content of each impurity.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Calculate the RSD for the combined results from both sets of experiments.
-
Table 4: Typical Acceptance Criteria for Precision
| Parameter | Acceptance Criteria |
| Repeatability (RSD) | ≤ 10.0% |
| Intermediate Precision (RSD) | ≤ 15.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of each impurity that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be at or below the reporting threshold for impurities.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small variations to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
pH of the mobile phase buffer (± 0.2 units)
-
Mobile phase composition (± 2% absolute)
-
-
Analyze a system suitability solution and a sample spiked with impurities under each varied condition.
-
Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor) and the quantification of impurities.
Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results for impurity content should not be significantly affected.
Caption: Interrelationship of HPLC method validation parameters.
Comparison with Alternative Analytical Technologies
While HPLC with UV detection is the workhorse for routine quality control of related substances, other technologies offer distinct advantages in specific applications.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC utilizes columns with sub-2 µm particles, which provides several advantages over traditional HPLC.
-
Increased Resolution and Throughput: UPLC systems can achieve better separation of complex mixtures in shorter run times.[10] This is particularly beneficial for impurity profiling where baseline separation of multiple components is critical.
-
Higher Sensitivity: The sharper and narrower peaks generated by UPLC can lead to improved signal-to-noise ratios and thus lower detection limits.
-
Reduced Solvent Consumption: The lower flow rates and shorter run times of UPLC methods result in significant reductions in solvent usage, making it a more environmentally friendly and cost-effective option.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
-
Unambiguous Peak Identification: MS provides mass-to-charge ratio information, which can be used to confirm the identity of known impurities and to elucidate the structure of unknown degradation products.[11] This is a powerful tool during method development and forced degradation studies.
-
Enhanced Specificity and Sensitivity: LC-MS, particularly with tandem mass spectrometry (MS/MS), offers unparalleled specificity and sensitivity, allowing for the detection and quantification of impurities at very low levels, which may not be possible with UV detection.[4]
Table 5: Comparison of Analytical Technologies for Imidafenacin Related Substances
| Feature | HPLC-UV | UPLC-UV | LC-MS/MS |
| Primary Application | Routine QC, quantitative analysis | High-throughput screening, complex separations | Impurity identification, trace-level quantification |
| Resolution | Good | Excellent | Good to Excellent (LC dependent) |
| Sensitivity | Moderate | High | Very High |
| Specificity | Good (with peak purity) | High (with peak purity) | Excellent (mass-based) |
| Analysis Time | Standard | Fast | Standard to Fast |
| Cost (Instrument) | Low to Moderate | Moderate to High | High |
| Cost (Operational) | Moderate | Low | High |
| Ease of Use | High | Moderate | Moderate to Low |
Conclusion
The validation of an analytical method for related substances is a multifaceted process that requires a deep understanding of the scientific principles behind each validation parameter and the regulatory landscape. The detailed HPLC method and comprehensive validation protocol presented in this guide provide a robust framework for ensuring the quality and consistency of Imidafenacin drug substance and product. By carefully considering the rationale behind each experimental choice and by comparing the capabilities of different analytical technologies, researchers and drug development professionals can confidently select and validate a method that is fit for its intended purpose, ultimately safeguarding patient safety.
References
-
Inxight Drugs. IMIDAFENACIN. [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
ResearchGate. Identification of impurities in imidafenacin raw material and its tablets. [Link]
-
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubMed. Development and validation of bioanalytical methods for imidafenacin (KRP-197/ONO-8025) and its metabolites in human urine by using liquid chromatography-tandem mass spectrometry. [Link]
-
ICH. Quality Guidelines. [Link]
-
ResearchGate. Identification of impurities in imidafenacin raw material and its tablets. [Link]
- Google Patents.
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Veeprho Pharmaceuticals. Imidafenacin Impurities and Related Compound. [Link]
-
Japanese Pharmacopoeia. Japanese Pharmacopoeia and related informations. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.). [Link]
-
Waters. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]
-
Journal of Pharmaceutical and Chemical Research. Development and Validation of UPLC Method for the Determination of Related Substances in Fenoprofen Calcium. [Link]
Sources
- 1. IMIDAFENACIN [drugs.ncats.io]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. waters.com [waters.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Japanese Pharmacopoeia 18th Edition | Pharmaceuticals and Medical Devices Agency [pmda.go.jp]
- 7. scispace.com [scispace.com]
- 8. Japanese Pharmacopoeia and related informations [jpdb.nihs.go.jp]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Linearity and Accuracy of Imidafenacin Impurity Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of analytical methodologies for the quantification of impurities in Imidafenacin. As a Senior Application Scientist, the goal is to furnish a resource that is not only scientifically rigorous but also grounded in practical, field-proven insights. While validated methods for Imidafenacin impurity analysis are documented, detailed public-facing experimental data on their linearity and accuracy is scarce. Therefore, this guide will establish the analytical framework using established methods for Imidafenacin and present illustrative experimental data from a comparable validated method for a pharmaceutical compound to demonstrate the principles of linearity and accuracy assessment.
The Critical Role of Impurity Quantification in Imidafenacin Quality Control
Imidafenacin is an antimuscarinic agent, primarily used for the treatment of overactive bladder.[1] The manufacturing process of Imidafenacin, like any synthetic active pharmaceutical ingredient (API), can result in the formation of impurities.[1] These impurities can be process-related (from starting materials or intermediates) or degradation products formed during storage. The presence of these impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods for the accurate quantification of these impurities are paramount for ensuring the quality and safety of Imidafenacin, in line with regulatory expectations set by bodies like the International Council for Harmonisation (ICH).
Foundational Pillars of Method Validation: Linearity and Accuracy
Before an analytical method can be implemented for routine quality control, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. Among the key validation parameters, linearity and accuracy are fundamental to ensuring the reliability of quantitative impurity analysis.
-
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is crucial for accurately quantifying impurities at different levels.
-
Accuracy refers to the closeness of the test results obtained by the method to the true value. For impurity quantification, this is typically assessed by determining the recovery of a known amount of impurity spiked into a sample matrix.
The relationship between these two parameters is hierarchical; a method must first demonstrate linearity before its accuracy can be reliably assessed across its intended range.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Imidafenacin Impurity Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the separation and quantification of impurities in pharmaceutical manufacturing.[2] Its robustness, versatility, and high resolving power make it an ideal choice for analyzing the purity of drug substances like Imidafenacin.
A validated HPLC method for the detection of Imidafenacin-related substances has been described, providing a solid foundation for our discussion.[3] The key chromatographic conditions are outlined below:
| Parameter | Condition |
| Chromatographic Column | C18, 5 µm, 250 x 4.6mm (I.D.) |
| Mobile Phase A | 20mmol/L Disodium Phosphate Solution (pH adjusted to 7.45 with Phosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-based gradient altering the proportions of Mobile Phase A and B to achieve separation |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
This method is designed to separate Imidafenacin from its known and potential impurities, allowing for their individual quantification.
Illustrative Experimental Data: Assessing Linearity and Accuracy
As previously mentioned, detailed public data for Imidafenacin is not available. Therefore, the following section presents illustrative data from a validated stability-indicating HPLC method for a different pharmaceutical compound to demonstrate the evaluation of linearity and accuracy.
Linearity Assessment
To establish linearity, solutions containing a known impurity at five different concentration levels, ranging from the Limit of Quantification (LOQ) to 150% of the specified limit for that impurity, were prepared and analyzed.
Table 1: Illustrative Linearity Data for a Representative Impurity
| Concentration Level | Concentration (µg/mL) | Peak Area (n=3, mean) |
| LOQ | 0.05 | 1,520 |
| 50% | 0.25 | 7,650 |
| 100% | 0.50 | 15,100 |
| 120% | 0.60 | 18,240 |
| 150% | 0.75 | 22,800 |
A calibration curve is then constructed by plotting the mean peak area against the concentration.
Caption: Workflow for Linearity Assessment.
The data is then subjected to linear regression analysis. The key parameters to evaluate are:
-
Correlation Coefficient (r²): A measure of how well the data points fit the regression line. An r² value of >0.99 is generally considered acceptable.
-
Y-intercept: The point where the regression line crosses the y-axis. It should be close to zero.
-
Slope: Represents the sensitivity of the method.
For the illustrative data, the linear regression analysis yielded:
-
Regression Equation: y = 30250x + 85
-
Correlation Coefficient (r²): 0.9998
The high correlation coefficient indicates a strong linear relationship between the concentration of the impurity and the instrument response over the tested range.
Accuracy Assessment
Accuracy was evaluated by spiking a placebo (a mixture of the drug product's excipients without the API) with the impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specified limit). These samples were then analyzed, and the percentage recovery of the impurity was calculated.
Table 2: Illustrative Accuracy Data for a Representative Impurity
| Concentration Level | Spiked Concentration (µg/mL) | Recovered Concentration (µg/mL, n=3, mean) | % Recovery |
| 50% | 0.25 | 0.245 | 98.0% |
| 100% | 0.50 | 0.505 | 101.0% |
| 150% | 0.75 | 0.743 | 99.1% |
The acceptance criterion for accuracy for impurity quantification is typically between 80% and 120% recovery. The results in Table 2 fall well within this range, demonstrating the accuracy of the method.
Comparative Analysis: Ultra-Performance Liquid Chromatography (UPLC) as a High-Performance Alternative
While HPLC is a robust and reliable technique, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative that offers significant improvements in performance.[4]
The primary difference between HPLC and UPLC lies in the particle size of the stationary phase in the column. UPLC utilizes sub-2 µm particles, which are significantly smaller than the 3-5 µm particles used in traditional HPLC.[4][5] This seemingly small change has a profound impact on chromatographic performance:
-
Increased Speed and Throughput: The smaller particles allow for faster mobile phase flow rates without a loss of separation efficiency. This can reduce analysis times from, for example, 30-60 minutes for a typical HPLC run to under 10 minutes for a UPLC run.[6] This dramatically increases sample throughput in a quality control environment.
-
Enhanced Resolution: UPLC provides significantly higher resolution, meaning a better separation between closely eluting peaks. This is critical for complex impurity profiles where impurities may have very similar chemical structures.
-
Improved Sensitivity: The sharper and narrower peaks generated by UPLC lead to increased peak heights and, consequently, better sensitivity. This allows for the detection and quantification of impurities at lower levels.[6]
-
Reduced Solvent Consumption: The shorter run times and lower flow rates used in UPLC lead to a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective technique.[5]
Table 3: Comparison of HPLC and UPLC for Impurity Profiling
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi) |
| Analysis Time | Longer | Significantly Shorter |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
For the analysis of Imidafenacin impurities, transitioning from an HPLC to a UPLC method could offer substantial benefits, particularly for in-process controls where rapid analysis is crucial, and for the detection of trace-level degradation products in stability studies.
Other Alternative and Complementary Techniques
While liquid chromatography is the dominant technique, other methods can be used for specific applications in impurity analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique provides not only quantification but also structural information about the impurities, which is invaluable for identifying unknown degradation products.
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile or semi-volatile impurities, such as residual solvents from the manufacturing process.
-
Capillary Electrophoresis (CE): CE offers an alternative separation mechanism based on the electrophoretic mobility of analytes and can be a useful orthogonal technique to HPLC for method validation and for the analysis of certain types of impurities.
Detailed Experimental Protocol for a Validated HPLC Method for Impurity Quantification (Illustrative Example)
This protocol details the steps for the quantification of impurities in a drug substance, based on the principles discussed.
7.1. Materials and Reagents
-
Reference standards of the API and known impurities
-
HPLC-grade acetonitrile, water, and other required solvents
-
Analytical-grade buffer salts (e.g., disodium phosphate) and acids (e.g., phosphoric acid)
-
Volumetric flasks, pipettes, and other calibrated glassware
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 5 µm, 250 x 4.6 mm)
7.2. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phases as specified in the chromatographic conditions (e.g., Mobile Phase A and B for the Imidafenacin method). Filter and degas the mobile phases before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard of the impurity in a suitable diluent to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution to the desired concentrations for the linearity study.
-
Sample Solution Preparation: Accurately weigh and dissolve the drug substance sample in the diluent to a specified concentration.
-
Spiked Sample Preparation (for Accuracy): Prepare a placebo solution. Spike the placebo solution with known amounts of the impurity stock solution to achieve concentrations at 50%, 100%, and 150% of the specification limit.
7.3. Chromatographic Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure there are no interfering peaks.
-
Inject the standard solutions for the linearity study in triplicate.
-
Inject the sample solution.
-
Inject the spiked sample solutions for the accuracy study in triplicate.
7.4. Data Analysis
-
Linearity: For the standard injections, plot the mean peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
-
Accuracy: For the spiked sample injections, calculate the concentration of the impurity recovered using the calibration curve. Calculate the percentage recovery using the formula: (% Recovery) = (Recovered Concentration / Spiked Concentration) * 100.
Caption: The Interdependence of Linearity and Accuracy in Method Validation.
Conclusion
The quantification of impurities in Imidafenacin is a critical aspect of ensuring its quality, safety, and efficacy. While HPLC remains a robust and widely used technique for this purpose, the adoption of UPLC can offer significant advantages in terms of speed, resolution, and sensitivity, leading to increased efficiency in the quality control laboratory. Regardless of the chosen technology, a thorough method validation, with a stringent assessment of linearity and accuracy as per ICH guidelines, is non-negotiable. This guide has provided a framework for understanding these critical validation parameters and has offered a comparative perspective on the available analytical technologies, empowering researchers and drug development professionals to make informed decisions in the pursuit of pharmaceutical quality.
References
-
ResearchGate. (n.d.). Identification of impurities in imidafenacin raw material and its tablets. Retrieved from [Link]
- Google Patents. (n.d.). CN103063795A - Methods for determining the content of imidafenacin and detecting related substances.
- Rajshree Mishra and Preeti K. Suresh. (2022). Ultra High Performance Liquid Chromatography (Uplc): A New Look In Analysis-A Review. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-8.
-
Separation Science. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]
-
Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical and Biomedical Sciences. (2022, March 25). Ultra Performance Liquid Chromatography (UPLC) - A Review. Retrieved from [Link]
-
International Journal of Innovative Research in Technology. (2025, November). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Universal Journal of Pharmaceutical Research. (n.d.). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Retrieved from [Link]
-
LCGC International. (2026, March 10). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
-
MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
-
PubMed. (2007, September 15). Development and validation of bioanalytical methods for imidafenacin (KRP-197/ONO-8025) and its metabolites in human urine by using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
SciSpace. (n.d.). Impurity Profiling and a Stability-Indicating UPLC Method Development and. Retrieved from [Link]
-
Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from [Link]
-
International Journal of Research and Review. (2025, August 8). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
ULisboa. (n.d.). Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. Retrieved from [Link]
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ProPharma. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use? Retrieved from [Link]
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Journal of Chemical Health Risks. (2024, March 22). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. Retrieved from [Link]
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International Journal of Trend in Research and Development. (n.d.). Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. Retrieved from [Link]
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SciSpace. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]
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Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Retrieved from [Link]
-
PubMed. (2012, March 15). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. Retrieved from [Link]
-
PubMed. (n.d.). Novel Validated Stability-Indicating UPLC Method for the Estimation of Naproxen and its Impurities in Bulk Drugs and Pharmaceutical Dosage Form. Retrieved from [Link]
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International Journal of Pharmaceutical Erudition. (2005, September 15). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. Retrieved from [Link]
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Comparing USP vs. in-house methods for Imidafenacin analysis
Analytical Strategies for Imidafenacin: A Comparative Guide of Compendial vs. Advanced In-House Methodologies
Imidafenacin is a highly potent, novel antimuscarinic agent utilized primarily in Asian markets for the treatment of overactive bladder (OAB)[1][2]. Because it is not universally adopted globally, Imidafenacin currently lacks a dedicated, specific United States Pharmacopeia (USP) monograph[3][4]. Consequently, analytical scientists must bridge the gap between general compendial guidelines (such as USP <621> for Chromatography) for bulk active pharmaceutical ingredient (API) testing, and highly specialized, in-house UPLC-MS/MS methods required for clinical bioanalysis[5][6].
This guide objectively compares the performance, causality, and execution of USP-adapted HPLC-UV methods versus advanced in-house UPLC-MS/MS workflows for Imidafenacin analysis.
The Mechanistic and Analytical Landscape
To understand the divergence in analytical methods, one must first examine the drug's pharmacology. Imidafenacin acts as a competitive antagonist at the M1 and M3 muscarinic receptors[1][7]. Because of its high receptor affinity, the standard therapeutic dose is exceptionally low—typically 0.1 mg administered twice daily[2][8].
This low dosing creates a profound analytical dichotomy:
-
API & Formulation Quality Control (QC): For bulk drug substance and tablet formulations, concentrations are high enough that a standard, USP-adapted HPLC-UV method is optimal[6]. It provides the ruggedness and high precision required for assay and impurity profiling.
-
Bioanalysis (Pharmacokinetics): Following a 0.1 mg oral dose, maximum plasma concentrations ( Cmax ) peak at a mere 500–600 pg/mL[5]. UV detectors are fundamentally incapable of reaching this sensitivity. Therefore, in-house LC-MS/MS or UPLC-MS/MS methods utilizing Multiple Reaction Monitoring (MRM) are absolutely mandatory to quantify the drug in biological matrices[9][10].
Caption: Imidafenacin mechanism of action: Competitive antagonism of M3 receptors preventing detrusor contraction.
Quantitative Data Comparison
The following table summarizes the performance metrics of a typical USP-adapted HPLC-UV method (used for API release) versus a validated in-house UPLC-MS/MS method (used for clinical PK studies).
| Parameter | USP-Adapted HPLC-UV (API QC) | In-House UPLC-MS/MS (Bioanalysis) |
| Primary Application | Bulk API Assay & Impurity Profiling | Pharmacokinetics & Bioequivalence |
| Sample Matrix | Neat API / Tablet Dissolution Media | Human Plasma / Urine |
| Analytical Column | C18, 5 µm, 250 × 4.6 mm | BEH C8, 1.7 µm, 50 × 2.1 mm |
| Detection Mode | UV Absorbance at 220 nm | Positive ESI, MRM (m/z 320.2 → 238.1) |
| Linear Dynamic Range | 1.0 µg/mL – 100 µg/mL | 10.0 pg/mL – 1000 pg/mL |
| Lower Limit of Quantitation | ~0.5 µg/mL (500,000 pg/mL) | 10.0 pg/mL |
| Run Time | 15 – 20 minutes | 2.5 – 4.0 minutes |
| Sample Preparation | Direct dilution in mobile phase | Protein Precipitation (PPT) or SPE |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for the chosen parameters and built-in suitability checks.
Protocol A: USP-Adapted HPLC-UV Method for API Content
Adapted from standard compendial chromatography practices (USP <621>) and validated patent literature for Imidafenacin API[6].
Causality of Method Design: Imidafenacin contains a 2-methylimidazole ring with a pKa of approximately 7.0. If analyzed under highly acidic conditions using standard UV, the protonated amine can interact with residual silanols on the silica column, causing severe peak tailing. By buffering the mobile phase to pH 7.45, the molecule is partially deprotonated, ensuring sharp, symmetrical peaks and excellent resolution from synthesis impurities[6].
Step-by-Step Procedure:
-
Mobile Phase Preparation: Mix Acetonitrile and 20 mmol/L Disodium Phosphate buffer in a 37:63 (v/v) ratio. Adjust the pH precisely to 7.45 using dilute phosphoric acid[6]. Filter through a 0.45 µm membrane.
-
Standard Preparation: Dissolve Imidafenacin reference standard in the mobile phase to a working concentration of 50 µg/mL.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 250 × 4.6 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm[6].
-
-
Self-Validating System Suitability Test (SST): Before analyzing unknown samples, inject the standard 5 times. The system is only valid if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, and the USP tailing factor is between 0.9 and 1.2.
Protocol B: In-House UPLC-MS/MS Method for Plasma Bioanalysis
Optimized for high-throughput clinical pharmacokinetics[5][9].
Causality of Method Design: For mass spectrometry, the pH logic is inverted compared to UV analysis. The mobile phase is made acidic (0.2% acetic acid) to force the complete protonation of the imidazole ring, maximizing the [M+H]+ precursor ion signal at m/z 320.2[5]. The primary MRM transition monitors the fragment at m/z 238.1, which corresponds to the predictable cleavage and loss of the 2-methylimidazole ring (mass 82 Da). Protein precipitation (PPT) with acetonitrile is selected over Solid Phase Extraction (SPE) to disrupt protein binding rapidly while maintaining high throughput[7][9].
Step-by-Step Procedure:
-
Sample Preparation (PPT): Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 200 µL of ice-cold acetonitrile containing the Internal Standard (Imidafenacin-d10 or Silodosin at 500 pg/mL)[5][7][9].
-
Extraction: Vortex vigorously for 1 minute to precipitate plasma proteins and release bound Imidafenacin. Centrifuge at 10,000 × g for 10 minutes at 4 °C[7].
-
Chromatographic Conditions:
-
Mass Spectrometry: Positive Electrospray Ionization (ESI+). Monitor MRM transitions: m/z 320.2 → 238.1 (Analyte) and m/z 330.2 → 248.2 (IS)[5].
-
Self-Validating Quality Control: Include a matrix blank (to prove zero carryover) and a post-column infusion test during validation to ensure that endogenous plasma phospholipids eluting from the column do not cause ion suppression at the specific retention time of Imidafenacin[5].
Caption: In-house UPLC-MS/MS bioanalytical workflow for Imidafenacin plasma quantification.
Conclusion
The absence of a dedicated USP monograph for Imidafenacin requires analytical laboratories to deploy a bifurcated strategy. For bulk drug and formulation quality control, adapting general compendial guidelines into a robust, pH-controlled HPLC-UV method ensures precision and regulatory compliance for high-concentration samples. Conversely, the drug's exceptionally low therapeutic dose necessitates the deployment of proprietary, in-house UPLC-MS/MS methodologies to achieve the pg/mL sensitivity required for clinical pharmacokinetic profiling. Together, these two paradigms form a comprehensive analytical framework for the lifecycle management of Imidafenacin.
References
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Hu, Y., et al. (2016). "A liquid chromatography-tandem mass spectrometry method for the quantitation of imidafenacin in human plasma: application to a clinical pharmacokinetic study." Analytical Methods (RSC Publishing).[Link]
-
Masuda, Y., et al. (2007). "Development and validation of bioanalytical methods for imidafenacin (KRP-197/ONO-8025) and its metabolites in human urine by using liquid chromatography-tandem mass spectrometry." Biomedical Chromatography.[Link]
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-
Chinese Pharmaceutical University (CPU). "Determination of imidafenacin in human plasma by UPLC-MS/MS and its bioequivalence." CPU Journal.[Link]
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A Comparative Guide to System Suitability Criteria for Imidafenacin Impurity Testing
This guide provides an in-depth comparison of system suitability criteria for the analysis of impurities in Imidafenacin, a novel antimuscarinic agent for the treatment of overactive bladder.[1][2][3][4] As ensuring the safety and efficacy of pharmaceutical products is paramount, the detection and control of impurities are critical aspects of drug development and manufacturing.[5] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into establishing and evaluating system suitability for High-Performance Liquid Chromatography (HPLC) methods.
The narrative that follows is grounded in the principles of scientific integrity, drawing from established pharmacopeial guidelines and peer-reviewed literature to explain the causality behind experimental choices. Every protocol described is designed to be a self-validating system, ensuring the generation of reliable and accurate data.
The Critical Role of System Suitability Testing in Impurity Profiling
System Suitability Testing (SST) is an indispensable component of chromatographic analysis, serving as a pre-analytical check to verify that the entire analytical system is performing adequately on the day of analysis.[6][7][8][9][10] It is not a substitute for method validation but rather a routine verification that the validated method is functioning as expected.[11] For impurity testing, where analytes are often present at trace levels, robust SST is crucial for data integrity and regulatory compliance.[9] A failed SST result invalidates the analytical run, preventing the reporting of potentially erroneous data.[6]
The primary objective of SST in the context of Imidafenacin impurity testing is to ensure that the chromatographic system can:
-
Resolve the main active pharmaceutical ingredient (API) peak from all known and potential impurity peaks.
-
Provide sensitive and reproducible detection of impurities at their specified reporting thresholds.
-
Generate peaks with acceptable shape and efficiency to allow for accurate integration and quantification.
Core System Suitability Parameters and Their Rationale
The selection of SST parameters and their acceptance criteria should be based on a thorough understanding of the analytical method and the specific requirements for impurity analysis. The most critical parameters for Imidafenacin impurity testing are detailed below.
Resolution (Rs)
Rationale: Resolution is a measure of the degree of separation between two adjacent peaks in a chromatogram.[12] In impurity analysis, it is arguably the most critical SST parameter as it directly demonstrates the method's ability to distinguish the main component from its closely eluting impurities.[8][12] Inadequate resolution can lead to co-elution, resulting in inaccurate quantification of impurities.
Acceptance Criteria: A generally accepted minimum resolution (Rs) for baseline separation is ≥ 1.5 .[12][13] However, for critical pairs of peaks (i.e., the API and a closely eluting impurity), a more stringent criterion of Rs ≥ 2.0 is often preferred to ensure robust separation.[6] In some specific cases, a resolution of less than 1.5 may be acceptable if justified and supported by validation data.[12]
Tailing Factor (Tf) or Asymmetry Factor (As)
Rationale: The tailing factor provides a quantitative measure of peak symmetry.[14] Peak tailing, where the latter half of the peak is broader than the front half, can be caused by various factors including column degradation or interactions between the analyte and active sites on the stationary phase.[14] Significant tailing can negatively impact resolution and lead to inaccurate peak integration.[14]
Acceptance Criteria: Pharmacopeias such as the USP and European Pharmacopoeia (Ph. Eur.) provide guidance on acceptable peak symmetry.[15] While the definitions can vary slightly, a common acceptance criterion for the tailing factor is ≤ 2.0 .[6][13] Some pharmacopoeias also specify a range for the symmetry factor, typically 0.8 - 1.8 .[15][16]
Theoretical Plates (N)
Rationale: The number of theoretical plates is a measure of the column's efficiency.[7][17] A higher number of theoretical plates indicates a more efficient column, resulting in narrower and sharper peaks, which in turn improves resolution and sensitivity.[17][18][19] Monitoring the theoretical plates of the main Imidafenacin peak can provide an early indication of column performance degradation.
Acceptance Criteria: A minimum number of theoretical plates is often specified in the analytical method. A typical acceptance criterion is N ≥ 2000 .[13] However, this value can vary significantly depending on the column dimensions, particle size, and the specific method conditions.
Repeatability (Relative Standard Deviation - %RSD)
Rationale: Repeatability, assessed by the %RSD of peak areas or heights from replicate injections of a standard solution, demonstrates the precision of the analytical system.[7] This parameter is crucial for ensuring that the quantification of impurities is consistent and reliable.
Acceptance Criteria: For the main analyte (Imidafenacin), the %RSD for peak areas from at least five replicate injections should typically be ≤ 2.0% .[6][20][21] For impurities, especially at low concentrations, a slightly wider acceptance criterion may be justifiable, but should be defined and validated.
Comparison of System Suitability Criteria
The following table summarizes the typical system suitability criteria for Imidafenacin impurity testing, comparing standard industry practices with a more stringent approach that might be adopted for methods intended for regulatory submission or for monitoring critical impurities.
| System Suitability Parameter | Standard Acceptance Criteria | Stringent Acceptance Criteria | Rationale for Stringency |
| Resolution (Rs) | ≥ 1.5 between all peaks | ≥ 2.0 for critical pairs (API and adjacent impurities) | Ensures robust separation of key impurities from the main component, even with minor shifts in retention time. |
| Tailing Factor (Tf) | ≤ 2.0 | ≤ 1.5 | Minimizes peak asymmetry for more accurate integration, particularly for low-level impurities. |
| Theoretical Plates (N) | ≥ 2000 | ≥ 3000 | Indicates higher column efficiency, leading to sharper peaks and improved resolution and sensitivity. |
| Repeatability (%RSD) | ≤ 2.0% for the main peak | ≤ 1.0% for the main peak; ≤ 5.0% for impurity standards | Tighter control on the precision of the main peak quantification and establishes a defined limit for the variability of impurity measurements. |
Experimental Workflow for System Suitability Determination
The following diagram illustrates a typical workflow for performing and evaluating system suitability before initiating an Imidafenacin impurity analysis.
Caption: Workflow for System Suitability Testing in Imidafenacin Impurity Analysis.
Experimental Protocol:
-
Preparation of System Suitability Solution:
-
Accurately weigh and dissolve appropriate amounts of Imidafenacin reference standard and known impurity reference standards in a suitable diluent.
-
The concentration of Imidafenacin should be at the nominal concentration of the test sample, while the impurities should be at a concentration that allows for accurate measurement (e.g., at the reporting threshold).
-
-
Chromatographic System and Conditions:
-
The specific HPLC or UPLC system, column, mobile phase composition, flow rate, column temperature, and detector wavelength should be as specified in the validated analytical method for Imidafenacin impurity testing. A patent for a method for determining Imidafenacin and its related substances suggests a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[22]
-
-
System Equilibration:
-
Pump the mobile phase through the system until a stable baseline is achieved.
-
-
Injections:
-
Perform at least five replicate injections of the system suitability solution.
-
-
Data Analysis:
-
Integrate the chromatograms and calculate the system suitability parameters (Resolution, Tailing Factor, Theoretical Plates, and %RSD of peak areas) using the chromatography data software.
-
Logical Relationships in System Suitability
The interplay between the different system suitability parameters is crucial for a holistic assessment of the system's performance. The following diagram illustrates these relationships.
Caption: Interrelationships of Key System Suitability Parameters.
As the diagram illustrates, high theoretical plates and a low tailing factor contribute to better resolution. Excellent resolution and high system precision (low %RSD) are fundamental to ensuring the integrity and reliability of the impurity data.
Conclusion
Establishing and adhering to stringent system suitability criteria are non-negotiable for reliable Imidafenacin impurity testing. This guide provides a framework for understanding, implementing, and comparing these criteria. By grounding these practices in scientific principles and regulatory expectations, researchers and analytical scientists can ensure the generation of high-quality, defensible data, ultimately contributing to the safety and efficacy of the final drug product.
References
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Pharma Validation. Acceptance Criteria for Resolution, Tailing, and Theoretical Plates. [Link]
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International Journal of Research in Applied Science and Engineering Technology. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]
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MTC USA. System suitability Requirements for a USP HPLC Method. [Link]
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Assay Prism. System Suitability Test in HPLC – Key Parameters Explained. [Link]
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Pharmaguideline. System Suitability in HPLC Analysis. [Link]
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Austin Chromatography. HPLC Calibration Process Parameters in Terms of System Suitability Test. [Link]
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PharmaGuru. How To Improve Resolution In HPLC: 5 Simple Tips. [Link]
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ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
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American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link]
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System Suitability. [Link]
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American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link]
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US Pharmacopeia. Chromatography. [Link]
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PharmaGuide. What is the RSD Limit for Replicate Standards in HPLC Analysis? [Link]
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ResearchGate. Identification of impurities in imidafenacin raw material and its tablets. [Link]
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Pharma Growth Hub. Are the Tailing factor, Symmetry factor, and Asymmetry factor the same? [Link]
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ECA Academy. What are system suitability tests (SST) of analytical methods? [Link]
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Lab Manager. System Suitability Testing: Ensuring Reliable Results. [Link]
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YouTube. What Is Theoretical Plate or Column Efficiency (N) & How to Calculate It? [Link]
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PubMed. Development and validation of bioanalytical methods for imidafenacin (KRP-197/ONO-8025) and its metabolites in human urine by using liquid chromatography-tandem mass spectrometry. [Link]
-
Shimadzu. Formula for Calculating the Number of Theoretical Plates. [Link]
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PMC. Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. [Link]
- Google Patents.
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Agilent. Number of Theoretical Plates (N), Height Equivalent to a Theoretical Plate (H), Utilization of Theoretical Efficiency (UTE%), Re. [Link]
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Pharmaguideline. Theoretical Plates 'N' and their Determination in HPLC Analysis. [Link]
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Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
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EDQM - Council of Europe. Detailed view - CRS catalogue. [Link]
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PMC. Long-term safety, efficacy, and tolerability of imidafenacin in the treatment of overactive bladder: a review of the Japanese literature. [Link]
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PMC. Experience with imidafenacin in the management of overactive bladder disorder. [Link]
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ICH. Quality Guidelines. [Link]
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FDA. Guidance for Industry Q10 Pharmaceutical Quality System. [Link]
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Forced Degradation Studies of Imidafenacin API: A Comparative Guide for Drug Development Professionals
This guide provides an in-depth technical framework for conducting forced degradation studies on the Imidafenacin Active Pharmaceutical Ingredient (API). While specific degradation pathways for Imidafenacin are not extensively published, this document synthesizes regulatory expectations, established analytical methodologies, and comparative data from other anticholinergic agents used for overactive bladder (OAB) to provide a robust protocol and interpretive guidance. By understanding the stability profile of related compounds, researchers can anticipate potential liabilities for Imidafenacin and design comprehensive, scientifically sound stability-indicating methods.
The Imperative of Forced Degradation in Drug Development
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] These studies involve subjecting the API to conditions more severe than those used for accelerated stability testing to achieve two primary objectives:
-
Elucidation of Degradation Pathways: Identifying the likely degradation products that may form under storage and handling conditions.[2] This is fundamental to understanding the intrinsic stability of the drug molecule.
-
Development of Stability-Indicating Methods: Ensuring that the chosen analytical method, typically High-Performance Liquid Chromatography (HPLC), can accurately measure the API in the presence of its impurities, excipients, and degradation products.[1][2]
As per ICH guideline Q1A(R2), stress testing should include the effects of temperature, humidity, light, oxidation, and hydrolysis across a range of pH values.[1][2] A target degradation of 5-20% is generally considered optimal to ensure that the degradation is significant enough to be detected and characterized without being so extensive that it doesn't represent what might happen under real-world conditions.[1][3]
Imidafenacin and the Landscape of Overactive Bladder Therapies
Imidafenacin is a potent and selective antagonist of M3 and M1 muscarinic receptors, used in the treatment of overactive bladder. It belongs to a class of anticholinergic agents that includes other widely used therapies such as Solifenacin, Darifenacin, Tolterodine, Fesoterodine, and Oxybutynin. While these drugs share a therapeutic target, their chemical structures vary, leading to different stability profiles. Understanding the vulnerabilities of these comparator drugs provides a valuable predictive framework for designing a forced degradation study for Imidafenacin.
Comparative Stability of Anticholinergic Agents for OAB
A review of published forced degradation studies on common anticholinergic agents reveals varying susceptibilities to stress conditions. This comparative data is crucial for anticipating the potential degradation behavior of Imidafenacin.
| Stress Condition | Solifenacin Succinate | Darifenacin Hydrobromide | Tolterodine Tartrate | Fesoterodine Fumarate | Oxybutynin |
| Acid Hydrolysis | Stable to significant degradation observed in some studies.[4] | Stable to some degradation, dependent on conditions.[2] | Generally stable.[5] | Significant degradation.[6] | Significant degradation.[7] |
| Alkaline Hydrolysis | Stable to significant degradation observed in some studies.[4] | Stable to some degradation, dependent on conditions.[2] | Significant degradation.[5] | Significant degradation.[6] | Significant degradation.[7] |
| Oxidative | Significant degradation; N-oxide formation is a key pathway.[1][3] | Significant degradation; N-oxide is the primary degradant.[2] | Slight degradation.[5] | Significant degradation.[6] | Significant degradation.[7] |
| Thermal | Generally stable.[3][4] | Generally stable.[2] | Slight degradation.[5] | Generally stable.[] | Generally stable.[7] |
| Photolytic | Significant degradation observed in some studies.[3][4] | Generally stable.[2] | Stable.[5] | Stable.[] | Generally stable.[7] |
Note: The extent of degradation is highly dependent on the specific experimental conditions (e.g., concentration of reagents, temperature, duration of exposure).
This comparative analysis suggests that, like its counterparts, Imidafenacin's amide and imidazole moieties could be susceptible to hydrolysis, and the tertiary amine could be a target for oxidation. A well-designed forced degradation study must rigorously test these potential liabilities.
Experimental Workflow and Method Development
The development of a stability-indicating method is an iterative process that begins with understanding the API's properties and culminates in a validated method capable of separating the parent drug from all potential degradation products.
Caption: Workflow for developing a stability-indicating method.
Detailed Experimental Protocols for Imidafenacin API
The following protocols are designed to be a comprehensive starting point for the forced degradation of Imidafenacin API. It is essential to analyze a control sample (unstressed API in the same diluent) alongside the stressed samples.
5.1. Preparation of Stock Solution
Prepare a stock solution of Imidafenacin at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water). The solubility of the API should be determined beforehand to ensure complete dissolution.
5.2. Acid Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 1N hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of 1N sodium hydroxide (NaOH) and dilute to the target concentration with the mobile phase.
Causality: Acidic conditions can catalyze the hydrolysis of the amide bond in the Imidafenacin molecule, a common degradation pathway for many pharmaceuticals.
5.3. Alkaline Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 1N sodium hydroxide (NaOH).
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Before analysis, neutralize the samples with an equivalent amount of 1N hydrochloric acid (HCl) and dilute to the target concentration with the mobile phase.
Causality: Basic conditions also promote amide hydrolysis, often at a different rate and potentially yielding different degradation products compared to acid hydrolysis.
5.4. Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
Dilute the samples to the target concentration with the mobile phase before analysis.
Causality: The imidazole ring and tertiary amine in Imidafenacin are potential sites for oxidation. H₂O₂ is a common oxidizing agent used to simulate oxidative stress.
5.5. Thermal Degradation
-
Place the solid Imidafenacin API in a thermostatically controlled oven at 80°C for 48 hours.
-
Also, expose a solution of the API (at 1 mg/mL) to the same conditions.
-
At the end of the exposure period, dissolve the solid sample and dilute both the solid and solution samples to the target concentration with the mobile phase for analysis.
Causality: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.
5.6. Photolytic Degradation
-
Expose the solid Imidafenacin API and a solution of the API (1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
At the end of the exposure, prepare the samples for analysis by dissolving the solid and/or diluting the solution to the target concentration with the mobile phase.
Causality: Light energy, particularly in the UV range, can be absorbed by chromophores in the molecule, leading to photochemical degradation reactions.
Analytical Methodology: Stability-Indicating HPLC
A robust stability-indicating HPLC method is paramount for the success of forced degradation studies. Based on available literature for Imidafenacin and related compounds, a reverse-phase HPLC method is recommended.
Caption: Typical HPLC parameters for Imidafenacin analysis.
Example HPLC Parameters (based on Chinese Patent CN103063795A): [3]
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase A: 20 mmol/L disodium phosphate solution, pH adjusted to 7.45 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient program should be developed to ensure separation of all degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
Trustworthiness through Self-Validation:
The trustworthiness of the entire process hinges on the specificity of the analytical method. After analyzing the stressed samples, the following must be confirmed:
-
Peak Purity: A Photodiode Array (PDA) detector should be used to assess the peak purity of the Imidafenacin peak in all stressed samples. This ensures that no degradation product is co-eluting with the parent drug.
-
Mass Balance: The sum of the assay of the parent drug and the area of all degradation products should be close to 100% of the initial concentration. This demonstrates that all significant degradation products are accounted for.
Conclusion
While specific public data on the forced degradation of Imidafenacin is scarce, a comprehensive and scientifically sound study can be designed by adhering to ICH guidelines and leveraging the stability knowledge of structurally related anticholinergic drugs. The protocols and comparative data presented in this guide offer a robust framework for researchers to elucidate the degradation pathways of Imidafenacin and develop a validated, stability-indicating analytical method. This is an indispensable step in ensuring the quality, safety, and efficacy of the final drug product.
References
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
-
A Practical Guide to Forced Degradation and Stability Studies for Drug Substances. (n.d.). Onyx scientific. Retrieved March 11, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 11, 2026, from [Link]
- Methods for determining the content of imidafenacin and detecting related substances. (2013). Google Patents.
-
Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. (2015). Scientia Pharmaceutica. Retrieved March 11, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved March 11, 2026, from [Link]
-
LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products. (2016). Chromatographia. Retrieved March 11, 2026, from [Link]
-
Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. (2011). Journal of Separation Science. Retrieved March 11, 2026, from [Link]
-
Development and validation of a stability-indicating assay (RP-HPLC) method for quantitative analysis of oxybutynin in bulk drug and extended release formulation. (n.d.). European Journal of Pharmaceutical and Medical Research. Retrieved March 11, 2026, from [Link]
-
Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. (2013). Der Pharma Chemica. Retrieved March 11, 2026, from [Link]
-
Stability Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. (2020). Journal of Chromatographic Science. Retrieved March 11, 2026, from [Link]
-
FORCED DEGRADATION STUDY OF OXYBUTYNIN: NEW INSIGHTS FROM LC-MS/MS ANALYSIS ON ITS CHEMICAL STABILITY. (2011). University of Eastern Piedmont. Retrieved March 11, 2026, from [Link]
-
Identification of impurities in imidafenacin raw material and its tablets. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
-
Imidafenacin Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. Retrieved March 11, 2026, from [Link]
-
Experience with imidafenacin in the management of overactive bladder disorder. (2013). Therapeutic Advances in Urology. Retrieved March 11, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]
- 4. GSRS [precision.fda.gov]
- 5. Development and validation of bioanalytical methods for Imidafenacin (KRP-197/ONO-8025) and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
Inter-laboratory reproducibility of Imidafenacin impurity methods
Optimizing Inter-Laboratory Reproducibility for Imidafenacin Impurity Profiling: A Comparative Guide
As pharmaceutical supply chains become increasingly decentralized, the ability to seamlessly transfer analytical methods between global laboratories is a critical quality attribute. Imidafenacin, a potent M3 and M1 muscarinic receptor antagonist used to treat overactive bladder[1], presents unique chromatographic challenges. Ensuring the accurate quantification of its synthesis byproducts and degradants—such as 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile (Impurity 1) and 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid (Impurity 2)—is heavily dependent on method robustness[2][3].
In my experience as an Application Scientist troubleshooting method transfers, the root cause of inter-laboratory failure rarely lies in the instrumentation itself, but rather in the physicochemical design of the method. This guide objectively compares traditional compendial/literature HPLC approaches against modern, stability-indicating UHPLC-MS workflows, providing a self-validating framework aligned with the ICH Q2(R2) guidelines[4][5].
To understand why a method fails during inter-laboratory transfer, we must look at the molecular structure of the analytes. Imidafenacin and its primary impurities contain a basic imidazole ring[3].
-
The Flaw in Traditional Methods: Many legacy methods utilize a C18 column with a 20 mM disodium phosphate buffer adjusted to pH 7.45[6]. The pKa of the conjugate acid of an imidazole ring is approximately 7.0. At a mobile phase pH of 7.45, the analyte exists precariously near its pKa, meaning it is in a mixed state of protonated and unprotonated molecules. If Laboratory A prepares the buffer at pH 7.40 and Laboratory B prepares it at pH 7.55 (a common variance due to temperature or pH meter calibration), the ionization ratio shifts drastically. This causes severe retention time drift, peak tailing, and the co-elution of critical impurity pairs.
-
The Modern Solution: Transitioning to a modern UHPLC method utilizing a volatile, low-pH buffer (e.g., 0.1% Formic Acid, pH ~2.7) forces the basic imidazole nitrogen into a 100% fully protonated state[3][7]. This "locks" the ionization state, rendering the method immune to minor inter-laboratory buffer preparation variances. Furthermore, eliminating non-volatile phosphate salts enables direct coupling to Mass Spectrometry (LC-MS) for orthogonal peak identification[3].
Quantitative Method Comparison
The following table summarizes the performance data when comparing the traditional literature approach[6] against an optimized UHPLC-MS strategy[3][7].
| Analytical Parameter | Traditional HPLC Method | Modern UHPLC-MS Method (Optimized) |
| Column Chemistry | C18, 5 µm, 250 x 4.6 mm | Core-shell C18, 1.7 µm, 100 x 2.1 mm |
| Mobile Phase | 20mM Phosphate Buffer (pH 7.45) / Acetonitrile | 0.1% Formic Acid (pH ~2.7) / Acetonitrile |
| Run Time | ~45 minutes | ~12 minutes |
| Inter-Lab Reproducibility (RSD) | 6.5% - 8.2% (High variance) | < 2.5% (Highly reproducible) |
| MS Compatibility | No (Phosphate salts cause ion suppression) | Yes (Volatile buffer enables structural ID) |
| Primary Failure Mode | pH-induced retention time drift across labs | System dwell volume mismatch (easily corrected) |
Workflow Visualization: ICH Q2(R2) Co-Validation
The revised ICH Q2(R2) framework emphasizes a lifecycle approach to analytical validation, encouraging multi-site co-validation to prove method robustness[4][5]. The logic flow below illustrates how a self-validating system prevents poor data from entering the aggregation phase.
ICH Q2(R2) Co-Validation Workflow for Imidafenacin Impurity Methods Across Multiple Laboratories.
Experimental Protocol: Self-Validating UHPLC-MS Method
To guarantee scientific integrity, an analytical method must be a self-validating system. This protocol incorporates a strict System Suitability Test (SST) that acts as a physical gatekeeper; if the system chemistry or hardware is compromised, the method fails before precious samples are consumed.
Materials & Reagents
-
Imidafenacin API and certified Impurity Reference Standards (Impurity 1 and 2)[1][2].
-
LC-MS grade Acetonitrile, Water, and Formic Acid.
Chromatographic Conditions
-
Column: Core-shell C18 (100 mm × 2.1 mm, 1.7 µm). Causality: Core-shell technology provides the efficiency of sub-2-micron particles but at lower backpressures, reducing frictional heating which can degrade thermally labile impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-2 min (10% B), 2-8 min (10% to 60% B), 8-10 min (60% to 90% B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Step-by-Step Execution
-
Standard Preparation: Prepare a System Suitability resolution mixture containing Imidafenacin (1.0 mg/mL) spiked with 0.15% (w/w) of Impurity 1.
-
System Equilibration: Purge the UHPLC system and equilibrate the column with 10% B for exactly 15 column volumes. Logic: Consistent equilibration prevents early-eluting peak distortion caused by stationary phase phase-collapse.
-
System Suitability Testing (SST) - The Self-Validation Step: Inject the resolution mixture in triplicate.
-
Acceptance Criteria: The resolution ( Rs ) between Imidafenacin and Impurity 1 must be ≥2.5 . The tailing factor ( Tf ) for the Imidafenacin peak must be ≤1.2 .
-
Action: If Rs<2.5 , the system is failing to separate the critical pair. This indicates either dead-volume in the instrument connections or column voiding. Do not proceed to sample analysis.
-
-
Sample Analysis: Once SST passes, inject the unknown API or formulated tablet extract. Quantify impurities using the external standard method against a 6-point calibration curve.
-
Orthogonal Verification (LC-MS): For any unknown peak exceeding the ICH reporting threshold (typically 0.05%), utilize the in-line ESI-MS data. Compare the m/z and fragmentation patterns against known diphenylbutanamide derivatives to deduce the structure[3].
By abandoning pH-sensitive phosphate buffers in favor of MS-compatible, low-pH volatile systems, laboratories can achieve an inter-laboratory RSD of < 2.5%, ensuring regulatory compliance and patient safety regardless of where the testing is performed.
Sources
- 1. veeprho.com [veeprho.com]
- 2. CN104614468B - Method for separating imidafenacin and related substances thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mastercontrol.com [mastercontrol.com]
- 5. database.ich.org [database.ich.org]
- 6. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]
- 7. Development and validation of bioanalytical methods for imidafenacin (KRP-197/ONO-8025) and its metabolites in human urine by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Specificity Testing of Imidafenacin in the Presence of Degradation Products
This guide provides an in-depth, scientifically-grounded comparison of analytical methodologies for the specificity testing of Imidafenacin. It is designed for researchers, scientists, and drug development professionals engaged in quality control and stability testing of this active pharmaceutical ingredient (API). We will explore the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method and compare its performance with advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of degradation products.
The Imperative of Specificity in Pharmaceutical Analysis
Specificity is the cornerstone of any reliable analytical method in the pharmaceutical industry. As defined by the International Council for Harmonisation (ICH) Q2(R1) guideline, specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2] For a drug like Imidafenacin, a potent antimuscarinic agent for overactive bladder, ensuring that the analytical method can distinguish the intact API from any potential degradation products is critical for guaranteeing its safety, efficacy, and shelf-life.
The development of a "stability-indicating method" (SIM) is therefore not just a regulatory requirement but a scientific necessity.[3] This is achieved through forced degradation (or stress testing), where the drug substance is subjected to harsh conditions to intentionally generate degradation products. This guide will detail the process of developing a robust HPLC method, challenging its specificity through a rigorous forced degradation protocol, and comparing its capabilities with alternative methods.
Primary Analytical Method: Stability-Indicating HPLC-UV
High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical quality control labs due to its robustness, precision, and cost-effectiveness.[3][4] Based on publicly available data and established chromatographic principles, we propose a primary reversed-phase HPLC (RP-HPLC) method for the analysis of Imidafenacin.
Rationale for Method Design
The choice of chromatographic conditions is dictated by the physicochemical properties of Imidafenacin. It is a non-polar molecule, making RP-HPLC with a C18 stationary phase an ideal choice. A buffered mobile phase is necessary to ensure consistent retention times and peak shapes by controlling the ionization state of the molecule.
Proposed HPLC-UV Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 250 x 4.6 mm | Standard for resolving non-polar to moderately polar analytes. Provides good peak shape and efficiency. |
| Mobile Phase A | 20mM Disodium Phosphate, pH adjusted to 7.45 with Phosphoric Acid | Phosphate buffer is effective in this pH range and is transparent to UV light. The pH is chosen to suppress the ionization of potential acidic or basic degradants, improving retention and peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency and elution strength. |
| Gradient Elution | A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B | A gradient is essential to ensure elution of both the primary analyte and any potential degradation products, which may have a wide range of polarities.[4] A suggested starting point is a gradient from 65% A to 20% A over 15 minutes.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, balancing analysis time and column efficiency. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape, reduce viscosity, and enhance separation efficiency.[5] |
| Detection Wavelength | 220 nm | Provides good sensitivity for Imidafenacin and its related substances, as indicated in patent literature.[5] |
Experimental Workflow for Method Validation
The following diagram illustrates the logical workflow for validating the specificity of the proposed HPLC method.
Caption: Workflow for Specificity Validation of the HPLC Method.
Challenging the Method: A Forced Degradation Protocol
To prove the specificity and stability-indicating nature of the HPLC method, a forced degradation study is essential.[6] The goal is to achieve 5-20% degradation of the API to ensure that significant degradation products are formed without being destroyed by overly harsh conditions.
Rationale for Stress Conditions
The selection of stress conditions is based on ICH guidelines and the chemical structure of Imidafenacin, which contains an amide bond susceptible to hydrolysis.[7]
-
Acid Hydrolysis: Targets the amide linkage, potentially cleaving it.
-
Base Hydrolysis: Also targets the amide bond, often at a faster rate than acid hydrolysis.
-
Oxidative Degradation: Investigates the stability of the molecule in the presence of oxidizing agents. The imidazole ring can be susceptible to oxidation.
-
Thermal Degradation: Evaluates the stability of the solid drug substance and drug product at elevated temperatures.
-
Photolytic Degradation: Assesses the drug's sensitivity to light exposure, as mandated by ICH Q1B guidelines.
Step-by-Step Forced Degradation Protocol
-
Preparation: Prepare a stock solution of Imidafenacin in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 0.1 M NaOH before dilution for analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before dilution for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute for analysis.
-
Thermal Degradation: Expose solid Imidafenacin powder to 105°C in a dry oven for 24 hours. Prepare a solution from the stressed powder for analysis.
-
Photolytic Degradation: Expose the Imidafenacin stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Analyze alongside a control sample protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC-UV method.
Caption: Decision-making process for applying forced degradation conditions.
Comparative Analysis: HPLC-UV vs. LC-MS
While HPLC-UV is excellent for quantitative analysis and demonstrating separation, it falls short in identifying unknown degradation products. This is where a hyphenated technique like LC-MS becomes invaluable.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of a mass spectrometer, which provides mass-to-charge ratio (m/z) information for each eluting peak. This data is crucial for the structural elucidation of unknown impurities and degradants.[8]
Performance Comparison
| Feature | HPLC-UV | LC-MS |
| Specificity | Good. Demonstrates separation based on retention time. Peak purity can be assessed with a Diode Array Detector (DAD). | Excellent. Provides mass information, confirming the identity of peaks and distinguishing co-eluting components with different masses. |
| Identification | Limited. Identification relies on comparison with known reference standards. | Superior. Provides molecular weight data, which is the first step in identifying unknown degradation products. Tandem MS (MS/MS) can provide fragmentation data for structural elucidation.[8] |
| Quantitation | Excellent. Highly precise and accurate for known analytes with a reference standard. | Good. Can be used for quantitation, but may require more complex calibration and can be more susceptible to matrix effects. |
| Complexity | Relatively simple operation and maintenance. | More complex instrumentation and data analysis. Requires specialized expertise. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and operational costs. |
A Synergistic Approach
The most effective strategy involves using both techniques synergistically.
-
Develop & Validate with HPLC-UV: Use the robust HPLC-UV method for routine quality control, release testing, and stability studies.
-
Characterize with LC-MS: During method development, analyze the forced degradation samples using LC-MS to identify the major degradation products.
-
Confirm Specificity: The mass data from LC-MS provides definitive proof that the peaks separated by the HPLC-UV method are indeed distinct chemical entities, thereby unequivocally validating the method's specificity.
For instance, if acid hydrolysis of Imidafenacin (M.W. ~348.45) results in a new peak, LC-MS could confirm if this peak corresponds to the expected hydrolysis product, 2,2-diphenyl-4-(2-methyl-1H-imidazol-1-yl)butanoic acid, by detecting its specific molecular ion.
Conclusion and Recommendations
The development of a specific, stability-indicating analytical method for Imidafenacin is a critical, multi-step process that is mandated by regulatory bodies and essential for ensuring product quality.
-
Primary Recommendation: A well-validated RP-HPLC method with UV detection serves as a robust and reliable tool for routine specificity testing and quantitative analysis of Imidafenacin. Its performance is adequate for release and stability testing once the degradation profile is understood.
-
Comparative Advantage: For the crucial task of identifying unknown degradation products generated during forced degradation studies, LC-MS is the superior technique . It provides indispensable molecular weight and structural information that is unattainable with UV detection alone.
-
Best Practice: An integrated approach is recommended. The HPLC-UV method should be developed and validated in parallel with LC-MS analysis of stressed samples. This ensures that the routine method is not only separating all relevant species but that the identities of these species are known, providing a complete and scientifically sound understanding of Imidafenacin's stability profile. This dual approach embodies the principles of scientific integrity and trustworthiness required in modern drug development.
References
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- Masuda, Y., et al. (2007). Development and validation of bioanalytical methods for imidafenacin (KRP-197/ONO-8025) and its metabolites in human urine by using liquid chromatography-tandem mass spectrometry. PubMed.
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
- Google Patents. (N.D.). CN103063795A - Methods for determining the content of imidafenacin and detecting related substances.
-
IJSDR. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Journal of Global Pharma Technology. (N.D.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
LCGC International. (2025). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
-
ICH. (N.D.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
Pharmacia. (N.D.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available at: [Link]
-
ResearchGate. (N.D.). Identification of impurities in imidafenacin raw material and its tablets. Available at: [Link]
-
IRJPMS. (N.D.). Stability Indicating HPLC Method Development: A Review. Available at: [Link]
-
Masuda, Y., et al. (2007). Development and validation of bioanalytical methods for Imidafenacin (KRP-197/ONO-8025) and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Pharmaceutical Outsourcing. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available at: [Link]
-
Pharmatutor. (2018). Method categories according to the ICH Q2(R1). Available at: [Link]
-
IJPSR. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Available at: [Link]
-
Bio-protocol. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
SciSpace. (2016). Forced Degradation Studies. Available at: [Link]
-
Taylor & Francis Online. (2011). Experience with imidafenacin in the management of overactive bladder disorder. Available at: [Link]
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- 2. biopharminternational.com [biopharminternational.com]
- 3. irjpms.com [irjpms.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Safety Operating Guide
N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid proper disposal procedures
Operational Protocol and Disposal Guide for N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid
As drug development professionals and analytical chemists scale up the synthesis and purification of active pharmaceutical ingredients (APIs), the management of biologically active impurities becomes a critical operational liability. N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid (CAS: 503598-07-0) is a well-documented synthetic intermediate and degradation impurity associated with the anticholinergic drug [].
Because it retains the diphenylpropyl and oxamic acid structural motifs, this compound poses distinct environmental and occupational hazards. This guide establishes a self-validating, scientifically grounded framework for the safe handling, containment, and final destruction of this specific impurity.
Hazard Profiling & Physicochemical Causality
Before initiating any disposal protocol, laboratory personnel must understand the physicochemical parameters that dictate containment strategies. As a fine organic powder, the primary risk vector for this compound is aerosolization leading to unintended inhalation or surface contamination[2].
Table 1: Physicochemical Parameters & Operational Impact
| Parameter | Specification | Causality / Operational Impact |
| CAS Number | 503598-07-0 | Required unique identifier for hazardous waste manifesting[3]. |
| Molecular Formula | C18H18N2O4 | High carbon/nitrogen ratio dictates specific incineration parameters[3]. |
| Molecular Weight | 326.36 g/mol | Heavy organic particulate; settles quickly but is easily disturbed by airflow[3]. |
| Physical State | Solid / Powder | High risk of dust formation; strictly prohibits dry sweeping during cleanup[4]. |
| Disposal Method | High-Temp Incineration | Cleaves stable aromatic rings to prevent environmental leaching[2]. |
Operational Handling & Containment Workflow
Handling this impurity requires stringent engineering controls. Personal Protective Equipment (PPE) should serve as a secondary defense; the operational environment must act as the primary containment barrier.
Step-by-Step Handling Protocol:
-
Pre-Operation Validation: Verify that the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated chemical fume hood is operational.
-
Self-Validation Check: Confirm the magnehelic gauge reads between 0.4–0.6 inches of water to ensure adequate negative pressure before opening the primary chemical container.
-
-
Static Elimination: Because fine organic powders hold static charges, use a zero-ionizer or anti-static bar during transfer. This prevents electrostatic repulsion, which causes the powder to "jump" and aerosolize.
-
PPE Requirements: Operators must don nitrile gloves (double-gloving is recommended for API impurities), a disposable lab coat, and a NIOSH-approved N95 or P100 particulate respirator if handling the material outside of a ventilated enclosure[4].
-
Execution: Conduct all weighing and aliquoting over a disposable, solvent-resistant mat to catch micro-spills.
Waste Segregation & Disposal Protocols
The foundational principle for disposing of N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid is complete thermal destruction. Under no circumstances should this compound be discharged into municipal sewer systems or standard landfills[2].
Step-by-Step Disposal Procedure:
-
Primary Containment: Collect all solid waste (including contaminated weighing boats, spatulas, and residual powder) in a sealable, leak-proof, high-density polyethylene (HDPE) receptacle.
-
Solvent Waste Integration: If the compound has been dissolved in organic solvents (e.g., methanol, DMSO) for HPLC analysis, funnel the liquid into a designated "Halogen-Free Organic Waste" carboy.
-
Self-Validation Check: Ensure the liquid waste pH is neutral (pH 6-8) to prevent unexpected reactions with the oxamic acid moiety before sealing the carboy.
-
-
Hazard Labeling: Affix a GHS-compliant hazardous waste label. Explicitly list "N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid (CAS 503598-07-0)" and mark it as a "Toxic Pharmaceutical Impurity."
-
Temporary Storage: Transfer the sealed primary containers to a secondary containment tray within a designated Satellite Accumulation Area (SAA). Store in a dry, well-ventilated area away from direct sunlight[2].
-
Final Destruction: Transfer the waste to a licensed chemical disposal vendor. The mandated destruction method is controlled incineration equipped with flue gas scrubbing[2].
-
Mechanistic Rationale: High temperatures (>1000°C) are required to thoroughly combust the diphenylpropyl rings. The flue gas scrubber is necessary to neutralize nitrogen oxides (NOx) generated from the combustion of the carbamoyl and oxamic acid nitrogen atoms.
-
Figure 1: Logical workflow for the segregation and disposal of solid impurity waste.
Emergency Spill Response & Decontamination Plan
A spill compromises the controlled laboratory environment and requires an immediate, methodical remediation strategy to prevent cross-contamination.
Step-by-Step Spill Response:
-
Evacuation & Assessment: Immediately isolate the spill area. If the spill occurs outside a fume hood, evacuate personnel and allow suspended particulates to settle for a minimum of 15 minutes.
-
Containment Strategy: Do NOT use dry sweeping or compressed air, as this will aggressively aerosolize the API impurity[4].
-
Collection: Gently cover the spilled powder with absorbent pads dampened with a suitable solvent (e.g., 70% isopropanol or water with a mild surfactant) to suppress dust formation. Alternatively, use a HEPA-filtered vacuum dedicated exclusively to hazardous pharmaceutical powders.
-
Decontamination: Wipe the area inward from the perimeter to the center to prevent spreading the footprint. Wash the surface with a detergent solution, followed by a final solvent wipe to remove residual organic traces.
-
Self-Validation Check: Perform a visual inspection using a UV light (if the compound exhibits fluorescence) or a secondary solvent swab to ensure zero powder residue remains on the benchtop.
-
-
Disposal of Spill Materials: Place all contaminated wipes, PPE, and debris into a hazardous waste bag, seal tightly, and process via the incineration workflow described above.
Figure 2: Emergency spill response and decontamination pathway for hazardous API powders.
Regulatory Compliance & Documentation
Maintaining a strict chain of custody for pharmaceutical impurities is a regulatory necessity for any GLP/cGMP facility.
-
Safety Data Sheets (SDS): Ensure the2 and its related impurity compounds is readily accessible to all laboratory personnel and emergency responders[2].
-
Waste Manifests: Document the exact mass of N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid transferred to the waste vendor. You must retain the Certificate of Destruction (CoD) provided by the incineration facility to prove cradle-to-grave compliance during environmental health and safety (EHS) audits.
References
-
MSDS of Imidafenacin - Capot Chemical. Capot Chemical. Available at:[Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for handling N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a robust safety protocol can be established by examining its chemical structure—an oxamic acid derivative—and adhering to best practices for handling fine organic solids with potential irritant properties.
This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety and trust in your laboratory operations.
Hazard Assessment: Understanding the "Why"
N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid is an organic solid, likely a powder. The primary risks associated with compounds of this nature stem from direct contact and inhalation.
-
Skin and Eye Irritation: Oxamic acid and its derivatives can act as irritants. Direct contact with the skin may cause irritation, while contact with the eyes can lead to serious irritation or damage[1][2][3].
-
Respiratory Tract Irritation: Fine chemical dusts are easily aerosolized during handling (e.g., weighing, transferring). Inhaling these particles can cause respiratory irritation[1][4][5].
-
Ingestion Hazards: While less common in a controlled lab setting, accidental ingestion may be harmful[1][5].
-
Combustibility: Many finely divided organic solids have the potential to form explosive mixtures with air or be combustible under certain conditions[6][7].
Given these potential hazards, a multi-layered approach to Personal Protective Equipment (PPE) is not just recommended; it is imperative.
Core Directive: Mandatory Personal Protective Equipment
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the minimum required PPE for handling N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid in a solid form.
| Protection Area | Required PPE | Material/Standard | Rationale & Best Practices |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides a robust barrier against organic acids and solvents[8][9]. Always inspect gloves for punctures or tears before use. Use proper removal techniques to avoid contaminating your skin and dispose of them in accordance with institutional guidelines[10]. |
| Eye & Face Protection | Chemical Splash Goggles | ANSI Z87.1 / EN 166 | Goggles provide a complete seal around the eyes, protecting against dust particles and potential splashes[8]. A full-face shield should be worn over goggles during procedures with a higher risk of splashing or aerosolization[9][11]. |
| Respiratory Protection | Air-Purifying Respirator | N95 (US) or P1 (EU) Particulate Filter | Essential for preventing the inhalation of fine dust when handling the powder outside of a certified chemical fume hood[6][8][10]. For procedures that may generate vapors, a respirator with acid gas cartridges may be necessary[12]. |
| Body Protection | Laboratory Coat | Chemical-Resistant Fabric | Minimizes skin exposure to dust and minor spills. For larger quantities, a chemical-resistant apron or disposable coveralls offer enhanced protection[9][11]. |
| Foot Protection | Closed-Toe Shoes | Chemical-Resistant Material | Protects feet from spills. Perforated shoes or sandals are never acceptable in a laboratory setting[11][13]. |
Operational & Disposal Plan: A Step-by-Step Protocol
Properly integrating PPE into your workflow is as critical as selecting the right equipment. The following protocol outlines the key stages of handling N-(3-Carbamoyl-3,3-diphenylpropyl)oxamic acid safely.
Preparation & Handling Workflow
-
Designate the Work Area: All handling of the solid compound should occur within a certified chemical fume hood or a designated area with adequate local exhaust ventilation to control dust[1][6]. Ensure that eyewash stations and safety showers are readily accessible[1][2].
-
Don PPE: Put on all required PPE in the correct order (e.g., lab coat, respirator, goggles, gloves). Check that a proper seal has been achieved with your respirator.
-
Minimize Dust Generation: When weighing and transferring the compound, use techniques that minimize dust. A damp cloth or a filtered vacuum should be used to clean spills of dry solids[14]. Avoid sweeping, which can disperse dust into the air[15].
-
Post-Handling Decontamination: After handling, wipe down all surfaces and equipment with an appropriate solvent. Remove gloves and other disposable PPE and place them in a sealed, labeled container for disposal[14]. Wash hands and any exposed skin thoroughly with soap and water[1][5].
The following diagram illustrates the logical flow for safely handling this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. honestbeeltd.com [honestbeeltd.com]
- 9. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. epa.gov [epa.gov]
- 12. honestbeeltd.com [honestbeeltd.com]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 14. cdn.pfizer.com [cdn.pfizer.com]
- 15. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
